3-Chloro-6-piperazinopyridazine Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-6-piperazin-1-ylpyridazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKBLUVQLFFOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481818 | |
| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100241-11-0 | |
| Record name | 3-Chloro-6-piperazinopyridazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80481818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-6-piperazinopyridazine Hydrochloride: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged scaffolds" provide a versatile foundation upon which chemists can build molecules with tailored pharmacological activities. 3-Chloro-6-piperazinopyridazine Hydrochloride is one such critical building block, embodying the potent combination of the pyridazine and piperazine heterocycles. This guide offers an in-depth exploration of its fundamental properties, synthesis, and pivotal role as a chemical intermediate in drug discovery, tailored for researchers, scientists, and professionals in drug development.
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is an attractive scaffold in drug design, often serving as a less lipophilic substitute for a phenyl ring and contributing to a molecule's pharmacokinetic profile.[1] The piperazine moiety is another ubiquitous feature in FDA-approved drugs, valued for its ability to improve solubility, bioavailability, and target affinity.[2] The combination of these two rings in this compound creates a versatile intermediate, primed for derivatization in the pursuit of new chemical entities targeting a wide array of diseases, including cancer, inflammation, and central nervous system disorders.[3]
Core Chemical and Physical Properties
A precise understanding of the physicochemical properties of a starting material is foundational to its effective use in synthesis and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride | [4] |
| Synonym(s) | This compound | [4] |
| CAS Number | 100241-11-0 | [4] |
| Molecular Formula | C₈H₁₂Cl₂N₄ | [4] |
| Molecular Weight | 235.11 g/mol | [4] |
| Appearance | White to off-white solid (typical) | Inferred from similar compounds |
| Melting Point | Data not available in literature; requires experimental determination. | |
| Solubility | Quantitative data not available. Pyridazine derivatives are generally soluble in water and polar organic solvents like alcohols.[5] The hydrochloride salt form is expected to enhance aqueous solubility. | |
| Storage Conditions | Sealed in a dry, well-ventilated place at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [1][4] |
| SMILES String | ClC1=NN=C(N2CCNCC2)C=C1.[H]Cl | [4] |
Chemical Structure:
(Note: Image is a representation)
Synthesis and Reactivity
The primary route to 3-Chloro-6-piperazinopyridazine is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is efficient and scalable, making the intermediate readily accessible.
General Synthesis Workflow
The synthesis involves the reaction of a readily available starting material, 3,6-dichloropyridazine, with piperazine. In this reaction, one of the chlorine atoms on the pyridazine ring is displaced by a nitrogen atom from the piperazine ring. An excess of piperazine is often employed to act as both the nucleophile and the base, neutralizing the hydrogen chloride (HCl) generated during the reaction.[6] The hydrochloride salt is then typically formed by treating the free base product with hydrochloric acid.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol (Illustrative)
This protocol describes a typical lab-scale synthesis of the free base, which is the precursor to the final hydrochloride salt.
-
Reaction Setup: To a round-bottom flask, add 3,6-dichloropyridazine (1.0 eq) and a suitable solvent such as ethanol or isopropanol (approx. 10 mL per gram of starting material).[6]
-
Addition of Nucleophile: While stirring the solution at room temperature, add anhydrous piperazine (2.5-3.0 eq). The excess piperazine serves to drive the reaction to completion and neutralize the generated HCl.[6]
-
Heating: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (typically 78-85°C).[6]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material (3,6-dichloropyridazine) is consumed (typically 4-6 hours).[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add distilled water and stir. The product, being less soluble in water than the piperazine hydrochloride byproduct, may precipitate.
-
Collect the crude solid product by vacuum filtration and wash with cold water.[6]
-
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine.[6]
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol). The hydrochloride salt will precipitate and can be collected by filtration and dried under vacuum.
Chemical Reactivity
The reactivity of this compound is dominated by two key sites:
-
The C-Cl bond on the Pyridazine Ring: The chlorine atom is a good leaving group, making this position susceptible to further SNAr reactions with various nucleophiles (e.g., amines, thiols, alcohols). This allows for the straightforward introduction of diverse functionalities to build a library of derivatives.
-
The Secondary Amine of the Piperazine Ring: The free N-H group is nucleophilic and can be readily acylated, alkylated, or used in reductive amination reactions to extend the molecular structure.
This dual reactivity makes the compound an exceptionally versatile scaffold for constructing more complex molecules with potential therapeutic value.
Applications in Medicinal Chemistry and Drug Development
While no marketed drugs currently contain the exact 3-chloro-6-piperazinopyridazine core, the constituent scaffolds are of immense importance in pharmaceutical science. The molecule serves as a quintessential example of a "privileged structure" by proxy, combining two independently validated pharmacophores.
The Piperazine Scaffold: This six-membered ring is a cornerstone of medicinal chemistry, present in numerous drugs across various therapeutic areas.[7] Its inclusion is known to favorably modulate physicochemical properties, such as improving aqueous solubility and oral bioavailability.[8] Piperazine derivatives have demonstrated a vast range of biological activities, including antipsychotic, antidepressant, antihistamine, anticancer, and antimicrobial effects.[9][10][11]
The Pyridazine Scaffold: Pyridazine and its derivatives are increasingly popular in drug development.[3] They are recognized for their ability to engage in hydrogen bonding and π-stacking interactions with biological targets.[1] The pyridazine heterocycle is a key component in drugs developed for oncology, inflammation, and cardiovascular diseases.[3]
The strategic value of this compound lies in its ability to serve as a starting point for libraries of compounds that can be screened for a wide range of biological activities. The reactive chlorine and piperazine nitrogen allow for the systematic exploration of chemical space around this privileged core, a common and effective strategy in modern drug discovery.
Analytical Characterization and Quality Control
Ensuring the identity and purity of a chemical intermediate is critical for reproducible research and development. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive information about the proton environment in the molecule. For the free base in DMSO-d₆, the following characteristic signals are expected:
-
Two doublets in the aromatic region (approx. 7.0-7.5 ppm) corresponding to the two protons on the pyridazine ring.
-
Two multiplets (or broad singlets) corresponding to the four protons on the piperazine ring adjacent to the pyridazine ring (approx. 3.5-3.8 ppm) and the four protons adjacent to the N-H group (approx. 2.8-3.1 ppm).
-
A broad singlet for the N-H proton of the piperazine ring.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom, confirming the carbon skeleton. Aromatic carbons of the pyridazine ring will appear downfield, while the aliphatic carbons of the piperazine ring will appear upfield.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For the free base (C₈H₁₁ClN₄), the expected molecular ion peak [M]⁺ would be approximately m/z 198.66. The isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a key diagnostic feature.
Quality Control Workflow
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates.
Caption: A typical quality control workflow for purity assessment by HPLC.
Illustrative HPLC Protocol
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential for user safety.
GHS Hazard Information
| Category | Information | Source(s) |
| Pictogram(s) | [1] | |
| Signal Word | Warning | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.
-
Eye/Face Protection: Wear tightly fitting chemical safety goggles or a face shield.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter.
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains.
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from the potent combination of its constituent heterocyclic systems. Its straightforward synthesis and dual reactive sites provide medicinal chemists with a versatile platform for generating diverse molecular libraries. While its direct incorporation into a marketed drug has yet to be realized, the overwhelming success of both piperazine and pyridazine scaffolds in numerous FDA-approved therapies underscores the immense potential of this building block. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is the first step for any researcher aiming to leverage this powerful scaffold in the quest for the next generation of therapeutic agents.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazines [chemenu.com]
- 4. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Zotepine - Chempedia - LookChem [lookchem.com]
- 7. medkoo.com [medkoo.com]
- 8. tandfonline.com [tandfonline.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GSRS [precision.fda.gov]
- 11. CN105949153A - Synthesis method of tasimelteon - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Chloro-6-piperazinopyridazine Hydrochloride (CAS 100241-11-0): A Cornerstone for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 3-Chloro-6-piperazinopyridazine Hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, explore its role in the development of targeted therapeutics, and provide detailed protocols for its characterization and safe handling. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive molecules.
Core Chemical and Physical Properties
This compound is a stable, solid compound at room temperature. Its chemical structure features a pyridazine ring, a six-membered aromatic ring with two adjacent nitrogen atoms, substituted with a chloro group and a piperazine moiety.[1] This unique arrangement of functional groups imparts specific physicochemical properties that are highly valuable in drug design.[2]
| Property | Value | Source |
| CAS Number | 100241-11-0 | [1] |
| Molecular Formula | C₈H₁₂Cl₂N₄ | [1] |
| Molecular Weight | 235.11 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | Sealed in a dry environment at 2-8°C | [1][3] |
| SMILES | ClC1=NN=C(N2CCNCC2)C=C1.[H]Cl | [1] |
The pyridazine core is known for its high dipole moment and robust hydrogen-bonding capacity, which can facilitate strong interactions with biological targets.[2] The piperazine group is a common pharmacophore that can enhance aqueous solubility and provide a versatile point for further chemical modification.[4]
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process starts with the readily available precursor, 3,6-dichloropyridazine.
Synthesis of 3,6-Dichloropyridazine (Precursor)
The precursor, 3,6-dichloropyridazine, can be synthesized from 3,6-dihydroxypyridazine by reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).[5][6] The use of phosphorus oxychloride in a suitable solvent like chloroform is a common method.[6]
Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
The core reaction involves the selective displacement of one of the chlorine atoms of 3,6-dichloropyridazine with piperazine. The differential reactivity of the two chlorine atoms allows for this monosubstitution.
References
The Versatile Scaffolding of 3-Chloro-6-piperazinopyridazine Hydrochloride: A Technical Guide for Drug Discovery
This guide provides an in-depth technical overview of the chemical building block, 3-Chloro-6-piperazinopyridazine Hydrochloride. It is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile scaffold in their synthetic and medicinal chemistry programs. We will delve into its synthesis, reactivity, and applications, providing not just protocols, but the scientific rationale behind them.
Introduction: The Strategic Importance of the Pyridazine Core
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, make it an attractive component for designing molecules with specific target interactions.[4] The introduction of a chloro substituent at the 3-position and a piperazine moiety at the 6-position of the pyridazine ring creates a highly versatile building block. The chlorine atom serves as a reactive handle for further functionalization through various cross-coupling reactions, while the piperazine group can be modified to modulate physicochemical properties and target engagement. This strategic combination makes this compound a valuable starting material for the synthesis of a diverse range of bioactive compounds.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis and drug design.
| Property | Value | Source(s) |
| CAS Number | 100241-11-0 | [5][6] |
| Molecular Formula | C₈H₁₂Cl₂N₄ | [5] |
| Molecular Weight | 235.11 g/mol | [5] |
| Appearance | White to off-white solid | General supplier information |
| Melting Point | 167 °C (for the related 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine) | [2] |
| Solubility | Soluble in water | General supplier information |
| Storage | Sealed in a dry environment at 2-8°C | [5] |
Synthesis and Mechanistic Insights
The most common and efficient synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine proceeds via a nucleophilic aromatic substitution (SNAr) reaction.
The SNAr Reaction: A Deliberate Choice
The pyridazine ring, being electron-deficient due to the two nitrogen atoms, is activated towards nucleophilic attack. This makes the SNAr reaction a highly effective method for introducing substituents.[7] The reaction of 3,6-dichloropyridazine with piperazine is a classic example of this.
Diagram of the SNAr Synthesis Workflow:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of similar compounds.
Step 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1 equivalent) in absolute ethanol.
-
Reagent Addition: Add anhydrous piperazine (2.5 equivalents). The excess piperazine acts as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature for 15 minutes, then heat to reflux for 4-6 hours.
-
Work-up and Purification: After cooling, the product may precipitate and can be collected by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from ethanol.
Step 2: Formation of the Hydrochloride Salt
-
Salt Formation: Dissolve the purified 3-Chloro-6-(piperazin-1-yl)pyridazine in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Acidification: Bubble hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent until precipitation is complete.
-
Isolation: Collect the resulting white precipitate of this compound by vacuum filtration and dry under vacuum.
Spectroscopic Characterization
Unequivocal characterization of the building block is crucial for quality control and ensuring the integrity of subsequent synthetic steps.
¹H NMR Spectroscopy:
The ¹H NMR spectrum of the free base, 3-chloro-6-(1-piperazinyl)pyridazine, in DMSO-d₆ is expected to show characteristic signals for the pyridazine and piperazine protons. Based on data for a closely related analog, the pyridazine protons would appear as doublets in the aromatic region, while the piperazine protons would appear as multiplets in the aliphatic region.[2]
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its potential for diversification. The chlorine atom is a versatile handle for introducing a wide array of substituents, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8] The chloro-pyridazine can be coupled with various boronic acids to introduce aryl, heteroaryl, or vinyl groups, significantly expanding the chemical space accessible from this building block.[5][9]
Diagram of a Representative Suzuki Coupling Reaction:
Caption: Suzuki coupling of 3-Chloro-6-piperazinopyridazine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines at the 3-position.[1][4][10] This is particularly useful for synthesizing libraries of compounds with diverse amine functionalities to probe structure-activity relationships.
Diagram of a Representative Buchwald-Hartwig Amination:
Caption: Buchwald-Hartwig amination of 3-Chloro-6-piperazinopyridazine.
Application in the Synthesis of Bioactive Molecules
While a direct blockbuster drug synthesized from this specific building block is not publicly disclosed, numerous patents and research articles describe the use of the 3-chloro-6-(piperazin-1-yl)pyridazine scaffold in the synthesis of kinase inhibitors, GPCR modulators, and other potential therapeutic agents. For instance, derivatives of this scaffold have been investigated for their analgesic and anti-inflammatory activities.[2][6]
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount.
-
Hazard Identification: This compound is harmful if swallowed and causes skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5][11]
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically designed chemical building block that offers a reliable and versatile entry point for the synthesis of a wide range of complex molecules. Its predictable reactivity, particularly in SNAr and palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in the quest for novel therapeutics.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 100241-11-0 [m.chemicalbook.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. echemi.com [echemi.com]
3-Chloro-6-piperazinopyridazine Hydrochloride screening compound
An In-depth Technical Guide to the Evaluation of 3-Chloro-6-piperazinopyridazine Hydrochloride as a Novel Screening Compound
Introduction: Contextualizing the Inquiry
In the landscape of drug discovery, novel chemical matter serves as the starting point for innovation. The compound this compound represents a class of heterocyclic scaffolds that are frequently explored for biological activity. While this specific molecule is not extensively documented in public screening literature, its structural motifs—a pyridazine core linked to a piperazine ring—are present in numerous biologically active agents. This guide, therefore, provides a comprehensive framework for the systematic evaluation of such a compound, treating it as a new chemical entity (NCE) entering a discovery pipeline.
This document is not a historical record of established use but rather a forward-looking, methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, providing the scientific rationale and detailed protocols necessary to characterize the compound's potential, from initial quality control to advanced mechanism of action studies. We will proceed with the expert assumption that the pyridazine and piperazine moieties suggest a potential for interaction with well-established target families, such as protein kinases.
Part 1: Foundational Characterization and Quality Control
Before any biological screening, the identity, purity, and stability of the test compound must be rigorously established. This is a non-negotiable step to ensure data integrity and reproducibility.
1.1 Physicochemical Property Analysis
A thorough understanding of the compound's properties is critical for designing meaningful experiments. Key parameters include solubility, which dictates assay buffer compatibility, and stability, which informs handling and storage procedures.
Table 1: Essential Physicochemical Data for 3-Chloro-6-piperazinopyridazine HCl
| Parameter | Method | Purpose |
|---|---|---|
| Identity Confirmation | LC-MS, ¹H NMR | Confirms the chemical structure and molecular weight. |
| Purity Assessment | HPLC-UV (e.g., at 254 nm) | Quantifies the purity of the compound, aiming for >95% for screening. |
| Aqueous Solubility | Nephelometry or HPLC-based method | Determines the maximum soluble concentration in assay buffers. |
| Stability | HPLC-UV over time | Assesses degradation in DMSO stock and aqueous assay buffers. |
1.2 Protocol: Stock Solution Preparation and Management
Trustworthy data originates from well-managed compound stocks.
Step-by-Step Protocol:
-
Preparation: Accurately weigh the compound using a calibrated microbalance. Dissolve in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a high-concentration stock, typically 10-20 mM.
-
Solubilization: Use a vortex mixer and, if necessary, gentle warming (30-37°C) to ensure complete dissolution. Visually inspect for any particulates.
-
Aliquoting: Dispense the stock solution into small-volume, amber-colored polypropylene tubes to minimize freeze-thaw cycles and light exposure.
-
Storage: Store aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at 4°C for short-term use (e.g., <1 week), stability permitting.
-
Documentation: Meticulously log the compound ID, concentration, date of preparation, and solvent.
Part 2: A Strategic Screening Cascade
Given the prevalence of the pyridazine scaffold in kinase inhibitors, a logical starting point for screening is a kinase-focused assay. Our strategy will follow a well-established "screening cascade" to progressively refine our understanding of the compound's activity.
Figure 1: A representative screening cascade for a novel kinase inhibitor.
2.1 Primary Screen: High-Throughput Biochemical Assay
The goal of the primary screen is to efficiently test the compound against a kinase of interest at a single, high concentration to identify initial "hits."[1] We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method ideal for HTS.[2][3] It measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[4][5]
Protocol: ADP-Glo™ Kinase Assay (384-well format)
-
Principle: This is a two-step assay. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to stop the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate a light signal proportional to kinase activity.[3][6]
-
Materials:
-
Recombinant human kinase and its specific peptide substrate.
-
ATP (at the Kₘ concentration for the kinase, if known).
-
ADP-Glo™ Kinase Assay Kit (Promega or similar).[2]
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compound (10 mM in DMSO).
-
Staurosporine (positive control inhibitor, 10 mM in DMSO).
-
White, opaque, 384-well assay plates.
-
-
Methodology:
-
Compound Plating: Prepare an intermediate plate by diluting the test compound and controls in assay buffer. Transfer 50 nL of compound solution to the final assay plate using an acoustic dispenser. This results in a final assay concentration of 10 µM for the test compound. Include "no inhibitor" (DMSO only) and positive control (e.g., 1 µM Staurosporine) wells.
-
Kinase Reaction:
-
Add 2.5 µL of a 2X kinase solution (containing the kinase in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature (RT) to allow the compound to bind to the kinase.
-
Initiate the reaction by adding 2.5 µL of a 2X substrate/ATP solution. The final volume is 5 µL.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction. Incubate for 40 minutes at RT.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at RT to allow the luminescent signal to stabilize.[4]
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).
-
-
Data Analysis:
-
Normalize the data using the controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
-
A "hit" is typically defined as a compound that causes inhibition above a certain threshold (e.g., >3 standard deviations from the mean of the negative controls, or simply >20-30% inhibition).
-
2.2 Dose-Response and Potency Determination
Hits from the primary screen must be confirmed. This involves testing the compound across a range of concentrations to determine its half-maximal inhibitory concentration (IC₅₀), a key measure of potency.
Protocol: IC₅₀ Determination
-
Prepare a 10-point, 1:3 serial dilution of the hit compound in DMSO, starting at a high concentration (e.g., 1 mM).
-
Perform the ADP-Glo™ assay as described above, but instead of a single concentration, add the serial dilutions to the plate.
-
Plot the % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.
2.3 Secondary Screen: Cell-Based Orthogonal Assay
A biochemical hit must be validated in a more physiologically relevant context. A cell-based assay confirms that the compound can cross the cell membrane and inhibit the target kinase inside the cell.[7]
Figure 2: Hypothetical inhibition of an RTK signaling pathway.
Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Principle: This assay measures the binding of a compound to its target protein in living cells.[7] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that binds to the kinase's active site. A compound that binds to the target will displace the probe, leading to a decrease in the BRET signal.
-
Methodology (Summarized):
-
Cell Preparation: Use a cell line engineered to express the kinase of interest fused to NanoLuc® luciferase.
-
Assay: Seed the cells in a 96- or 384-well plate. Add the serially diluted test compound, followed by the specific NanoBRET™ tracer.
-
Detection: After a 2-hour incubation, add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Analysis: The ratio of the acceptor to donor signal is calculated. A decrease in this ratio indicates target engagement by the compound. Plotting this change against compound concentration allows for the determination of a cellular IC₅₀.
-
Part 3: Advanced Characterization and Lead Optimization
A compound that is potent in both biochemical and cellular assays is a strong candidate for further investigation.
3.1 Selectivity Profiling
It is rare for a kinase inhibitor to be completely specific. Assessing the compound's activity against a broad panel of kinases (e.g., the DiscoverX KINOMEscan™ panel) is crucial to understand its selectivity profile and anticipate potential off-target effects. The goal is to find compounds with high potency for the desired target and low potency for other kinases, especially those known to cause toxicity.
3.2 Mechanism of Action (MoA) Studies
Understanding how the inhibitor works is key. For kinases, the most common mechanism is competition with ATP.
Protocol: ATP Competition Assay
-
Perform the biochemical kinase assay (e.g., ADP-Glo™) to determine the IC₅₀ of the compound at multiple, fixed concentrations of ATP (e.g., one at the Kₘ, one at 5x Kₘ, and one at 10x Kₘ).
-
Analysis:
-
If the IC₅₀ value increases significantly as the ATP concentration increases, the compound is likely an ATP-competitive inhibitor.
-
If the IC₅₀ value remains relatively constant regardless of the ATP concentration, the compound is likely non-competitive or uncompetitive with respect to ATP.
-
Conclusion
This guide outlines a rigorous, logical, and technically sound pathway for the evaluation of a novel screening compound, using this compound as a representative model. By progressing from foundational quality control through a multi-stage screening cascade, researchers can build a comprehensive data package that validates initial hits, confirms cellular activity, and elucidates the mechanism of action. This systematic approach ensures that resources are focused on the most promising molecules, forming the bedrock of a successful drug discovery program.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. eastport.cz [eastport.cz]
- 5. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. reactionbiology.com [reactionbiology.com]
The Strategic Role of 3-Chloro-6-piperazinopyridazine Hydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
This in-depth technical guide provides a comprehensive review of 3-Chloro-6-piperazinopyridazine Hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will explore its synthesis, chemical properties, and critical applications, with a particular focus on its role as a scaffold for the development of potent kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic utilization of this versatile intermediate.
Introduction: The Versatility of the Pyridazine-Piperazine Scaffold
This compound, with the chemical formula C₈H₁₂Cl₂N₄ and a molecular weight of 235.11 g/mol , is a heterocyclic compound of significant interest in pharmaceutical research and development.[1] Its structure, featuring a reactive chloropyridazine core linked to a piperazine moiety, makes it an exceptionally versatile starting material for the synthesis of a diverse array of bioactive molecules. The pyridazine ring is a common motif in medicinal chemistry, known to impart favorable physicochemical properties and to act as a bioisostere for other aromatic systems.[2] The piperazine group, a frequently incorporated pharmacophore, can enhance aqueous solubility and provides a crucial point for molecular interactions with biological targets.[3] This unique combination of structural features has positioned this compound as a valuable intermediate in the quest for novel therapeutics, particularly in the realm of oncology and inflammatory diseases.[4][5]
Synthesis and Characterization: A Reliable and Scalable Pathway
The synthesis of this compound is a well-established process, typically commencing with the commercially available 3,6-dichloropyridazine. The core of the synthesis lies in a nucleophilic aromatic substitution (SₙAr) reaction, where one of the chlorine atoms on the pyridazine ring is selectively displaced by piperazine.
Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine (Free Base)
The initial step involves the reaction of 3,6-dichloropyridazine with an excess of anhydrous piperazine. The use of excess piperazine serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrochloric acid generated during the reaction.[3] The reaction is typically carried out in a protic solvent such as ethanol and heated to reflux to ensure a reasonable reaction rate.
Experimental Protocol: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol.
-
Reagent Addition: To the stirred solution, add anhydrous piperazine (2.5 - 3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring for 4-6 hours.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, add distilled water and stir. The crude product may precipitate as a solid. Collect the precipitate by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine as a white to off-white solid.[3]
Formation of the Hydrochloride Salt
To enhance stability and aqueous solubility for pharmaceutical applications, the free base is converted to its hydrochloride salt. This is achieved through a straightforward acid-base reaction.
Experimental Protocol: Formation of this compound
-
Dissolution: Dissolve the purified 3-chloro-6-(piperazin-1-yl)pyridazine in a suitable organic solvent, such as diethyl ether or isopropanol.
-
Acidification: To the stirred solution, add a solution of hydrogen chloride in the same solvent (e.g., ethereal HCl) dropwise until the precipitation of the hydrochloride salt is complete. The pH should be acidic.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Drying: Wash the solid with the solvent and dry under vacuum to obtain this compound.
Characterization
The structural integrity of the synthesized compound is confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum of the free base, 3-chloro-6-(1-piperazinyl)pyridazine, would show characteristic signals for the pyridazine and piperazine protons.
-
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₁₂Cl₂N₄ | 235.11 | 100241-11-0 |
Table 1: Physicochemical Properties of this compound.[1]
Figure 1: Synthetic workflow for this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 3-chloro-6-piperazinopyridazine scaffold is a privileged structure in the design of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6] The chlorine atom at the 3-position of the pyridazine ring serves as a convenient handle for further functionalization, allowing for the introduction of various substituents to modulate potency and selectivity against specific kinase targets.
Targeting VEGFR and FGFR in Angiogenesis
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Consequently, inhibitors of these receptor tyrosine kinases are a major focus of anticancer drug development. The pyridazine core can effectively mimic the hinge-binding motif of ATP, while the piperazine moiety can be extended to interact with the solvent-exposed region of the kinase, providing opportunities to enhance selectivity and pharmacokinetic properties.
Derivatives of 3-Chloro-6-piperazinopyridazine have been investigated as potent inhibitors of VEGFR-2 and FGFRs.[8][9] For instance, the piperazine nitrogen can be derivatized with various aryl or alkyl groups to optimize interactions within the ATP-binding pocket of the target kinase.
| Target Kinase | Derivative Type | Reported IC₅₀ Values | Reference |
| VEGFR-2 | Pyridine-derived pyridazines | 0.12 µM (for compound 10) | [8] |
| FGFR4 | Pyrazolo[3,4-d]pyridazinones | Covalent inhibition demonstrated | [9] |
Table 2: Examples of Biological Activity of Pyridazine-based Kinase Inhibitors.
Mechanism of Action: Competitive ATP Inhibition
Many kinase inhibitors derived from the 3-chloro-6-piperazinopyridazine scaffold function as ATP-competitive inhibitors. They bind to the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction pathway. The pyridazine core typically forms hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.
Figure 2: Mechanism of action of pyridazine-based VEGFR/FGFR kinase inhibitors.
Conclusion and Future Perspectives
This compound is a cornerstone intermediate in modern drug discovery, offering a robust and versatile platform for the synthesis of novel therapeutic agents. Its straightforward and scalable synthesis, coupled with its favorable physicochemical properties, makes it an attractive starting material for medicinal chemists. The demonstrated success of pyridazine-based scaffolds in developing potent and selective kinase inhibitors, particularly in the context of anti-angiogenic cancer therapy, underscores the continued importance of this compound. Future research will likely focus on further derivatization of this scaffold to explore new chemical space, enhance selectivity against a broader range of kinase targets, and develop next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. chemscene.com [chemscene.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Chloro-6-piperazinopyridazine Hydrochloride: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-6-piperazinopyridazine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry, not for its intrinsic biological activity, but as a highly versatile and valuable chemical building block.[1] Its unique structural arrangement, featuring a reactive pyridazine core, a strategically positioned chlorine atom, and a nucleophilic piperazine moiety, offers a rich chemical landscape for the synthesis of diverse molecular entities. This guide delves into the core utility of this compound, elucidating its mechanism of action as a synthetic intermediate and providing a comprehensive overview of its application in the development of novel therapeutic agents. We will explore the chemical logic that underpins its use, detail exemplary synthetic protocols, and discuss the broad spectrum of biological activities exhibited by its derivatives, thereby providing a holistic understanding of its pivotal role in contemporary drug discovery.
Part 1: The Chemical Rationale - Understanding the Synthetic Potential
The utility of this compound as a foundational element in drug design stems from the distinct chemical properties of its constituent parts. The pyridazine ring, an electron-deficient diazine, is susceptible to nucleophilic substitution, a reactivity profile that is further modulated by the presence of the chloro and piperazino groups.
The key to its versatility lies in two primary reactive sites:
-
The Chlorine Atom at the 3-Position: This halogen serves as an excellent leaving group, providing a prime location for the introduction of a wide array of substituents through nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic modification of the pyridazine core to explore structure-activity relationships (SAR).
-
The Secondary Amine of the Piperazine Ring: The piperazine moiety offers a nucleophilic nitrogen that can be readily functionalized through reactions such as acylation, alkylation, and reductive amination. This enables the appendage of various pharmacophores, influencing the compound's solubility, pharmacokinetic properties, and target-binding interactions.
This dual functionality allows for a modular and divergent approach to library synthesis, making it a favored starting material for generating novel chemical entities with diverse pharmacological profiles.
Part 2: Applications in Drug Discovery - A Survey of Biological Activities
While this compound itself is not recognized as a therapeutic agent, its derivatives have demonstrated a remarkable range of biological activities. The pyridazine and piperazine scaffolds are prevalent in many clinically approved drugs, and their combination in this starting material provides a robust platform for innovation.
Table 1: Overview of Biological Activities of 3-Chloro-6-piperazinopyridazine Derivatives
| Biological Target/Activity | Therapeutic Area | Exemplary Derivative Classes | Reference(s) |
| Hepatitis A Virus (HAV) Inhibition | Infectious Disease | Modified piperazinopyridazines | [2] |
| Cytotoxicity | Oncology | Novel pyridazine, pyrazole, and pyrimidine hybrids | [3][4] |
| β-Amyloid Plaque Ligands | Neurology (Diagnostics) | Imidazo[1,2-b]pyridazine derivatives | [5] |
| Cyclooxygenase-2 (COX-2) Inhibition | Inflammation | Pyrazole-pyridazine hybrids | |
| Antimicrobial and Antifungal | Infectious Disease | Various piperazine derivatives | |
| Tuberculostatic Activity | Infectious Disease | Pyridine and pyrazine derivatives |
The causality behind these diverse activities often lies in the ability of the core scaffold to present appended functional groups in a specific three-dimensional orientation, facilitating interactions with biological targets such as enzyme active sites or receptor binding pockets.
Part 3: Experimental Protocols and Methodologies
To fully appreciate the practical utility of this compound, it is instructive to examine the experimental workflows employed in the synthesis of its derivatives. These protocols are designed to be robust and adaptable, allowing for the generation of a wide range of analogs for biological screening.
Workflow 1: General Synthesis of a Derivative via Nucleophilic Aromatic Substitution
This workflow illustrates the fundamental reactivity of the 3-chloro position on the pyridazine ring.
Caption: General workflow for SNAr at the C3 position.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add the desired nucleophile (1.1-1.5 equivalents) and a base (e.g., potassium carbonate, 2-3 equivalents) to neutralize the hydrochloride salt and the liberated HCl.
-
Heating and Monitoring: The reaction mixture is heated to a temperature between 80-120 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with an appropriate organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure 3-substituted-6-piperazinopyridazine derivative.
Workflow 2: Functionalization of the Piperazine Moiety
This workflow demonstrates the modification of the piperazine ring, a common strategy to modulate pharmacokinetic properties.
Caption: Workflow for N-functionalization of the piperazine ring.
Detailed Step-by-Step Methodology (Reductive Amination Example):
-
Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A base (e.g., triethylamine, 1.1 equivalents) is added to free the piperazine amine. The desired aldehyde or ketone (1.1 equivalents) is then added.
-
Imine Formation and Reduction: The mixture is stirred at room temperature to allow for the formation of the iminium intermediate. A reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), is then added portion-wise.
-
Monitoring and Workup: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography to afford the N-alkylated piperazine derivative.
Part 4: Conclusion - A Cornerstone in Medicinal Chemistry
This compound does not possess a direct mechanism of action in a pharmacological sense. Instead, its "action" is that of a versatile and reliable chemical scaffold that empowers medicinal chemists to explore vast chemical spaces. Its predictable reactivity and modular nature make it an invaluable tool in the iterative process of drug design and optimization. The diverse range of biologically active molecules synthesized from this starting material is a testament to its enduring importance in the quest for novel therapeutics. Future innovations in catalysis and synthetic methodology will undoubtedly continue to expand the utility of this foundational building block, solidifying its place in the armamentarium of drug discovery professionals.
References
- 1. 3-Chloro-6-methylpyridazine | C5H5ClN2 | CID 227254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Chloro-6-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]pyridazine | C14H13Cl2N5O2 | CID 6413469 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 3-Chloro-6-piperazinopyridazine Hydrochloride
Abstract: 3-Chloro-6-piperazinopyridazine hydrochloride is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom and a piperazine moiety. While comprehensive biological data for this specific hydrochloride salt is not extensively documented in publicly available literature, its core structure, 3-chloro-6-(piperazin-1-yl)pyridazine, is a recognized scaffold in medicinal chemistry. Analysis of structurally related analogs provides significant insights into its potential pharmacological activities. This guide synthesizes the available information on these analogs to project the likely biological profile of this compound, focusing on its potential as an analgesic, anti-inflammatory, and anticancer agent. Methodologies for evaluating these activities are proposed based on established protocols for similar compounds.
Introduction: The Pyridazine-Piperazine Scaffold
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component for interacting with biological targets.[1] The incorporation of a piperazine ring, a common pharmacophore in centrally active and other therapeutic agents, further enhances the potential for diverse biological activities.[2] The compound this compound combines these two key structural motifs, suggesting a high potential for pharmacological relevance.
This guide will explore the inferred biological activities of this compound by examining the established activities of its close structural analogs. The primary areas of focus will be analgesia and inflammation, oncology, and central nervous system (CNS) applications.
Inferred Biological Activities and Mechanisms of Action
Analgesic and Anti-inflammatory Potential
A significant body of research points to the potential for pyridazine derivatives to act as potent analgesic and anti-inflammatory agents.[2][3] Studies on compounds with the same 3-chloro-6-(substituted-piperazin-1-yl)pyridazine core provide strong evidence for this potential.
Supporting Evidence from Analogs:
-
Research on compounds such as 3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine and 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine has been explicitly directed towards the discovery of new analgesic and anti-inflammatory agents.[4][5][6][7]
-
The pyridazinone core, which is structurally related, is known to be a key feature of non-steroidal anti-inflammatory drugs (NSAIDs) that may exhibit reduced gastrointestinal side effects.[2][3]
Postulated Mechanism of Action:
The anti-inflammatory effects of many pyridazinone derivatives are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3] It is plausible that this compound could exert its anti-inflammatory effects through a similar mechanism. The piperazine moiety can be crucial for binding within the active site of these enzymes.
Proposed Experimental Workflow for a Preliminary In Vitro Anti-inflammatory Screen
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-Chloro-6-piperazinopyridazine Derivatives
Executive Summary
The 3-chloro-6-piperazinopyridazine scaffold represents a quintessential example of a "privileged structure" in modern medicinal chemistry. Its inherent structural features—a reactive chloropyridazine ring enabling diverse substitutions and a versatile piperazine linker—confer the ability to interact with a wide array of biological targets. This adaptability has led to the exploration of its derivatives across multiple therapeutic domains. This technical guide provides an in-depth analysis of the most promising therapeutic targets for this chemical class, with a primary focus on oncology, where kinase inhibition stands out as a predominant mechanism of action. Additional potential applications in central nervous system (CNS) disorders and infectious diseases are also explored. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just a review of established findings but also the causal logic behind experimental designs and detailed protocols for target validation.
Part 1: The 3-Chloro-6-piperazinopyridazine Scaffold: A Privileged Core for Drug Discovery
The core structure consists of a pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, substituted with a chlorine atom at the 3-position and a piperazine ring at the 6-position. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a vast array of functional groups (R1). The secondary amine of the piperazine ring provides another key point for modification (R2), allowing for fine-tuning of physicochemical properties and target engagement.
This modular design is critical to its success. The piperazine moiety, a common feature in many FDA-approved drugs, often improves aqueous solubility and can adopt a chair conformation to optimally position substituents for deep engagement within protein binding pockets.[1] The pyridazine core acts as a rigid scaffold and a bioisostere for other aromatic systems, participating in essential hydrogen bonding and π-stacking interactions with target proteins.
Part 2: Oncology - A Primary Therapeutic Frontier
The most significant therapeutic potential for 3-chloro-6-piperazinopyridazine derivatives has been identified in oncology. Their modular nature makes them ideal candidates for developing inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.
Target Class: Protein Kinase Inhibition
Rationale for Targeting Kinases: Protein kinases regulate the majority of cellular signaling pathways, controlling processes like cell growth, proliferation, and survival. In many cancers, mutations or overexpression of specific kinases lead to uncontrolled signaling, driving tumor progression. Kinase inhibitors function by blocking the ATP-binding site, preventing the phosphorylation of downstream substrates. The piperazine scaffold is exceptionally effective at placing substituents into the solvent-front region of the ATP-binding pocket, a common strategy for enhancing both potency and selectivity.[1]
Target Profile: Src and Abl Tyrosine Kinases
Mechanism & Therapeutic Relevance: The Src and Abl non-receptor tyrosine kinases are critical regulators of cell proliferation and survival. The fusion protein BCR-Abl is the causative driver of Chronic Myelogenous Leukemia (CML). Dual Src/Abl inhibitors have demonstrated potent antitumor activity. While the seminal dual Src/Abl inhibitor Dasatinib features a different core, its 2-(aminopyrimidinyl)thiazole-5-carboxamide structure with a piperazine linker validates the general pharmacophoric model for targeting these kinases. This provides a strong rationale for synthesizing and testing 3-chloro-6-piperazinopyridazine derivatives against these targets.
Experimental Workflow: In Vitro Kinase Inhibition Assay
The primary validation of a putative kinase inhibitor is a direct enzymatic assay. The goal is to determine the compound's concentration-dependent ability to block the kinase's catalytic activity.
Caption: Workflow for an in vitro HTRF Kinase Inhibition Assay.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting at a top concentration of 100 µM.
-
Assay Plate Setup: In a 384-well low-volume white plate, add 2 µL of the diluted compound solution. For controls, add 2 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).
-
Kinase Addition: Add 4 µL of recombinant Src or Abl kinase solution (prepared in kinase buffer) to each well.
-
Reaction Initiation: Add 4 µL of a substrate/ATP mixture containing a biotinylated peptide substrate and ATP (at the Kₘ concentration) to initiate the reaction.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes.
-
Detection: Add 10 µL of HTRF detection buffer containing a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-conjugated XL665 (acceptor).
-
Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration relative to controls. Plot the data using non-linear regression to determine the IC₅₀ value.
Target Profile: p38 Mitogen-Activated Protein (MAP) Kinase
Mechanism & Therapeutic Relevance: The p38 MAPK pathway is a key signaling cascade involved in cellular responses to inflammatory cytokines and stress. Its sustained activation is implicated in both chronic inflammatory diseases and cancer cell proliferation and survival. 3-Chloro-6-methylpyridazine has been specifically identified as a key intermediate in the synthesis of potent p38 MAP kinase inhibitors, highlighting the utility of the chloropyridazine core for targeting this kinase. The logical extension is to use the 3-chloro-6-piperazinopyridazine scaffold to build derivatives that can further probe the ATP-binding site.
Caption: Simplified p38 MAPK Signaling Pathway and Point of Inhibition.
General Anticancer Screening Cascade
Beyond specific kinase targets, it is crucial to assess the overall cytotoxic and anti-proliferative effects of new derivatives. A tiered screening approach is most efficient.
Experimental Workflow: From Cellular Viability to Mechanism of Action
This workflow begins with a broad screen to identify active compounds and progressively narrows the focus to elucidate the specific mechanism of cell death.
Caption: Tiered Workflow for Anticancer Compound Screening.
Protocol: Cell Viability MTS Assay
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serially diluted 3-chloro-6-piperazinopyridazine derivatives for 72 hours.
-
Reagent Addition: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance to percent viability relative to vehicle-treated controls and calculate IC₅₀ values. Studies have successfully used this approach to evaluate novel benzofuran piperazine derivatives for their anti-proliferative properties.[2]
Part 3: CNS Disorders and Infectious Diseases - Emerging Opportunities
While oncology is the most developed area, the scaffold shows promise in other therapeutic fields.
Target Area: Analgesic and Anti-inflammatory Agents
Several studies have reported that pyridazine and pyridazinone derivatives possess analgesic and anti-inflammatory activities, positioning them as potential non-opioid analgesics.[3][4][5] The exact molecular targets are not always well-defined in early-stage research but could include enzymes in the eicosanoid pathway (e.g., COX) or ion channels involved in nociception. This area warrants further investigation through target identification and deconvolution studies.
Target Area: Antimicrobial and Antifungal Agents
The piperazine heterocycle is a component of various antimicrobial drugs.[6][7] Derivatives of the 3-chloro-6-piperazinopyridazine scaffold have been synthesized and tested against a range of pathogens.[8][9]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation: In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to each well.
-
Compound Dilution: Add 50 µL of the test compound at 2x the desired top concentration to the first column and perform a 2-fold serial dilution across the plate.
-
Inoculum: Add 50 µL of a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL for bacteria) to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Part 4: Data Summary and Future Directions
To consolidate the diverse activities of this scaffold, the following table summarizes key findings from the literature.
| Derivative Class | Therapeutic Area | Potential Target(s) | Reported Activity | Reference |
| Phenylpiperazinyl-pyridazines | Oncology / Inflammation | p38 MAP Kinase | Precursors to potent inhibitors | |
| Pyridylpiperazinyl-pyridazines | CNS | Opioid/Non-opioid pathways | Analgesic and anti-inflammatory | [3][5] |
| General Piperazinyl-pyridazines | Infectious Disease | Bacterial/Fungal cellular machinery | Antibacterial, Antifungal | [8][10] |
| Aminopyrimidinyl-thiazole-carboxamides (Analogous Scaffold) | Oncology | Src/Abl Kinases | Potent dual kinase inhibition, tumor regression | [11] |
| General Piperazine Derivatives | Oncology | Various (e.g., Tubulin, Kinases) | Anti-proliferative, Apoptosis/Necrosis induction | [2][12] |
Future Directions: The therapeutic potential of 3-chloro-6-piperazinopyridazine derivatives is vast and underexplored. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the R1 and R2 positions to optimize potency and selectivity for specific kinase targets.
-
Target Deconvolution: For derivatives showing potent cellular effects (e.g., anti-proliferative or analgesic), using chemoproteomics or genetic screening to identify their precise molecular targets.
-
Pharmacokinetic Optimization: Modifying the scaffold to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, enhancing oral bioavailability and in vivo efficacy.
-
Exploration of New Targets: Given the scaffold's versatility, screening against other target classes, such as G-protein coupled receptors (GPCRs) or epigenetic targets, could yield novel therapeutic leads.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New pyrano[2,3-c]pyridazine derivatives with antimicrobial activity synthesized using piperidine as the organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of 3-Chloro-6-piperazinopyridazine Hydrochloride
Abstract
This document provides a comprehensive guide to the synthesis of 3-Chloro-6-piperazinopyridazine Hydrochloride, a key building block in modern medicinal chemistry. The protocol is designed for reliability and scalability, detailing a two-step synthetic pathway commencing from the commercially available 3,6-dichloropyridazine. We will delve into the mechanistic underpinnings of the nucleophilic aromatic substitution (SNAr) reaction, provide a validated step-by-step experimental protocol, and outline essential safety and analytical characterization procedures. This guide is structured to provide both the practical steps for synthesis and the theoretical basis for the procedural choices, ensuring a robust understanding for researchers in drug discovery and process development.
Introduction: Strategic Importance in Drug Discovery
The pyridazine core is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. The title compound, this compound, serves as a versatile intermediate, leveraging three key structural features for further molecular elaboration[1][2]:
-
The Pyridazine Ring: A six-membered aromatic heterocycle with two adjacent nitrogen atoms, which can participate in hydrogen bonding and other non-covalent interactions with biological targets.
-
The Piperazine Moiety: A common pharmacophore known to enhance aqueous solubility and provide a handle for introducing further diversity to the molecule[3].
-
The Reactive Chloro Group: This group is primed for subsequent nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the straightforward attachment of other molecular fragments.
The hydrochloride salt form enhances the compound's stability, crystallinity, and handling properties compared to the free base, making it ideal for storage and downstream applications[4][5].
Synthetic Strategy & Mechanistic Rationale
The synthesis is achieved via a robust and efficient two-step process. The overall workflow is designed for high yield and purity, utilizing standard laboratory techniques.
Workflow Overview
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution of 3-Chloro-6-piperazinopyridazine Hydrochloride
Introduction
3-Chloro-6-piperazinopyridazine hydrochloride is a key heterocyclic building block in modern medicinal chemistry. Its structure is characterized by an electron-deficient pyridazine ring, which is rendered highly susceptible to nucleophilic attack by the presence of two ring nitrogen atoms. The chlorine atom at the 3-position serves as an excellent leaving group, making this scaffold a versatile precursor for the synthesis of diverse compound libraries.
This guide provides an in-depth exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and offer insights into the critical parameters that govern reaction success. The objective is to equip researchers with the knowledge to confidently and efficiently utilize this scaffold in drug discovery and development programs.
Part 1: The Chemistry — Mechanism and Rationale
The functionalization of 3-chloro-6-piperazinopyridazine hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is not a single-step displacement, but rather a two-step addition-elimination process that is highly favored on π-deficient heteroaromatic systems.[1][2]
1.1. The SNAr Mechanism: An Overview
The reaction is initiated by the attack of a nucleophile on the electron-poor carbon atom bearing the chlorine. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2] The aromaticity of the pyridazine ring is temporarily broken in this intermediate. The stability of this complex is paramount to the reaction's success. The two nitrogen atoms of the pyridazine ring play a crucial role in stabilizing the negative charge through resonance, delocalizing the electron density away from the carbon framework.[1] In the final, rapid step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the substituted product.
Caption: The Addition-Elimination mechanism of SNAr on the pyridazine core.
1.2. Key Experimental Considerations
The successful execution of an SNAr reaction on this substrate requires careful consideration of several parameters. The choices made are not arbitrary but are grounded in the principles of the reaction mechanism.
-
Choice of Nucleophile: A wide array of nucleophiles can be employed. The reactivity generally follows the order of nucleophilicity.
-
N-Nucleophiles: Primary and secondary amines are highly effective for generating novel aminopyridazines, which are common motifs in pharmacologically active molecules.[3]
-
S-Nucleophiles: Thiols (as thiolates) are excellent, soft nucleophiles that react readily to form thioethers.[4]
-
O-Nucleophiles: Alkoxides and phenoxides can also be used, though they may require more forcing conditions due to their basicity, which can lead to side reactions.
-
-
Role of the Solvent: The solvent must solubilize the reactants and stabilize the charged Meisenheimer intermediate.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate cations and the charged intermediate without interfering with the nucleophile.[5]
-
"Green" Solvents: For environmentally benign processes, solvents like polyethylene glycol (PEG) 400 or even water (in the presence of a suitable base like KF) have proven effective for SNAr on related chloro-heterocycles.[3][6]
-
-
Necessity of a Base: The starting material is a hydrochloride salt, and the reaction itself generates HCl. Therefore, a base is almost always required.
-
It neutralizes the hydrochloride salt, freeing the piperazine nitrogen if it is protonated.
-
It scavenges the proton from the nucleophile (e.g., in the case of a primary amine or thiol).
-
It neutralizes the HCl produced during the substitution.
-
Tertiary amines like triethylamine (Et₃N) or the non-nucleophilic Hünig's base (DIPEA) are common choices.[5]
-
-
Temperature and Reaction Time: These reactions are typically conducted at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy of the initial nucleophilic attack.[5] Microwave irradiation is an excellent technique for significantly reducing reaction times, often from hours to minutes.[3]
Part 2: Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
2.1. General Protocol for SNAr with Amine Nucleophiles
This protocol provides a robust starting point for the reaction of this compound with various primary or secondary amines.
Caption: General experimental workflow for the SNAr reaction.
2.2. Protocol Example: Synthesis of 3-(Morpholin-4-yl)-6-(piperazin-1-yl)pyridazine
This procedure details the reaction with morpholine as the nucleophile.
Materials and Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and purification supplies.
| Reagent | Mol. Wt. ( g/mol ) | Equiv. | Moles (mmol) | Amount |
| 3-Chloro-6-piperazinopyridazine HCl | 251.13 | 1.0 | 1.0 | 251 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 mg (105 µL) |
| DIPEA | 129.24 | 2.5 | 2.5 | 323 mg (437 µL) |
| DMF | - | - | - | 5 mL |
Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (251 mg, 1.0 mmol).
-
Add DMF (5 mL) to the flask and stir to dissolve.
-
Add DIPEA (437 µL, 2.5 mmol) to the solution, followed by morpholine (105 µL, 1.2 mmol).
-
Place the flask under a nitrogen atmosphere and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the desired product.
Part 3: Data Interpretation and Validation
3.1. Reaction Monitoring and Product Characterization
-
TLC: A simple and effective way to monitor the reaction. A new, more polar spot corresponding to the product should appear, while the starting material spot diminishes.
-
LC-MS: Provides definitive confirmation of the consumption of starting material and the formation of the product with the expected molecular weight.[5]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product, confirming the incorporation of the nucleophile and the overall structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the synthesized compound.
3.2. Summary of Expected Outcomes with Various Nucleophiles
The following table summarizes the expected reactivity and general conditions for various classes of nucleophiles based on established methodologies for similar systems.[5][7]
| Nucleophile Class | Example Nucleophile | Relative Reactivity | Typical Conditions | Expected Product |
| Secondary Amines | Pyrrolidine | High | DMF, DIPEA, 80-100 °C | 3-(Pyrrolidin-1-yl)-6-(piperazin-1-yl)pyridazine |
| Primary Amines | Benzylamine | Moderate-High | DMF, DIPEA, 90-110 °C | 3-(Benzylamino)-6-(piperazin-1-yl)pyridazine |
| Thiols | Thiophenol | High | DMF, K₂CO₃, 60-80 °C | 3-(Phenylthio)-6-(piperazin-1-yl)pyridazine |
| Hydrazines | Hydrazine Hydrate | High | Reflux in Ethanol | 3-Hydrazinyl-6-(piperazin-1-yl)pyridazine |
| Alkoxides | Sodium Methoxide | Moderate | Methanol, Reflux | 3-Methoxy-6-(piperazin-1-yl)pyridazine |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Slow Reaction | Insufficient temperature; Inactive nucleophile; Insufficient base. | Increase temperature; Use a more nucleophilic reagent; Ensure at least 2.5 equivalents of base are used. |
| Low Yield | Incomplete reaction; Product degradation; Difficult purification. | Increase reaction time; Run reaction at a lower temperature for longer; Optimize chromatography conditions. |
| Multiple Products | Side reactions (e.g., reaction at piperazine N); Impure starting materials. | Protect the free N-H of the piperazine if necessary (e.g., as a Boc carbamate); Verify purity of reagents before starting. |
Conclusion
This compound is a highly valuable and reactive scaffold for chemical synthesis. The nucleophilic aromatic substitution reaction provides a reliable and versatile method for introducing a wide range of functional groups at the 3-position. By understanding the underlying mechanism and carefully controlling the reaction conditions as outlined in this guide, researchers can efficiently generate diverse libraries of novel pyridazine derivatives for evaluation in drug discovery and other scientific endeavors.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Chloro-6-piperazinopyridazine Hydrochloride
Introduction: Unlocking a Privileged Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the synthesis of biaryls and hetero-biaryls, motifs that are foundational to numerous pharmaceuticals, agrochemicals, and materials.[3][4][5]
The 3-Chloro-6-piperazinopyridazine scaffold is of particular interest to medicinal chemists. The pyridazine core is an electron-deficient diazine known for its diverse biological activities, while the piperazine moiety is a classic pharmacophore used to modulate physicochemical properties and target interactions. The hydrochloride salt form (CAS No: 100241-11-0) ensures stability and enhances solubility for handling and formulation.[6][7][8]
The strategic C-Cl bond at the 3-position presents a prime handle for diversification. However, the coupling of heteroaryl chlorides, particularly those rich in nitrogen, poses unique challenges, including the relative inertness of the C-Cl bond and potential catalyst inhibition.[9][10][11] This guide provides a comprehensive framework, from mechanistic principles to field-tested protocols, for the successful application of 3-Chloro-6-piperazinopyridazine Hydrochloride in Suzuki-Miyaura coupling reactions, enabling the rapid generation of novel and diverse chemical entities.
The Scientific Principle: Navigating the Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium catalytic cycle. Understanding each step is critical for troubleshooting and optimizing reactions involving challenging substrates like chloro-heterocycles. The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][12]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Palladium(0) complex into the carbon-chlorine bond of the pyridazine. This is typically the rate-determining step for aryl chlorides.[13] The electron-deficient nature of the pyridazine ring facilitates this step compared to electron-rich aryl chlorides.[3]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the Palladium(II) center. This crucial step is not spontaneous; it requires activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., R-B(OH)₃⁻).[14] The base also facilitates the exchange of the chloride ligand on the palladium complex, preparing it to accept the incoming organic group.[1]
-
Reductive Elimination: The two organic partners—the pyridazine and the group from the boronic acid—couple and are expelled from the palladium center, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12][15]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Causality Behind Component Selection
The success of coupling this specific substrate is not accidental; it is the result of rational component selection designed to overcome inherent hurdles.
Caption: Interplay of key components in the Suzuki coupling reaction.
-
Palladium Catalyst & Ligand: While traditional catalysts like Pd(PPh₃)₄ can be screened, the coupling of heteroaryl chlorides often necessitates more active systems.[13] Modern electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands are superior.[3][9][16] They promote the challenging oxidative addition step and stabilize the catalytic species, preventing decomposition. Air-stable Pd(II) pre-catalysts are often preferred for their ease of handling.[9][17]
-
Base: A base is non-negotiable. For this substrate, it serves two purposes: neutralizing the hydrochloride salt to liberate the free base and activating the boronic acid for transmetalation.[14][16] Inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often highly effective in these couplings, providing a balance of strength and compatibility.[3][17]
-
Solvent: A polar aprotic solvent is typically used to dissolve the organic components. A common and effective choice is a mixture of 1,4-dioxane or THF with water.[2][15] The aqueous phase is essential for dissolving and activating inorganic bases like K₃PO₄.
Experimental Protocol: A Validated Step-by-Step Guide
This protocol describes a general, robust procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Solvents like 1,4-dioxane are flammable and harmful.
Materials & Equipment:
-
Boronic Acid: Aryl- or heteroarylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Catalyst System: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Base: Anhydrous Potassium Phosphate (K₃PO₄), powder
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water
-
Equipment: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon line, heating mantle or oil bath with temperature control, TLC plates, standard glassware for work-up.
Step-by-Step Methodology:
-
Vessel Preparation and Inerting:
-
Place a magnetic stir bar into a 25 mL Schlenk flask.
-
Heat the flask under vacuum with a heat gun and allow it to cool to room temperature under a positive pressure of nitrogen or argon. This ensures the removal of atmospheric moisture and oxygen which can deactivate the catalyst.[15]
-
-
Reaction Assembly (Order of Addition is Critical):
-
To the inerted flask, add This compound (e.g., 235 mg, 1.0 mmol, 1.0 equiv).
-
Add the Arylboronic Acid (e.g., 182 mg, 1.2 mmol, 1.2 equiv). Using a slight excess of the boronic acid helps drive the reaction to completion.
-
Add powdered Potassium Phosphate (K₃PO₄) (e.g., 425 mg, 2.0 mmol, 2.0 equiv). Rationale: A minimum of 2 equivalents is used; one to neutralize the HCl salt and at least one to promote the catalytic cycle.
-
In a separate vial, briefly purge with inert gas and add the catalyst Pd₂(dba)₃ (e.g., 9.2 mg, 0.01 mmol, 1 mol% Pd) and the SPhos ligand (e.g., 8.2 mg, 0.02 mmol, 2 mol%). The ligand-to-palladium ratio is crucial for catalytic activity.
-
Quickly add the catalyst/ligand mixture to the main reaction flask.
-
-
Solvent Addition and Reaction Execution:
-
Add Anhydrous 1,4-Dioxane (e.g., 8 mL) followed by Degassed Deionized Water (e.g., 2 mL) via syringe. The solvent mixture should be thoroughly degassed via sparging with N₂/Ar for 15-20 minutes prior to use.
-
Seal the flask and lower it into a preheated oil bath set to 100 °C .
-
Stir the reaction mixture vigorously for the specified time (typically 4-18 hours).
-
-
Reaction Monitoring:
-
Periodically check the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS, comparing against the starting material.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Add deionized water (20 mL) to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The product is expected to be in the organic phase.
-
Combine the organic extracts and wash with Brine (1 x 20 mL). Rationale: This removes residual water and inorganic salts from the organic layer.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.
-
Data Presentation: Parameter Optimization Guidelines
The optimal conditions for Suzuki coupling can vary based on the specific boronic acid used. The following table provides starting points and optimization pathways based on established methods for related chloro-heterocycles.[9][10][17][18]
| Coupling Partner (Boronic Acid) | Catalyst System (mol% Pd) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield Range |
| Electron-rich Arylboronic Acid | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100-110 | 40-70% |
| Electron-neutral Arylboronic Acid | PdCl₂(dppf) (3%) | Cs₂CO₃ (2.0) | DMF | 110 | 60-85% |
| Electron-poor Arylboronic Acid | Pd₂(dba)₃ (1%) / SPhos (2%) | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 75-95% |
| Sterically Hindered Boronic Acid | [Pd(IPr)(allyl)Cl] (2%) | K₃PO₄ (3.0) | t-AmylOH | 110 | 65-90% |
| Heteroarylboronic Acid | PdCl₂(Amphos)₂ (2%) | K₂CO₃ (2.5) | Toluene/H₂O (5:1) | 100 | 50-80% |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen/moisture. 2. Insufficiently active catalyst/ligand for C-Cl bond. 3. Base is not strong enough or has poor solubility. 4. Catalyst inhibition by substrate nitrogens. | 1. Ensure rigorous inert atmosphere and use of anhydrous/degassed solvents. 2. Switch to a more electron-rich, bulky ligand system (e.g., SPhos, RuPhos) or an NHC-based catalyst. Increase reaction temperature. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure sufficient water is present if using a phosphate or carbonate base. 4. Increase catalyst and/or ligand loading. |
| Formation of Biaryl (R-R) | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling of the boronic acid.[15] | Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration. |
| Protodeboronation (R-H) | The boronic acid is replaced by a hydrogen atom. Often caused by excess water, high temperatures, or an overly strong base. | Use a milder base (e.g., K₂CO₃, KF). Minimize water content or run under anhydrous conditions if possible. Consider using the corresponding boronate ester (e.g., pinacol ester), which is more stable. |
| Catalyst Decomposition | A black precipitate (Palladium black) forms. Caused by ligand degradation or insufficient ligand to stabilize the Pd(0) species. | Increase the ligand-to-palladium ratio. Switch to a more robust, sterically hindered ligand that better protects the metal center. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Elect… [ouci.dntb.gov.ua]
- 6. chemshuttle.com [chemshuttle.com]
- 7. chemscene.com [chemscene.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H NMR Characterization of 3-Chloro-6-piperazinopyridazine Hydrochloride
Introduction
In the landscape of pharmaceutical development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and drug safety. 3-Chloro-6-piperazinopyridazine Hydrochloride is a key heterocyclic building block in the synthesis of numerous compounds with diverse pharmacological activities. Its unambiguous characterization is therefore of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a primary analytical technique for this purpose, offering detailed insights into the molecular structure, including the number of protons, their chemical environment, and their spatial relationships.
This application note provides a comprehensive guide to the 1H NMR characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the spectral features of this molecule. We will delve into the causal factors influencing the chemical shifts and coupling patterns, with a particular focus on the effects of the hydrochloride salt formation on the piperazine moiety. This approach is intended to empower the analyst to not only verify the identity of the compound but also to assess its purity with a high degree of confidence.
Molecular Structure and Proton Environments
A thorough understanding of the 1H NMR spectrum begins with a clear visualization of the molecule and the distinct chemical environments of its protons.
Figure 1: Molecular structure of this compound with proton labeling.
The molecule consists of a chloropyridazine ring linked to a piperazine ring. In the hydrochloride salt form, one of the nitrogen atoms of the piperazine ring is protonated, forming a piperazinium cation. This protonation has a significant impact on the electron density and, consequently, the chemical shifts of the neighboring protons.
Experimental Protocol
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. For this compound, a polar deuterated solvent is required due to the ionic nature of the salt.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice due to its high dissolving power for hydrochloride salts and its relatively simple residual solvent peak. Deuterium oxide (D2O) can also be used; however, the labile N-H protons of the piperazinium group will exchange with deuterium and will not be observed.
-
Concentration: A concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is generally sufficient for a standard 1H NMR experiment.
-
Procedure:
-
Weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add 0.6-0.7 mL of DMSO-d6 to the vial.
-
Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Filter the solution through a pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following parameters are recommended for a standard 1H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard 1D proton (e.g., zg30) |
| Solvent | DMSO-d6 |
| Temperature | 298 K |
| Spectral Width | 16 ppm (-2 to 14 ppm) |
| Acquisition Time | ~4 seconds |
| Relaxation Delay (d1) | 2 seconds |
| Number of Scans | 16-64 (adjust for desired signal-to-noise ratio) |
| Referencing | TMS (δ 0.00 ppm) or residual DMSO (δ 2.50 ppm) |
Data Interpretation and Discussion
The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridazine and piperazine rings. The protonation of the piperazine nitrogen is a key feature that influences the spectrum. Protonation of a tertiary nitrogen atom leads to a deshielding effect, causing a downfield shift of the adjacent protons.
Expected 1H NMR Spectral Data (in DMSO-d6)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 (broad) | s | 2H | N⁺H₂ (Piperazine) | The two protons on the protonated nitrogen of the piperazine ring are expected to be significantly deshielded and appear as a broad singlet. The broadness is due to quadrupolar relaxation of the nitrogen and potential chemical exchange. |
| ~7.8 | d | 1H | H-4 (Pyridazine) | The pyridazine protons form an AX spin system. H-4 is adjacent to a nitrogen atom and is coupled to H-5. The electron-withdrawing nature of the pyridazine ring and the adjacent chloro group result in a downfield chemical shift. |
| ~7.2 | d | 1H | H-5 (Pyridazine) | H-5 is coupled to H-4 and appears as a doublet. It is generally upfield relative to H-4. |
| ~3.8 | t | 4H | H-2', H-6' (Piperazine) | These are the four protons on the carbons adjacent to the pyridazine ring. They are expected to be a triplet due to coupling with the protons on C-3' and C-5'. |
| ~3.2 | t | 4H | H-3', H-5' (Piperazine) | These are the four protons on the carbons adjacent to the protonated nitrogen. The positive charge on the adjacent nitrogen causes a significant downfield shift compared to the free base. They appear as a triplet due to coupling with the protons on C-2' and C-6'. The downfield shift upon protonation is a key diagnostic feature. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.
The spectrum of the free base, 3-chloro-6-(1-piperazinyl)pyridazine, shows the piperazine protons at approximately 3.6 ppm and 2.8 ppm. The significant downfield shift of the protons adjacent to the protonated nitrogen in the hydrochloride salt is a clear indicator of salt formation.
Workflow for Structural Confirmation
Figure 2: A streamlined workflow for the 1H NMR characterization of this compound.
Conclusion
1H NMR spectroscopy is an indispensable tool for the structural verification of this compound. By following the detailed protocol for sample preparation and data acquisition, and by understanding the key spectral features, particularly the downfield shift of the piperazine protons upon protonation, researchers can confidently confirm the identity and assess the purity of this important synthetic intermediate. The provided data and interpretation serve as a robust guide for routine analysis in both research and quality control environments, ensuring the integrity of downstream synthetic processes and the final pharmaceutical products.
Mass spectrometry of 3-Chloro-6-piperazinopyridazine Hydrochloride
An Application Guide to the Mass Spectrometric Analysis of 3-Chloro-6-piperazinopyridazine Hydrochloride
Introduction
This compound is a heterocyclic compound featuring a substituted pyridazine ring linked to a piperazine moiety. Such structures are common scaffolds in medicinal chemistry, making this compound a relevant building block or intermediate in drug discovery and development. Mass spectrometry (MS) is an indispensable analytical technique throughout the pharmaceutical development pipeline, offering unparalleled sensitivity and selectivity for molecular identification, structural elucidation, purity assessment, and quantification.[1][2][3]
This guide, developed from a Senior Application Scientist's perspective, provides a comprehensive framework for the analysis of this compound using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The protocols herein are designed to be robust and self-validating, emphasizing the rationale behind methodological choices to empower researchers to adapt and troubleshoot effectively. We will explore optimal sample handling, ionization techniques, and the predictable fragmentation patterns that serve as a structural fingerprint for this molecule.
Section 1: Compound Profile & Physicochemical Properties
A precise understanding of the analyte's properties is the foundation of any analytical method development. The hydrochloride salt is highly polar and will readily dissolve in polar solvents. In solution, it dissociates, and the free base is the species that is typically ionized and analyzed by the mass spectrometer.
| Property | Value | Source |
| Chemical Name | 3-Chloro-6-(piperazin-1-yl)pyridazine hydrochloride | [4] |
| CAS Number | 100241-11-0 | [4][5] |
| Molecular Formula (Salt) | C₈H₁₂Cl₂N₄ | [4] |
| Molecular Weight (Salt) | 235.11 g/mol | [4][6] |
| Molecular Formula (Free Base) | C₈H₁₁ClN₄ | [7] |
| Exact Mass (Free Base) | 198.06722 g/mol | [7] |
| Monoisotopic [M+H]⁺ | 199.07449 m/z | Calculated |
| SMILES (Salt) | ClC1=NN=C(N2CCNCC2)C=C1.[H]Cl | [4] |
Section 2: Principles of Mass Spectrometric Analysis
The selection of an appropriate ionization technique is critical for successful MS analysis. For a polar, non-volatile small molecule like 3-Chloro-6-piperazinopyridazine, Electrospray Ionization (ESI) is the method of choice.[8] ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[2]
Analysis is typically performed in positive ion mode , as the piperazine nitrogen atoms are basic and readily accept a proton to form a stable [M+H]⁺ ion. The addition of a proton source, such as formic acid, to the solvent system is a standard practice to enhance the efficiency of this process and improve signal intensity.[9]
Tandem mass spectrometry (MS/MS) is subsequently used for structural confirmation. In this process, the protonated molecular ion ([M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern provides a unique structural signature of the molecule.[10]
Section 3: Experimental Workflow & Protocols
A typical LC-MS workflow is a multi-stage process designed to ensure sample cleanliness, achieve chromatographic separation, and generate high-quality mass spectra.[11]
Caption: General experimental workflow for the LC-MS analysis of 3-Chloro-6-piperazinopyridazine HCl.
Protocol 3.1: Sample Preparation
Rationale: Proper sample preparation is essential to ensure reproducibility and prevent contamination of the LC-MS system. Using high-purity solvents is mandatory. The compound is prepared as a stock solution in a strong organic solvent and then diluted into the initial mobile phase to ensure good peak shape during chromatography.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol in a volumetric flask.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. For example, dilute 10 µL of the stock solution into 990 µL of 95:5 Water:Acetonitrile with 0.1% Formic Acid to make a 10 µg/mL solution. Further dilute 100 µL of this solution into 900 µL of the same solvent to yield a final concentration of 1 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) before injection to remove any particulates.
Protocol 3.2: Liquid Chromatography (LC) Parameters
Rationale: Reversed-phase chromatography is used to separate the analyte from salts, excipients, and potential impurities. A gradient elution provides robust separation and efficient elution of the target compound. The acidic mobile phase (0.1% formic acid) ensures the analyte remains protonated for optimal ESI performance.
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-5 µL |
| Column Temp. | 40 °C |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2.5 min |
Protocol 3.3: Mass Spectrometry (MS) Parameters
Rationale: These parameters are starting points for a typical ESI-equipped mass spectrometer and should be optimized for the specific instrument in use. The capillary voltage creates the electrospray, while the gas flow rates aid in desolvation of the droplets to release gas-phase ions.
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psig |
| Scan Range (Full Scan) | 50 - 400 m/z |
| MS/MS Precursor Ion | 199.1 m/z (isolation width ~1.3 Da) |
| Collision Energy (CID) | 10-30 eV (Ramp or step through energies to find optimal fragmentation) |
Section 4: Data Analysis and Interpretation
4.1: Full Scan MS Spectrum - The Molecular Ion
In the full scan mode, the primary goal is to identify the protonated molecular ion [M+H]⁺.
-
Expected m/z: The monoisotopic mass of the free base (C₈H₁₁ClN₄) is 198.06722 Da.[7] The protonated ion [M+H]⁺ will therefore appear at m/z 199.07449 .
-
Isotopic Pattern: A crucial confirmation is the isotopic signature of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the mass spectrum will exhibit a characteristic pattern:
-
An A peak at m/z 199.07 (from ³⁵Cl).
-
An A+2 peak at m/z 201.07 (from ³⁷Cl) with an intensity of roughly 32% of the A peak.
-
4.2: Predicted Fragmentation Pathway (MS/MS)
The MS/MS spectrum provides definitive structural information. Based on the known fragmentation of piperazine and pyridazine rings, several key fragmentation pathways can be predicted.[12][13] Cleavage is most likely to occur at the weaker bonds, particularly within the piperazine ring or at the C-N bond connecting the two ring systems.
Caption: Predicted MS/MS fragmentation pathway for protonated 3-Chloro-6-piperazinopyridazine.
Summary of Predicted Fragment Ions:
| Ion | Predicted m/z | Proposed Formula | Neutral Loss | Fragmentation Pathway Description |
| [M+H]⁺ | 199.07 | C₈H₁₂ClN₄⁺ | - | Precursor (Parent) Ion |
| A | 171.04 | C₆H₈ClN₄⁺ | C₂H₄ (28.03 Da) | Loss of an ethylene group from the piperazine ring. |
| B | 154.02 | C₅H₅ClN₃⁺ | C₃H₇N (57.06 Da) | Loss of a propyl-imine fragment from the piperazine ring, a common multi-bond cleavage. |
| C | 114.00 | C₄H₃ClN₂⁺ | C₄H₉N₂ (85.08 Da) | Cleavage of the C-N bond between the rings, retaining charge on the chloropyridazine moiety. |
| D | 85.08 | C₄H₉N₂⁺ | C₄H₃ClN₂ (114.00 Da) | Cleavage of the C-N bond between the rings, retaining charge on the protonated piperazine moiety. |
Note: The observation of Fragment C vs. Fragment D depends on the relative proton affinity of the two fragments. Both are plausible.
Section 5: Applications in Drug Development
The validated LC-MS method described serves several critical functions in a research and development setting:
-
Identity Confirmation: Rapidly confirms the molecular weight and structural integrity of newly synthesized batches.
-
Impurity Profiling: The chromatographic separation allows for the detection and tentative identification of synthesis-related impurities or degradation products based on their mass.[2]
-
Quantitative Bioanalysis: With the development of a stable-isotope labeled internal standard, this method can be adapted for high-sensitivity quantification in biological matrices (e.g., plasma) to support pharmacokinetic and metabolism studies.[3]
Conclusion
This application note provides a robust and scientifically grounded protocol for the mass spectrometric analysis of this compound. By leveraging high-performance liquid chromatography with electrospray ionization tandem mass spectrometry, researchers can unambiguously confirm the identity, structure, and purity of this important chemical entity. The predictable fragmentation pathways detailed here serve as a reliable fingerprint, making this method a cornerstone for quality control and characterization in any drug development program.
References
- 1. Mass spectrometry for small molecule pharmaceutical product development: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. chemscene.com [chemscene.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. biocompare.com [biocompare.com]
- 12. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Recrystallization of 3-Chloro-6-piperazinopyridazine Hydrochloride
Introduction
3-Chloro-6-piperazinopyridazine hydrochloride is a heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact the efficacy and safety of the final active pharmaceutical ingredient (API), and complicate downstream process development. Recrystallization is a robust and widely used purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.
This application note provides a comprehensive, step-by-step protocol for the purification of this compound. Moving beyond a simple list of instructions, this guide elucidates the scientific rationale behind each procedural choice, empowering researchers to not only execute the protocol but also to adapt it based on empirical observations. The methodology is designed to be self-validating, incorporating troubleshooting guidance for common challenges to ensure a consistent and high-purity outcome.
Physicochemical Profile & Solvent System Rationale
The molecular structure of this compound—featuring a polar pyridazine core, a basic piperazine ring, and an ionizable hydrochloride salt—dictates its solubility properties. As a salt, it is expected to be highly soluble in polar protic solvents like water and lower-aliphatic alcohols, and poorly soluble in non-polar organic solvents.[1][2] This high solubility in polar solvents can make traditional single-solvent recrystallization challenging, often resulting in poor recovery.
Therefore, a solvent/anti-solvent approach is the method of choice. This strategy involves dissolving the crude material in a minimal amount of a "good" solvent at an elevated temperature, followed by the controlled addition of a "poor" solvent (the anti-solvent) in which the compound is insoluble, thereby inducing precipitation and maximizing yield.
Table 1: Compound Properties
| Property | Value | Source |
| CAS Number | 100241-11-0 | [3][4] |
| Molecular Formula | C₈H₁₂Cl₂N₄ | [3] |
| Molecular Weight | 235.11 g/mol | [3] |
| Appearance | (Expected) Off-white to pale yellow solid | General knowledge |
| Storage Conditions | Sealed in dry, inert atmosphere, 2-8°C | [3][4] |
Table 2: Rationale for Solvent System Selection
| Solvent Role | Recommended Solvent | Rationale |
| Primary Solvent | Methanol (MeOH) | The hydrochloride salt is highly soluble in methanol, especially when heated, allowing for complete dissolution of the crude product. Its relatively low boiling point (64.7°C) facilitates easy removal during drying. Recrystallization from methanol is a common practice for various nitrogen-containing heterocyclic compounds.[5][6] |
| Anti-Solvent | Isopropyl Acetate (IPAc) | This ester is a solvent of medium polarity in which the polar hydrochloride salt is expected to have very low solubility. It is fully miscible with methanol, preventing phase separation upon addition. Its boiling point (89°C) is higher than methanol's, preventing uncontrolled boiling during its addition to the hot methanolic solution. |
The Recrystallization Workflow: A High-Level Overview
The following diagram illustrates the end-to-end process for the purification of this compound, from initial dissolution to the final, dried product.
Caption: High-level workflow for the purification process.
Detailed Experimental Protocol
Materials & Equipment:
-
Crude this compound
-
Methanol (ACS Grade or higher)
-
Isopropyl Acetate (ACS Grade or higher)
-
Erhlenmeyer flask
-
Stir bar and magnetic stir plate with heating
-
Condenser
-
Büchner funnel and filtration flask
-
Vacuum source
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of methanol (e.g., start with 3-5 mL per gram of crude material).
-
Attach a condenser to the flask to prevent solvent loss.
-
Heat the mixture to a gentle reflux (~65°C) with stirring. Continue to add methanol portion-wise until all the solid has just dissolved. Causality: Using the minimum volume of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, which is the driving force for crystallization.
-
-
Hot Filtration (Optional):
-
If insoluble impurities (e.g., dust, particulates) are observed in the hot solution, a hot filtration is required.
-
Pre-heat a gravity funnel with fluted filter paper by pouring hot methanol through it.
-
Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. Causality: This step must be performed rapidly to prevent premature crystallization of the product in the funnel.[7]
-
-
Controlled Cooling & Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly and undisturbed towards room temperature.
-
Crystal formation should begin as the solution cools. Causality: Slow cooling promotes the formation of larger, more ordered, and purer crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.
-
-
Anti-Solvent Addition:
-
Once the mixture has cooled to room temperature and initial crystal formation is evident, begin the slow, dropwise addition of isopropyl acetate (typically 2-3 volumes relative to the methanol used) with gentle stirring.
-
The addition should cause a noticeable increase in the amount of precipitate. Causality: The anti-solvent systematically reduces the solvating power of the mixture, decreasing the compound's solubility and driving it out of solution to maximize recovery.
-
-
Maturation (Digestion):
-
After the anti-solvent addition is complete, place the flask in an ice-water bath and continue to stir the resulting slurry for at least 1-2 hours at 0-5°C.
-
Causality: This "digestion" period allows the crystallization process to reach equilibrium, often improving purity as smaller, less perfect crystals dissolve and redeposit onto larger ones (a process known as Ostwald Ripening).
-
-
Isolation:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Press the filter cake down firmly with a spatula to remove as much mother liquor as possible. Causality: The mother liquor contains the highest concentration of soluble impurities; efficient removal is key to high purity.
-
-
Washing:
-
Wash the filter cake with a small amount of a cold (0-5°C) mixture of methanol and isopropyl acetate (e.g., 1:3 v/v ratio), ensuring the vacuum is disconnected during the wash and re-applied to pull the wash solvent through.
-
Repeat the wash 1-2 times. Causality: Washing with a cold solvent mixture removes residual mother liquor from the crystal surfaces without significantly dissolving the desired product.[8]
-
-
Drying:
-
Transfer the purified crystals to a watch glass or drying dish.
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. Causality: Drying under vacuum removes residual solvents efficiently at a temperature low enough to prevent thermal degradation of the compound.
-
Validation and Troubleshooting
A robust protocol anticipates potential issues. The following table provides guidance on common problems encountered during recrystallization.
Table 3: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid instead of solid) | 1. Solution cooled too rapidly.2. Anti-solvent added too quickly.3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Re-heat the mixture to re-dissolve the oil.2. Allow for slower cooling or add a small amount of additional primary solvent.3. Add the anti-solvent even more slowly while vigorously stirring at a slightly elevated temperature. |
| Low Recovery / Yield | 1. Too much primary solvent was used.2. Insufficient anti-solvent was added.3. The maturation period was too short or the temperature was not low enough. | 1. If still in the mother liquor, concentrate the solution by boiling off some solvent and repeat the cooling process.2. Add more anti-solvent to the filtrate to precipitate more product (note: this second crop may be less pure).3. Extend the cooling time in the ice bath. |
| Poor Purity (Colored or contains impurities by analysis) | 1. Cooling was too rapid, trapping impurities.2. Inefficient washing of the filter cake.3. Insoluble impurities were not removed by hot filtration. | 1. Re-run the recrystallization, ensuring slow, controlled cooling.2. Ensure the filter cake is washed thoroughly with a cold solvent/anti-solvent mixture.3. Incorporate a hot filtration step if particulates were observed.[7] |
| No Crystals Form | 1. Solution is not sufficiently supersaturated (too much solvent used).2. The compound may be a very slow crystallizer. | 1. Boil off some of the primary solvent to concentrate the solution.2. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.3. Add a "seed crystal" from a previous successful batch. |
Logical Framework for Solvent System Optimization
While the Methanol/Isopropyl Acetate system is robust, optimization may be required for different impurity profiles or scales. The following decision tree provides a logical framework for solvent selection.
Caption: A logical guide for selecting an appropriate recrystallization solvent system.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 100241-11-0 [m.chemicalbook.com]
- 5. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Column chromatography purification of 3-Chloro-6-piperazinopyridazine Hydrochloride
An Application Guide to the Chromatographic Purification of 3-Chloro-6-piperazinopyridazine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This comprehensive application note provides a detailed protocol for the purification of this compound using column chromatography. The inherent challenges in purifying polar, nitrogen-containing heterocyclic compounds, such as strong interactions with silica stationary phases, are addressed through a scientifically grounded approach. This guide explains the rationale behind the selection of the stationary phase, mobile phase composition, and key experimental parameters. It is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible method for obtaining high-purity material essential for downstream applications.
Introduction and Purification Rationale
This compound is a heterocyclic compound of significant interest as a building block in medicinal chemistry and pharmaceutical development. Synthetic routes to this and similar pyridazine derivatives often yield crude products containing unreacted starting materials, by-products, and other process-related impurities.[1] Achieving high purity is non-negotiable for accurate biological evaluation and regulatory compliance.
The purification of this compound presents a classic chromatographic challenge. Its structure contains multiple basic nitrogen atoms within the pyridazine and piperazine rings, and it is used as a hydrochloride salt, conferring high polarity. These features can lead to undesirable interactions with the acidic silanol (Si-OH) groups on the surface of standard silica gel, the most common stationary phase. Such interactions often result in significant peak tailing, poor resolution, and low recovery.[2][3] Therefore, a successful purification strategy must mitigate these acidic-basic interactions to achieve efficient separation. This protocol employs normal-phase chromatography on silica gel with a base-modified mobile phase, a field-proven technique for the purification of basic amines and heterocycles.[4]
Principle of Separation: Mitigating Undesirable Interactions
The primary challenge in using silica gel for basic compounds like 3-Chloro-6-piperazinopyridazine is the strong acid-base interaction between the analyte's amine groups and the stationary phase's acidic silanol groups. This leads to non-uniform elution and severe peak tailing.
To counteract this, a small amount of a competitive base, such as triethylamine (TEA) or ammonia, is added to the mobile phase. This additive preferentially interacts with the acidic sites on the silica, effectively "deactivating" them. This prevents the target analyte from irreversible adsorption, allowing it to travel through the column more uniformly and elute as a sharp, symmetrical band. The diagram below illustrates this crucial principle.
Caption: Interaction of a basic analyte with the silica stationary phase.
Materials and Methods
Equipment
-
Glass chromatography column
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC plates (Silica Gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Standard laboratory glassware (beakers, flasks, funnels)
-
Filtration apparatus
Reagents and Solvents
-
Crude this compound
-
Silica Gel (flash grade, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), reagent grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
Detailed Experimental Protocol
This protocol is a comprehensive workflow, from initial method development on TLC to the final isolation of the pure compound.
Caption: General workflow for column chromatography purification.
Step 1: Method Development using Thin-Layer Chromatography (TLC)
The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.2-0.35, and is well-separated from impurities.
-
Prepare Stock Solution: Dissolve a small amount of the crude material in methanol.
-
Prepare Eluents: Prepare a few milliliters of different solvent systems. A good starting point for polar compounds is a mixture of a moderately polar solvent (DCM or EtOAc) and a highly polar solvent (MeOH). Crucially, add 1% TEA to each system.
-
System A: 95:4:1 DCM / MeOH / TEA
-
System B: 90:9:1 DCM / MeOH / TEA
-
System C: 85:14:1 DCM / MeOH / TEA
-
-
Spot TLC Plate: Using a capillary tube, spot the crude material solution onto the baseline of a TLC plate.
-
Develop Plate: Place the plate in a TLC chamber containing one of the prepared eluents. Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a 254 nm UV lamp.
-
Select System: Choose the solvent system that provides the best separation and an ideal Rf for the product spot. For column chromatography, the initial eluent should be slightly less polar than the optimal TLC eluent to ensure the compound binds to the column initially.
Step 2: Column Preparation
-
Select Column Size: Choose a column diameter based on the amount of crude material. A general rule is a 20:1 to 40:1 ratio of silica gel weight to crude compound weight.
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity eluent (e.g., 98:1:1 DCM/MeOH/TEA). Create a homogenous slurry that can be easily poured.
-
Pack Column: Clamp the column vertically. Add a small amount of the initial eluent. Pour the silica slurry into the column in one continuous motion. Use gentle pressure from a pump or bulb to pack the bed evenly, ensuring no air bubbles or channels form. Drain the excess solvent until it is level with the top of the silica bed.
Step 3: Sample Loading (Dry Loading)
Dry loading is highly recommended for compounds that have limited solubility in the initial eluent.
-
Dissolve the crude this compound in a minimal amount of a strong solvent (e.g., methanol).
-
Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a small, even layer.
Step 4: Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin elution, starting with the low-polarity system determined from your TLC analysis.
-
If impurities are close to the product spot, a gradient elution may be necessary. Gradually increase the polarity of the mobile phase by slowly increasing the percentage of methanol. For example, start with 1% MeOH and incrementally increase to 5-10% MeOH over the course of the separation.
-
Collect fractions of a consistent volume in an ordered rack of test tubes.
Step 5: Fraction Analysis and Product Isolation
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Identify the fractions containing only the pure product.
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvents using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity of the final product using analytical techniques such as LC-MS and NMR.[5]
Data Presentation and Expected Results
The following table provides an example of expected TLC results during the method development and fraction analysis stages.
| Sample | Solvent System (DCM:MeOH:TEA) | Rf of Product | Rf of Impurity A | Rf of Impurity B | Observations |
| Crude Mix | 95:4:1 | 0.20 | 0.25 | 0.50 | Poor separation between product and Impurity A. |
| Crude Mix | 90:9:1 | 0.35 | 0.45 | 0.70 | Optimal System. Good separation and ideal Rf. |
| Column Fractions 15-20 | 90:9:1 | 0.35 | - | - | Clean fractions containing the pure product. |
| Column Fractions 21-25 | 90:9:1 | 0.35 | 0.45 | - | Mixed fractions containing product and Impurity A. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Streaking/Tailing | Insufficient base modifier or highly acidic impurities. | Increase the concentration of TEA in the mobile phase to 1.5-2%. Ensure the crude material is fully dry. |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. Consider using a different solvent system (e.g., Ethyl Acetate/Hexanes/TEA). A slower flow rate or a longer column can also improve resolution. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (methanol) in the mobile phase. |
| Low Recovery | Irreversible adsorption of the product onto the silica. | Ensure an adequate amount of TEA is used throughout the process. If the issue persists, consider an alternative stationary phase like alumina or a reversed-phase C18 column.[2][3] |
References
Application Notes & Protocols: The Utility of 3-Chloro-6-piperazinopyridazine Hydrochloride in Modern Medicinal Chemistry
Introduction: A Scaffold of Strategic Importance
In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" are paramount to the efficient discovery of novel therapeutic agents.[1] These molecular frameworks, such as the piperazine and pyridazine heterocycles, are consistently found in a multitude of biologically active compounds, attesting to their favorable pharmacodynamic and pharmacokinetic properties.[2][3] 3-Chloro-6-piperazinopyridazine Hydrochloride emerges as a particularly valuable building block, synergistically combining these two important motifs.[4] Its structure presents two distinct and readily accessible points for chemical modification: the reactive chloro-substituent on the pyridazine ring and the secondary amine of the piperazine moiety. This dual reactivity allows for the systematic and divergent synthesis of large compound libraries, making it an indispensable tool for researchers engaged in hit-to-lead optimization and the exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of its synthesis, reactivity, and strategic application, complete with field-proven protocols for its use in drug discovery workflows.
Compound Profile and Safe Handling
Before commencing any experimental work, a thorough understanding of the compound's properties and safety requirements is essential.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 100241-11-0 | [5] |
| Molecular Formula | C₈H₁₂Cl₂N₄ | [5] |
| Molecular Weight | 235.11 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Storage | Sealed in a dry environment, recommended at 2-8°C | [5] |
Safety and Handling Precautions
This compound and its precursors require careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[7][8]
-
Ventilation: All manipulations should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
-
Spills: In case of a spill, evacuate personnel to a safe area. Avoid dust formation. Collect the spilled material using non-sparking tools and place it in a suitable, closed container for disposal.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a physician.[8]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[8][9]
-
Core Synthesis: Preparation of the Scaffold
The foundational step is the synthesis of the title compound itself. The most common and efficient method is a nucleophilic aromatic substitution (SNAr) reaction between the readily available 3,6-dichloropyridazine and piperazine.[6]
Causality of the Synthetic Approach
The pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the chlorine atoms susceptible to nucleophilic attack. The reaction is typically regioselective, with the first substitution occurring preferentially. An excess of piperazine is strategically employed not only to drive the reaction to completion but also to act as a base, neutralizing the hydrochloric acid (HCl) generated in situ, thus preventing the protonation and deactivation of the piperazine nucleophile.[6]
Caption: Workflow for the synthesis of the core scaffold.
Detailed Synthesis Protocol
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
Anhydrous Piperazine (2.5 - 3.0 eq)[6]
-
Absolute Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Apparatus for vacuum filtration (Buchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of starting material).[10]
-
Addition of Nucleophile: To this stirring solution, add anhydrous piperazine (2.5 eq). The use of a slight excess ensures the reaction proceeds efficiently and neutralizes the HCl byproduct.[6][10]
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78-80°C) with continuous stirring.
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.[6][10]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.[6]
-
Isolation: To the resulting residue, add distilled water and stir. The product may precipitate as a solid. Collect the crude product by vacuum filtration and wash the solid with cold water to remove the piperazine hydrochloride byproduct.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-chloro-6-(piperazin-1-yl)pyridazine as a white to off-white solid.[6]
-
Salt Formation: For the hydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid.
Application in Library Development: Derivatization Strategies
The true power of 3-Chloro-6-piperazinopyridazine lies in its capacity for divergent synthesis. Below are protocols for derivatization at its two key reactive sites.
Strategy 1: Substitution at the C-3 Chlorine Position
The chloro group on the pyridazine ring is an excellent leaving group for a second SNAr reaction or hydrolysis, allowing for the introduction of diverse functionalities.
Caption: Derivatization pathways at the C-3 chloro position.
Protocol 4.1.A: Acid-Catalyzed Hydrolysis to 3-piperazin-1-yl-1H-pyridazin-6-one This protocol converts the chloro-substituent to a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyridazinone form. Pyridazinone derivatives are known to possess a range of biological activities, including antinociceptive properties.[11]
Materials:
-
3-Chloro-6-(piperazin-1-yl)pyridazine (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
pH meter or pH paper
Procedure:
-
Reaction Setup: Place 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq) in a round-bottom flask and add 6 M HCl (approx. 20 mL per gram of starting material).[6]
-
Reaction Execution: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Maintain reflux for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.[6]
-
Work-up: Cool the reaction mixture to room temperature in an ice bath.
-
Neutralization & Isolation: Carefully neutralize the mixture by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final pyridazinone product.
Strategy 2: Functionalization at the Piperazine N-4 Position
The secondary amine of the piperazine ring is a potent nucleophile, readily undergoing reactions such as N-alkylation, N-acylation, and reductive amination. This allows for the introduction of a vast array of side chains to probe interactions with biological targets.
Caption: Derivatization pathways at the piperazine N-4 position.
Protocol 4.2.A: N-Arylation of the Piperazine Ring (Illustrative Example) This protocol is based on the reported synthesis of 3-chloro-6-(4-pyridin-2-ylpiperazin-1-yl)pyridazine and serves as a template for coupling various (hetero)aryl halides to the piperazine nitrogen.[11]
Materials:
-
3-Chloro-6-(piperazin-1-yl)pyridazine (1.0 eq)
-
2-Chloropyridine (or other aryl halide) (1.0-1.2 eq)
-
A suitable base (e.g., K₂CO₃, NaH, or an organic base like DIPEA)
-
A suitable solvent (e.g., Ethanol, DMF, or Toluene)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-chloro-6-(piperazin-1-yl)pyridazine (1.0 eq), the aryl halide (e.g., 2-chloropyridine, 1.1 eq), and the base in the chosen solvent.
-
Reaction Execution: Heat the mixture under reflux for several hours (typically 4-24h). The specific temperature and time will depend on the reactivity of the aryl halide.[11]
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product.
-
Work-up: After cooling to room temperature, filter off any inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-arylated product.
Summary of Protocols
| Protocol | Reaction Type | Key Reagents | Typical Conditions | Expected Yield | Reference |
| 3.2 | SNAr | 3,6-Dichloropyridazine, Piperazine | Ethanol, Reflux, 4-6h | 65-80% | [6] |
| 4.1.A | Hydrolysis | 3-Chloro-6-piperazinopyridazine, HCl | 6 M HCl, Reflux, 12-18h | High | [6] |
| 4.2.A | N-Arylation | 3-Chloro-6-piperazinopyridazine, Aryl Halide | Solvent, Base, Reflux, 4-24h | 50-70% | [11] |
Conclusion
This compound is more than a mere chemical intermediate; it is a strategic platform for accelerated drug discovery. Its predictable reactivity at two distinct molecular locations provides medicinal chemists with a reliable and versatile tool for generating novel, structurally diverse compounds. The protocols detailed herein offer a validated starting point for researchers to harness the full potential of this scaffold, enabling the efficient synthesis of targeted libraries for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design [mdpi.com]
- 4. jennysynth.com [jennysynth.com]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pyridazine-Based Kinase Inhibitors from 3-Chloro-6-piperazinopyridazine Hydrochloride
Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibitor Design
The pyridazine moiety is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its unique physicochemical properties, including a distinct dipole moment and the capacity for dual hydrogen bonding, make it an attractive core for designing targeted therapeutics.[1] In the realm of kinase inhibitor development, the pyridazine scaffold has emerged as a "privileged structure," demonstrating potent and selective inhibition against various kinase families implicated in cancer and inflammatory diseases.[2][3] Kinases such as p38 MAP kinase, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2) are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many pathologies. The development of small molecule inhibitors targeting these kinases is a cornerstone of modern drug discovery.
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of a potent p38 MAP kinase inhibitor, starting from the commercially available building block, 3-Chloro-6-piperazinopyridazine Hydrochloride. We will explore the strategic functionalization of this starting material through palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The rationale behind the synthetic design is grounded in established structure-activity relationships (SAR) for pyridazine-based kinase inhibitors, aiming to provide researchers, scientists, and drug development professionals with a practical and in-depth resource for their own discovery efforts.
Target Kinase Signaling Pathway: p38 MAP Kinase
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial transducer of extracellular signals to the cellular interior, responding to a variety of stress stimuli such as inflammatory cytokines (e.g., TNF-α and IL-1β), osmotic shock, and UV radiation.[3][4][5] The p38 MAPK cascade plays a central role in regulating inflammatory responses, cell cycle, cell differentiation, and apoptosis.[4] Dysregulation of this pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, as well as in certain cancers.
Caption: p38 MAPK Signaling Pathway and Point of Inhibition.
Synthetic Strategy and Workflow
The synthetic approach detailed below leverages the reactivity of the chloro-substituent on the pyridazine ring for the introduction of molecular diversity. The overall workflow involves a two-step, one-pot functionalization of the 3-Chloro-6-piperazinopyridazine core.
Caption: General Synthetic Workflow.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[6][7]
-
This compound and its derivatives should be handled with care as they are potentially harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6]
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Consult the Safety Data Sheets (SDS) for all reagents and solvents before use.[8][9][10]
Protocol 1: Synthesis of a p38 MAP Kinase Inhibitor via a One-Pot, Two-Step Suzuki-Miyaura Coupling and Buchwald-Hartwig Amination
This protocol describes the synthesis of a representative p38 MAP kinase inhibitor, N-(4-fluorophenyl)-6-(piperazin-1-yl)-3-(pyridin-4-yl)pyridazine-4-carboxamide .
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| This compound | 100241-11-0 | 235.11 | Commercially available |
| 4-Pyridylboronic acid | 16826-71-0 | 122.93 | Commercially available |
| 4-Fluoroaniline | 371-40-4 | 111.12 | Commercially available |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercially available |
| XPhos Pd G2 | 1375325-71-5 | 786.37 | Commercially available |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | Anhydrous, powder |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Commercially available |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |
| Toluene | 108-88-3 | 92.14 | Anhydrous |
| Water | 7732-18-5 | 18.02 | Deionized |
Step-by-Step Procedure:
Part A: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.25 mmol), 4-pyridylboronic acid (0.625 g, 5.10 mmol, 1.2 equiv), and sodium carbonate (1.35 g, 12.75 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add a degassed mixture of 1,4-dioxane (20 mL) and water (5 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.246 g, 0.213 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cooling: After completion, cool the reaction mixture to room temperature.
Part B: Buchwald-Hartwig Amination (in the same pot)
-
Reagent Addition: To the cooled reaction mixture from Part A, add 4-fluoroaniline (0.52 g, 4.68 mmol, 1.1 equiv) and sodium tert-butoxide (0.61 g, 6.38 mmol, 1.5 equiv).
-
Catalyst Addition: Add XPhos Pd G2 (0.167 g, 0.213 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol (e.g., 100:0 to 95:5) as the eluent.
-
For higher purity, the product can be further purified by preparative High-Performance Liquid Chromatography (HPLC).
-
-
Characterization:
Expected Yield: 50-70% over two steps.
Mechanism of Key Reactions
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the pyridazine core and an aryl group. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the chloropyridazine, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[14][15][16][17][18]
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, attaching the amine to the pyridazine ring. The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[19][20][21][22][23]
Data Interpretation
¹H and ¹³C NMR Spectroscopy: The NMR spectra of the final product will show characteristic signals for the pyridazine, piperazine, pyridine, and fluorophenyl protons and carbons. The disappearance of the starting material signals and the appearance of new aromatic signals will confirm the success of the coupling reactions.[11][12][13]
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the final product, confirming its identity.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield in Suzuki coupling | Incomplete reaction, degradation of catalyst, or inefficient transmetalation. | Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst. A different base (e.g., K₃PO₄) or ligand may be beneficial. |
| Low yield in Buchwald-Hartwig | Steric hindrance, catalyst deactivation, or incomplete deprotonation of amine. | Use a bulkier phosphine ligand (e.g., RuPhos). Ensure the base is strong enough and added under inert conditions. Increase reaction temperature or time. |
| Formation of side products | Homocoupling of boronic acid, dehalogenation of starting material. | Optimize the stoichiometry of the reagents. Ensure a strictly inert atmosphere to prevent catalyst oxidation. |
| Difficulty in purification | Similar polarity of product and byproducts. | Use a different solvent system for column chromatography. Consider reverse-phase HPLC for final purification. |
Conclusion
The protocols outlined in this application note provide a robust and reproducible method for the synthesis of pyridazine-based kinase inhibitors from the versatile starting material, this compound. By employing well-established palladium-catalyzed cross-coupling reactions, researchers can efficiently generate a library of diverse compounds for screening and lead optimization in their drug discovery programs. The detailed experimental procedures, coupled with an understanding of the underlying reaction mechanisms and target biology, will empower scientists to accelerate the development of novel and effective kinase inhibitors.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. name-reaction.com [name-reaction.com]
- 22. jk-sci.com [jk-sci.com]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Anticancer Drug Development with a 3-Chloro-6-piperazinopyridazine Scaffold
Authored by: Gemini, Senior Application Scientist
Introduction: The Privileged Pyridazine Scaffold in Oncology
The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including a π-deficient aromatic skeleton and basic nitrogen atoms capable of forming key hydrogen bonds, make it an ideal framework for designing targeted therapeutics.[3] When combined with a piperazine moiety at the 6-position, the resulting 3-chloro-6-piperazinopyridazine core becomes a versatile platform for developing potent and selective anticancer agents, particularly kinase inhibitors.[4][5]
The piperazine group serves as a modular linker, allowing for the introduction of various aryl or alkyl substituents. This enables fine-tuning of the molecule's physicochemical properties and its interaction with the target protein's binding pocket.[6] The chlorine atom at the 3-position is a critical handle for synthesis and can also participate in crucial interactions within the active site of target enzymes. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action for anticancer drug candidates based on this promising scaffold.
Core Scaffold and Development Workflow
The fundamental structure consists of a pyridazine ring chlorinated at the 3-position and linked to a piperazine ring at the 6-position. The terminal nitrogen of the piperazine (N4) is the primary point for diversification (R-group).
Caption: Core chemical structure of the 3-chloro-6-piperazinopyridazine scaffold.
The development of novel drug candidates from this scaffold follows a logical and iterative workflow, beginning with chemical synthesis and progressing through multi-tiered biological evaluation.
Caption: General workflow for the development of anticancer agents from the 3-chloro-6-piperazinopyridazine scaffold.
Protocol 1: Synthesis of a Representative Compound
The synthesis of 3-chloro-6-piperazinopyridazine derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This is a robust and high-yielding method where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by a nitrogen atom of the substituted piperazine.[7][8]
Objective: To synthesize 3-chloro-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pyridazine.
Rationale: The choice of 1-(3-(trifluoromethyl)phenyl)piperazine as the nucleophile is illustrative. The trifluoromethyl group is an electron-withdrawing group that can enhance binding affinity and improve metabolic stability.[6][8] Ethanol is a suitable polar protic solvent for this reaction, and the reflux condition provides the necessary activation energy.
Materials:
-
3,6-Dichloropyridazine
-
1-(3-(Trifluoromethyl)phenyl)piperazine
-
Ethanol (Absolute)
-
Triethylamine (Optional, as a base to scavenge HCl byproduct)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates (Silica gel)
-
Column chromatography setup (Silica gel)
-
Rotary evaporator
-
NMR spectrometer, Mass spectrometer for characterization
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3,6-dichloropyridazine (e.g., 1.49 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition of Reagents: To the stirred solution, add 1.1 equivalents of 1-(3-(trifluoromethyl)phenyl)piperazine (e.g., 2.53 g, 11 mmol). The slight excess of the piperazine derivative ensures the complete consumption of the starting pyridazine.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.
-
Causality Note: The higher temperature is necessary to overcome the activation energy of the SNAr reaction. The C6 position of 3,6-dichloropyridazine is more susceptible to nucleophilic attack than the C3 position, leading to regioselective substitution.
-
-
Monitoring: Monitor the reaction progress by TLC using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates reaction completion.
-
Workup: After cooling to room temperature, a precipitate of the product may form. If so, filter the solid crude product and wash it with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane. Combine the fractions containing the pure product.
-
Characterization: Confirm the structure and purity of the final compound, 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, using 1H NMR, 13C NMR, and Mass Spectrometry. The expected mass for C15H14ClF3N4 would be approximately 342.75 g/mol .[8]
Mechanism of Action: Inhibition of Oncogenic Kinases
Derivatives of the 3-chloro-6-piperazinopyridazine scaffold frequently exhibit their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[5] Dysregulation of kinase activity is a hallmark of many cancers. Specifically, this scaffold has been incorporated into inhibitors of key oncogenic kinases such as Src and Abl.[5]
Inhibition of the Src/Abl signaling pathway can block downstream signals that promote uncontrolled cell division and survival, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of Src/Abl kinases by the drug scaffold blocks pro-survival signaling.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the lead compound to enhance its potency and selectivity while minimizing toxicity. For the 3-chloro-6-piperazinopyridazine scaffold, modifications are primarily made to the R-group on the piperazine ring. The following table summarizes hypothetical but representative SAR data for a series of analogs tested against a cancer cell line (e.g., K562, a chronic myelogenous leukemia line).[5]
| Compound ID | R-Group (Substitution on Phenyl Ring) | IC50 (µM) on K562 Cells | Rationale for Activity |
| A-1 | -H (Unsubstituted Phenyl) | 1.5 | Baseline activity. |
| A-2 | 3-CF3 (Trifluoromethyl) | 0.16 | Strong electron-withdrawing group enhances binding affinity.[6] |
| A-3 | 4-OCH3 (Methoxy) | 0.8 | Electron-donating group, moderately active. |
| A-4 | 4-Cl (Chloro) | 0.25 | Halogen bonding can increase target residence time. |
| A-5 | 2-Pyridyl | 0.5 | Heterocyclic ring can form additional hydrogen bonds.[7] |
| A-6 | Cyclohexyl | > 10 | Aliphatic groups are generally less active; aromaticity is preferred. |
Key Insight: The data suggests that electron-withdrawing substituents on the terminal aryl ring, particularly at the meta or para positions, significantly improve the antiproliferative activity of the compound.
Protocol 2: In Vitro Biological Evaluation
Cell Viability (MTT) Assay
Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).
Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549, MCF-7, K562)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan)
-
Multi-well plate reader (spectrophotometer)
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a "vehicle control" (medium with DMSO, same concentration as test wells) and a "blank" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Self-Validation Note: During this incubation, observe the formation of purple precipitates in the vehicle control wells under a microscope. Lack of formazan indicates a problem with the cells or the MTT reagent.
-
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-Glo® 3/7)
Objective: To determine if the compound induces apoptosis by measuring the activity of caspases 3 and 7, which are key executioner caspases.
Rationale: The Caspase-Glo® 3/7 assay is a luminescent assay that provides a luminogenic caspase-3/7 substrate. Cleavage of the substrate by active caspase-3/7 releases a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.
Materials:
-
White-walled 96-well plates (for luminescence)
-
Cancer cells and complete growth medium
-
Test compounds
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound (typically at 1x, 5x, and 10x the IC50 value) as described in the MTT assay protocol. Incubate for a predetermined time (e.g., 24 hours). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in medium. Mix gently by shaking the plate.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity. A significant increase in luminescence indicates the induction of apoptosis.[4]
Conclusion and Future Perspectives
The 3-chloro-6-piperazinopyridazine scaffold is a robust and highly adaptable platform for the design of novel anticancer therapeutics. Its straightforward synthesis and the modular nature of the piperazine substituent allow for extensive SAR exploration to optimize potency and selectivity against a range of oncogenic targets, particularly protein kinases. The protocols outlined in this guide provide a foundational framework for the synthesis, in vitro screening, and mechanistic evaluation of new chemical entities based on this scaffold. Future work should focus on developing derivatives with improved pharmacokinetic profiles, exploring their efficacy in combination therapies, and identifying novel kinase targets to broaden their therapeutic application in oncology.
References
- 1. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agrochemical Synthesis Using 3-Chloro-6-piperazinopyridazine Hydrochloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic utilization of 3-Chloro-6-piperazinopyridazine Hydrochloride as a versatile building block in the synthesis of novel agrochemicals. The protocols and discussions herein are grounded in established chemical principles and supported by peer-reviewed literature, offering a blend of theoretical understanding and practical, field-proven insights. We will explore the key reaction pathways, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing detailed, step-by-step protocols. This guide is designed to be a self-validating system, enabling researchers to confidently and efficiently advance their agrochemical discovery programs.
Introduction: The Strategic Importance of the Pyridazine Scaffold in Agrochemicals
The pyridazine moiety is a privileged scaffold in medicinal and agricultural chemistry due to its unique electronic properties and ability to engage in various biological interactions. Its incorporation into molecular design has led to the development of numerous successful commercial products. This compound emerges as a particularly valuable intermediate, offering two distinct points for chemical modification: the reactive chlorine atom and the secondary amine of the piperazine ring. This dual functionality allows for the systematic construction of diverse chemical libraries with a wide range of potential biological activities, including herbicidal, fungicidal, and insecticidal properties.[1][2]
The chlorine atom at the 3-position of the pyridazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and serves as an excellent handle for palladium-catalyzed cross-coupling reactions.[3][4][5][6] The piperazine moiety, on the other hand, provides a site for the introduction of various substituents to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the performance of an agrochemical active ingredient.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound primarily revolves around two powerful reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding the underlying mechanisms is paramount for reaction optimization and troubleshooting.
Nucleophilic Aromatic Substitution (SNAr) at the C3-Position
The electron-deficient nature of the pyridazine ring, further activated by the two nitrogen atoms, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine substituent. This reaction proceeds via a Meisenheimer-like intermediate.[7][8]
Causality of Experimental Choices:
-
Choice of Nucleophile: A wide array of nucleophiles can be employed, including amines, alcohols, thiols, and their respective anions. The strength of the nucleophile directly impacts the reaction rate. For instance, primary and secondary amines are excellent nucleophiles for this transformation.[8]
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically preferred. These solvents effectively solvate the cationic species and do not interfere with the nucleophile.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: While many SNAr reactions with potent nucleophiles can proceed at room temperature, heating is often employed to accelerate the reaction rate, especially with less reactive nucleophiles.[8]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. The chlorine atom on the pyridazine ring serves as an excellent electrophilic partner in these transformations. Common examples include Suzuki, Heck, and Buchwald-Hartwig amination reactions.[3][4][6][9]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., phosphines like PPh₃, XPhos, or N-heterocyclic carbenes) is crucial for catalytic efficiency and selectivity.[6][9] Sterically hindered ligands can often improve reaction outcomes with challenging substrates.[9]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) plays a critical role in the catalytic cycle, often participating in the transmetalation step.
-
Solvent: A variety of solvents can be used, including toluene, dioxane, and DMF, depending on the specific coupling reaction and the solubility of the reactants.
-
Reaction Conditions: These reactions are typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst.
Caption: General workflow for Palladium-Catalyzed Cross-Coupling.
Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.[10][11][12] Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[10][11]
Protocol 1: Synthesis of a 3-Aryloxy-6-piperazinopyridazine Derivative via SNAr
This protocol details the synthesis of a model aryloxy-substituted pyridazine, a common structural motif in herbicides.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of this compound in DMF, add potassium carbonate.
-
Add 4-methoxyphenol to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenoxy)-6-piperazinopyridazine.
Data Presentation:
| Parameter | Value |
| Starting Material | 3-Chloro-6-piperazinopyridazine HCl |
| Reagent | 4-Methoxyphenol |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Protocol 2: Suzuki Cross-Coupling for the Synthesis of a 3-Aryl-6-piperazinopyridazine Derivative
This protocol describes a palladium-catalyzed Suzuki coupling to introduce an aryl group at the C3 position, a key step in the synthesis of certain fungicides.
Materials:
-
This compound (1.0 eq)
-
(4-Fluorophenyl)boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine this compound, (4-fluorophenyl)boronic acid, and potassium carbonate.
-
Add palladium(II) acetate and triphenylphosphine.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 3-(4-fluorophenyl)-6-piperazinopyridazine.
Data Presentation:
| Parameter | Value |
| Starting Material | 3-Chloro-6-piperazinopyridazine HCl |
| Reagent | (4-Fluorophenyl)boronic acid |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >97% |
| Appearance | Pale yellow solid |
Trustworthiness and Self-Validation
The protocols provided are designed to be robust and reproducible. For self-validation, it is crucial to characterize the final products thoroughly using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Consistent analytical data that matches the expected values for the target molecule validates the success of the synthetic protocol.
Conclusion
This compound is a high-value, versatile starting material for the synthesis of a wide array of potential agrochemical candidates. By leveraging the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, researchers can efficiently generate diverse libraries of pyridazine-containing molecules. The detailed protocols and mechanistic insights provided in this guide serve as a solid foundation for the rational design and synthesis of next-generation agrochemicals.
References
- 1. jofamericanscience.org [jofamericanscience.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Cross-Coupling Reaction of Chloropyridazines and [research.amanote.com]
- 6. Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: 3-Chloro-6-piperazinopyridazine Hydrochloride Reactions
Welcome to the technical support center for reactions involving 3-Chloro-6-piperazinopyridazine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis and subsequent reactions of this important heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and success of your experiments.
Introduction: The Chemistry of 3-Chloro-6-piperazinopyridazine
3-Chloro-6-piperazinopyridazine is a versatile intermediate in medicinal chemistry, often synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 3,6-dichloropyridazine and piperazine. The electron-deficient nature of the pyridazine ring, further activated by the two chlorine atoms, makes it susceptible to nucleophilic attack. However, this reactivity also opens pathways to several common side products that can complicate synthesis and purification. This guide will address the formation of these impurities and provide strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product when synthesizing 3-Chloro-6-piperazinopyridazine from 3,6-dichloropyridazine and piperazine?
A1: The most prevalent side product is the di-substituted impurity, 3,6-bis(piperazin-1-yl)pyridazine . This occurs when a second molecule of piperazine displaces the remaining chlorine atom on the mono-substituted product.
Q2: My reaction is showing a new, more polar spot on the TLC plate that is not the starting material or the desired product. What could it be?
A2: This is likely the hydrolysis product, 6-(piperazin-1-yl)pyridazin-3(2H)-one . This can form if there is residual water in your reaction mixture. The chloro group is susceptible to hydrolysis, especially under prolonged heating or in the presence of acid or base, yielding a pyridazinone tautomer which is significantly more polar.
Q3: Why is my reaction yield of 3-Chloro-6-piperazinopyridazine consistently low, even with extended reaction times?
A3: Low yields can stem from several factors. Incomplete reaction is a common cause; ensure your reaction is truly at equilibrium or completion by monitoring with a reliable technique like TLC or LC-MS. Another possibility is the formation of the di-substituted byproduct, which consumes your desired product. Also, consider the purity of your starting materials, as impurities can inhibit the reaction.
Q4: Can I use an excess of piperazine to drive the reaction to completion?
A4: While a slight excess of piperazine can be beneficial, a large excess will significantly favor the formation of the di-substituted side product, 3,6-bis(piperazin-1-yl)pyridazine. It is crucial to carefully control the stoichiometry.
Troubleshooting Guide: Common Side Product Formation
This section provides a detailed breakdown of the common side products, their mechanisms of formation, and actionable troubleshooting steps.
Side Product 1: 3,6-bis(piperazin-1-yl)pyridazine (Di-substitution)
Mechanism of Formation:
The formation of the di-substituted product is a consecutive SNAr reaction. After the initial formation of the desired mono-substituted product, the remaining chlorine atom is still susceptible to nucleophilic attack by piperazine, especially if piperazine is present in a significant molar excess or at elevated temperatures.
Caption: Formation of the di-substituted side product.
Troubleshooting Strategies:
| Parameter | Problem | Recommended Action | Scientific Rationale |
| Stoichiometry | Formation of di-substituted product. | Use a molar ratio of 3,6-dichloropyridazine to piperazine of 1:1 to 1:1.2. A slight excess of the dichloropyridazine can also be used.[1] | Limiting the concentration of the nucleophile (piperazine) reduces the probability of the second substitution reaction occurring. |
| Rate of Addition | Localized high concentrations of piperazine leading to di-substitution. | Add the piperazine solution dropwise or via a syringe pump over an extended period.[1] | Slow addition maintains a low instantaneous concentration of piperazine, favoring the mono-substitution. |
| Temperature | High temperatures favoring the second substitution. | Maintain the reaction temperature at a moderate level (e.g., reflux in ethanol, ~78-80°C) and avoid excessive heating.[1] | The activation energy for the second substitution may be higher, and lower temperatures can provide better selectivity for the mono-substituted product. |
Side Product 2: 6-(piperazin-1-yl)pyridazin-3(2H)-one (Hydrolysis)
Mechanism of Formation:
The chloro group on the pyridazine ring can be displaced by water or hydroxide ions, which can be present as impurities in solvents or reagents. This hydrolysis is often catalyzed by acidic or basic conditions. The resulting hydroxyl group exists in tautomeric equilibrium with the more stable pyridazinone form.
Caption: Hydrolysis side product formation.
Troubleshooting Strategies:
| Parameter | Problem | Recommended Action | Scientific Rationale |
| Solvent/Reagent Purity | Presence of water leading to hydrolysis. | Use anhydrous solvents and ensure piperazine is dry. Store reagents under an inert atmosphere (e.g., nitrogen or argon). | Minimizing the presence of water, the nucleophile in the hydrolysis reaction, will suppress the formation of the pyridazinone side product. |
| pH Control | Acidic or basic conditions catalyzing hydrolysis. | If a base is used to scavenge HCl, choose a non-nucleophilic, hindered base (e.g., diisopropylethylamine) over hydroxide sources. An excess of piperazine can also act as a base.[2] | Avoiding strongly acidic or basic conditions reduces the catalytic effect on the hydrolysis reaction. |
| Reaction Time/Temperature | Prolonged heating increasing the likelihood of hydrolysis. | Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Avoid unnecessarily long reaction times. | Minimizing the thermal stress on the molecule reduces the rate of this and other potential degradation pathways. |
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-6-(piperazin-1-yl)pyridazine
This protocol is optimized to minimize the formation of the di-substituted side product.
Materials:
-
3,6-Dichloropyridazine (1.0 eq)
-
Anhydrous Piperazine (1.1 eq)
-
Absolute Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 3,6-dichloropyridazine in absolute ethanol (approximately 10 mL per gram of dichloropyridazine).
-
In a separate flask, dissolve anhydrous piperazine in absolute ethanol.
-
Slowly add the piperazine solution to the stirred solution of 3,6-dichloropyridazine at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane/methanol eluent).
-
Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.[2]
-
The product may precipitate upon cooling. If not, reduce the solvent volume under vacuum.
-
Filter the solid product and wash with cold ethanol to remove unreacted piperazine and its hydrochloride salt.
-
The crude product can be further purified by recrystallization from ethanol/water.[2]
Protocol 2: Analytical Method for Impurity Profiling by HPLC
This is a general starting point for developing an HPLC method to monitor the reaction.
Instrumentation:
-
HPLC with UV detector
Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
Expected Elution Order:
-
6-(piperazin-1-yl)pyridazin-3(2H)-one (most polar)
-
3-Chloro-6-piperazinopyridazine
-
3,6-bis(piperazin-1-yl)pyridazine
-
3,6-Dichloropyridazine (least polar)
References
Technical Support Center: Optimization of Suzuki Coupling with Chloropyridazines
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving chloropyridazine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of these crucial C-C bond-forming reactions. Given the electronically deficient nature of the pyridazine ring, its coupling with aryl and heteroaryl boronic acids can present unique challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a chloropyridazine substrate failing or giving low yields?
A1: The Suzuki-Miyaura coupling of chloropyridazines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The electron-deficient nature of the pyridazine ring does facilitate the oxidative addition of palladium, which is a key step in the catalytic cycle.[2] However, several factors can lead to poor outcomes:
-
Inactive Catalyst System: The most common issue is an insufficiently active catalyst. Standard catalysts like Pd(PPh₃)₄ may not be effective for the more demanding activation of a C-Cl bond.[3] Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often required to achieve good yields.[4][5]
-
Catalyst Inhibition: The nitrogen atoms in the pyridazine ring are Lewis basic and can coordinate to the palladium center, potentially inhibiting its catalytic activity.[3][6]
-
Suboptimal Base and Solvent: The choice of base and solvent is critical and interdependent. The base activates the boronic acid for transmetalation, and the solvent influences the solubility of all components and the stability of catalytic intermediates.[7][8]
-
Side Reactions: Competing side reactions such as protodeboronation (hydrolysis of the boronic acid), homocoupling of the boronic acid, and dehalogenation of the chloropyridazine can consume starting materials and reduce the yield of the desired product.[3][9]
Q2: How do I choose the right palladium catalyst and ligand for my chloropyridazine substrate?
A2: There is no single "best" combination, as the optimal choice is substrate-dependent. However, for activating the relatively inert C-Cl bond in chloropyridazines, catalyst systems based on bulky, electron-rich phosphine ligands are highly recommended.[4] These ligands promote the crucial oxidative addition step and stabilize the active Pd(0) species.[1] Consider the following:
-
Bulky Biarylphosphines: Ligands like SPhos, XPhos, and RuPhos, when combined with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points for challenging couplings.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands, such as those derived from IMes, have shown high efficacy for the Suzuki coupling of aryl chlorides, including heteroaryl chlorides.[5][7]
-
Pre-catalysts: Using well-defined pre-catalysts (stable metal-ligand complexes) can improve reproducibility compared to generating the active catalyst in situ.[4]
Q3: What is the role of the base, and which one should I select?
A3: The base is essential for the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step with the palladium complex.[4][7] The choice of base can significantly influence the reaction rate and yield. For chloropyridazine couplings, common choices include:
-
Potassium Phosphate (K₃PO₄): Often a very effective base for challenging couplings involving aryl chlorides.[4]
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are widely used and effective bases. Sodium carbonate, in particular, has been shown to be highly effective in aqueous solvent systems.[2][8]
-
Fluorides (KF, CsF): These can be effective, particularly when using boronate esters.[7]
The strength of the base should be carefully considered, as overly strong bases can promote side reactions. A screening of different bases is often a worthwhile optimization step.
Q4: Can the choice of solvent influence the site-selectivity in dichloropyridazines?
A4: Yes, the solvent can play a role in directing the site of coupling in di- or poly-halogenated pyridazines, although the ligand is often the dominant controlling factor.[10][11] The polarity of the solvent can influence the stability of intermediates in the catalytic cycle.[11] For instance, in some systems, nonpolar solvents like THF or toluene may favor coupling at one position, while polar aprotic solvents like DMF or acetonitrile may favor another.[11] However, for 3,5-dichloropyridazines, it has been demonstrated that switching the phosphine ligand from dppf to the bulkier QPhos can dramatically switch the coupling site from the C3 to the C5 position.[10][12]
Troubleshooting Guides
Problem 1: Low to No Product Formation
This is a common issue when working with less reactive chloropyridazine substrates. A systematic approach to troubleshooting is essential.
Initial Diagnostic Steps:
-
Confirm Starting Material Integrity: Ensure your chloropyridazine, boronic acid, and solvent are pure and dry. Boronic acids, in particular, can degrade upon storage.
-
Verify Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.
-
Ensure Inert Atmosphere: Suzuki couplings are sensitive to oxygen, which can oxidize the Pd(0) catalyst and promote homocoupling of the boronic acid.[3][13] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[14]
Systematic Optimization Workflow:
If initial checks do not resolve the issue, a systematic screening of reaction parameters is the most effective approach.[9]
Caption: Troubleshooting workflow for low yield.
Problem 2: Dominance of Side Reactions (Protodeboronation, Homocoupling)
The presence of significant byproducts indicates that undesired reaction pathways are outcompeting your desired coupling.
-
Protodeboronation (Boronic acid replaced by -H): This is often exacerbated by high temperatures and the presence of water.[9]
-
Solution: Use anhydrous solvents and reagents. Ensure the base is not excessively strong or used in large excess. Sometimes, using the corresponding boronate ester (e.g., pinacol ester) can mitigate this issue.[6]
-
-
Homocoupling (Boronic acid coupling with itself): This is often caused by the presence of oxygen.[3]
-
Solution: Rigorously degas the reaction mixture before adding the catalyst. Maintain a strict inert atmosphere. Using a slight excess of the chloropyridazine can also disfavor this side reaction.[9]
-
-
Dehalogenation (Chloropyridazine replaced by -H): The palladium catalyst can react with hydride sources in the reaction mixture.[3]
-
Solution: Ensure the reaction is performed under an inert atmosphere and choose a solvent less prone to acting as a hydride source.
-
Problem 3: Poor Reproducibility
Inconsistent results from batch to batch can be frustrating and costly.
-
Cause: Often linked to the in-situ generation of the active catalyst, which can be sensitive to trace impurities. The purity of the boronic acid can also vary.
-
Solution:
-
Use a Pre-catalyst: Employing a well-defined, air-stable palladium pre-catalyst can significantly improve reproducibility.[4]
-
Standardize Procedures: Ensure consistent degassing procedures, reagent quality, and reaction setup for every experiment.
-
Data Presentation: Optimizing Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of chloropyridazines and related heteroaryl chlorides.
Table 1: Ligand Screening for Suzuki Coupling of 3,5-Dichloropyridazine (Data synthesized from Dai et al., 2013)[10][15]
| Ligand | Coupling Position | Ratio (C5:C3) | Yield (%) | Notes |
| dppf | C3 | 1:20 | High | Promotes coupling at the expected C3 site. |
| QPhos | C5 | 20:1 | High | Bulky monophosphine ligand reverses selectivity. |
| PPh₃ | C3 | Low | Moderate | Standard ligand, less effective and selective. |
| P(t-Bu)₃ | C5 | Moderate | Moderate | Another bulky ligand showing C5 preference. |
Table 2: Base and Solvent Screening for a Generic Chloro-Heteroaryl Coupling (Illustrative data based on principles from multiple sources)[4][8]
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₂CO₃ | Toluene/H₂O | 100 | 75 |
| K₃PO₄ | 1,4-Dioxane | 100 | 92 |
| Cs₂CO₃ | 1,4-Dioxane | 100 | 88 |
| Na₂CO₃ | DME/EtOH/H₂O | 80 | 65 |
| KOAc | Butanol | 110 | 70 |
Experimental Protocols & Methodologies
Generalized Protocol for Suzuki Coupling of a Chloropyridazine
This protocol is a starting point and should be optimized for specific substrates.
Materials:
-
Chloropyridazine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add the chloropyridazine, arylboronic acid, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the palladium source and the ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Troubleshooting incomplete hydrolysis of chloropyridazine derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome common challenges in synthetic chemistry. This guide focuses on a frequently encountered issue: the incomplete hydrolysis of chloropyridazine derivatives.
Hydrolysis is a fundamental reaction used to convert chloro-substituents on pyridazine rings to hydroxyl groups, a critical step in the synthesis of many pharmaceutical intermediates.[1][2][3] However, the reaction's success is highly sensitive to a range of parameters. This guide is structured to help you diagnose issues, understand the underlying chemistry, and implement effective solutions.
Troubleshooting Guide: Incomplete Hydrolysis
This section uses a question-and-answer format to directly address specific experimental problems.
Q1: My hydrolysis of a 3,6-dichloropyridazine derivative has stalled. What are the most likely causes and how can I systematically troubleshoot this?
A1: Incomplete conversion is the most common issue. The stability of the C-Cl bond on the electron-deficient pyridazine ring requires specific conditions to facilitate nucleophilic attack by water. The problem can almost always be traced back to one of three areas: Reaction Kinetics, Mass Transfer, or Competing Reactions.
Logical Troubleshooting Workflow
Here is a systematic workflow to diagnose the issue. Start at the top and work your way down.
Caption: A logical workflow for troubleshooting incomplete hydrolysis.
1. Reaction Kinetics: The Engine of Your Reaction
The rate of hydrolysis is heavily dependent on pH and temperature.[4]
-
pH Influence: The hydrolysis of chloro-heterocycles is often acid-catalyzed.[5][6] Protons can activate the substrate by interacting with the pyridazine nitrogen atoms, increasing the electrophilicity of the carbon center attached to the chlorine. However, for some substrates, alkaline conditions that generate a stronger nucleophile (hydroxide ion) are more effective.[3]
-
Troubleshooting Step: Run small-scale parallel reactions across a pH range (e.g., pH 2, 4, 7, 9, 11) to find the optimal condition for your specific derivative. Use buffered solutions to maintain a stable pH.[7]
-
-
Temperature Effects: Every 10°C rise in temperature can increase the reaction rate significantly.[4] However, excessive heat can lead to degradation or unwanted side reactions.
-
Troubleshooting Step: If the reaction is slow at a given temperature, increase it in 10-15°C increments. Monitor the reaction closely by an analytical method like HPLC or TLC to ensure the desired product is forming without significant byproduct generation.
-
2. Mass Transfer: Ensuring Reactants Meet
Chloropyridazine derivatives are often poorly soluble in purely aqueous media. If the substrate is not fully dissolved, the reaction becomes limited by the rate at which it dissolves, not by the intrinsic chemical kinetics.
-
Solubility:
-
Troubleshooting Step: Add a water-miscible organic co-solvent (e.g., Dioxane, THF, Acetonitrile) to improve solubility. Start with a 9:1 water:co-solvent ratio and increase as needed. Be aware that the co-solvent can alter the optimal pH and temperature.
-
-
Agitation:
-
Troubleshooting Step: Ensure vigorous stirring, especially in biphasic or slurry reactions. Use an overhead stirrer for larger-scale reactions to guarantee homogeneity.
-
3. Competing Reactions & Reagent Purity
If kinetics and mass transfer are optimized, the issue may lie with the starting materials or unforeseen side reactions.
-
Starting Material Purity: Impurities in the starting chloropyridazine can inhibit the reaction or be mistaken for the starting material in analysis.
-
Troubleshooting Step: Verify the purity of your starting material using LC-MS and ¹H NMR. Consider re-purification by recrystallization or column chromatography if necessary.[8]
-
-
Side Products: The desired hydroxypyridazine product can sometimes undergo further reactions, or the starting material can react through an alternative pathway.
-
Troubleshooting Step: Use LC-MS to analyze the crude reaction mixture for masses that do not correspond to your starting material or product.[9] This can provide clues about decomposition pathways.
-
Q2: I'm seeing multiple spots on my TLC and multiple peaks in my LC-MS analysis. What are the common side products?
A2: The formation of multiple products indicates a lack of selectivity. Common side reactions include:
-
Over-hydrolysis: If your starting material has multiple chloro-substituents (e.g., 3,6-dichloropyridazine), hydrolysis can occur at more than one site. The second hydrolysis is often slower than the first, but can occur under forcing conditions (high temperature or extreme pH).
-
Ring Opening: Under very harsh acidic or basic conditions, the pyridazine ring itself can degrade.
-
Reaction with Buffers: Nucleophilic buffers (e.g., Tris, citrate) can sometimes compete with water and react with the substrate. Always select a non-nucleophilic buffer if possible (e.g., phosphate, borate).
Frequently Asked Questions (FAQs)
What is the general mechanism for the hydrolysis of chloropyridazines?
The reaction typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient nature of the pyridazine ring makes it susceptible to attack by nucleophiles like water. The reaction is often the rate-limiting step and can be facilitated by acid catalysis.
Caption: General mechanism for acid-catalyzed hydrolysis of chloropyridazines.
How can I best monitor the progress of my hydrolysis reaction?
Visual inspection (TLC) is useful for a quick check, but quantitative monitoring requires more robust techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. It allows you to quantify the disappearance of the starting material and the appearance of the product over time, giving you a precise reaction profile.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of your product and detecting any side products or impurities.[10][11]
Table 1: Comparison of Analytical Monitoring Techniques
| Technique | Primary Use | Advantages | Disadvantages |
| TLC | Quick qualitative check | Fast, inexpensive, simple setup | Not quantitative, low resolution |
| HPLC-UV | Quantitative analysis | Highly reproducible, quantitative | Requires method development |
| LC-MS | Product confirmation & byproduct identification | Provides mass data, highly sensitive | More expensive, complex instrumentation |
| GC-MS | Analysis of volatile derivatives | Excellent for certain substrates | Requires derivatization for non-volatile products |
What are optimal starting conditions for a generic chloropyridazine hydrolysis?
For a previously untested chloropyridazine derivative, a good starting point is crucial. The following table provides a conservative set of conditions to begin your optimization.
Table 2: Recommended Starting Conditions for Exploratory Hydrolysis
| Parameter | Recommended Starting Value | Rationale |
| Temperature | 80 °C | Balances reaction rate with minimizing degradation.[7] |
| pH | 3.0 (using HCl or H₂SO₄) | Favors acid-catalyzed mechanism for many chloro-heterocycles.[5][6] |
| Solvent | 4:1 Water:Dioxane | Dioxane aids solubility of organic substrates while maintaining a largely aqueous environment. |
| Concentration | 0.1 M | A standard concentration that is easy to work with and monitor. |
| Monitoring Interval | Every 2 hours for the first 8 hours | Allows for accurate tracking of initial reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis of 3,6-Dichloropyridazine
This protocol provides a robust method for hydrolyzing a common chloropyridazine substrate.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10 mmol).
-
Solvent Addition: Add 80 mL of deionized water and 20 mL of 1,4-dioxane.
-
pH Adjustment: Slowly add 1 M aqueous HCl solution dropwise while monitoring with a pH meter until a stable pH of 3.0 is reached.
-
Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring.
-
Monitoring: At t = 0, 1, 2, 4, 8, and 24 hours, withdraw a small aliquot (~50 µL), quench it with an equal volume of acetonitrile, and analyze by HPLC-UV to monitor the consumption of starting material and formation of 6-chloro-3-pyridazinone.
-
Workup: After the reaction is complete (as determined by HPLC), cool the mixture to room temperature. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
Protocol 2: HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
This method should provide good separation between the relatively nonpolar dichloropyridazine starting material and the more polar monohydroxylated product.
References
- 1. monash.edu [monash.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrolysis - Wikipedia [en.wikipedia.org]
- 4. ukm.my [ukm.my]
- 5. researchgate.net [researchgate.net]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 9. Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating Piperazine Chemistry to Prevent Double Substitution
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for piperazine reactions. As a Senior Application Scientist, I understand the nuances and challenges of working with this versatile scaffold. A primary hurdle in piperazine chemistry is achieving selective mono-substitution while avoiding the formation of the undesired 1,4-disubstituted byproduct. This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you master control over your piperazine reactions.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and challenges encountered during piperazine substitution reactions.
Q1: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine. How can I favor mono-substitution?
This is the most frequent challenge. The comparable nucleophilicity of the second nitrogen atom after the initial substitution makes disubstitution a common side reaction[1]. Several strategies can be employed to enhance selectivity for the mono-substituted product:
-
Stoichiometric Control: Employing a large excess of piperazine (typically 5-10 equivalents) statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule over the mono-substituted product[1][2].
-
Controlled Addition of Electrophile: A slow, dropwise addition of the alkylating or acylating agent, particularly at reduced temperatures, can help manage the reaction rate and minimize the opportunity for the mono-substituted product to react further[1][2].
-
Protecting Group Strategy: For the highest degree of control, a mono-protected piperazine, such as N-Boc-piperazine, is recommended. This approach directs the substitution to the unprotected nitrogen, after which the protecting group can be removed[1][3][4].
-
In Situ Protonation: A clever one-pot method involves the in-situ formation of a piperazin-1-ium cation by using piperazine monohydrochloride or monoacetate. The protonated nitrogen is rendered non-nucleophilic, thus directing the substitution to the free nitrogen[3][5].
Q2: What is the most reliable method for ensuring mono-substitution?
For the most consistent and high-yielding results, the protecting group strategy is widely considered the gold standard[3][4]. While it involves additional steps (protection and deprotection), it offers the most predictable control over the reaction, minimizing the formation of byproducts and simplifying purification. N-Boc-piperazine is a commercially available and commonly used starting material for this purpose.
Q3: I'm looking for a more direct, one-pot method to achieve mono-substitution without using protecting groups. What are my options?
The in-situ protonation method is an excellent and efficient one-pot alternative to the protecting group strategy[3][5]. By reacting in the presence of an acid (like acetic acid to form the monoacetate in situ, or by using a mixture of free piperazine and piperazine dihydrochloride), one nitrogen is effectively "protected" as its ammonium salt. This significantly reduces the nucleophilicity of the protonated nitrogen, allowing for selective substitution on the other. This method is often more cost-effective and generates less waste compared to the protecting group strategy.
Q4: How do reaction conditions like temperature and time affect selectivity?
Higher temperatures and longer reaction times can favor the formation of the thermodynamically more stable 1,4-disubstituted product[1][2]. Therefore, it is crucial to monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be quenched as soon as the formation of the desired mono-substituted product is maximized to prevent further reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of mono-substituted product and significant disubstituted byproduct. | - Insufficient excess of piperazine.- Electrophile added too quickly.- Reaction temperature is too high. | - Increase the excess of piperazine to 5-10 equivalents.- Add the electrophile dropwise at a lower temperature (e.g., 0 °C).- Monitor the reaction closely and stop it once the mono-substituted product is maximized. |
| Reaction is sluggish or incomplete. | - Insufficiently reactive electrophile.- Low reaction temperature.- Poor solubility of reactants. | - Consider a more reactive electrophile (e.g., an alkyl iodide instead of a bromide).- Gradually increase the reaction temperature while monitoring for disubstitution.- Choose a more suitable solvent. For instance, if solubility is an issue in toluene, a more polar solvent like t-butanol may be beneficial[1]. |
| Difficulty in purifying the mono-substituted product from excess piperazine. | - Piperazine is highly water-soluble and basic. | - During aqueous workup, use an acidic wash (e.g., dilute HCl) to extract the basic piperazine and the mono-substituted product into the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer and extract the product with an organic solvent. |
| Formation of quaternary ammonium salts. | - This can occur, especially with highly reactive alkylating agents like methyl iodide. | - Consider using reductive amination as an alternative to direct alkylation, as this method avoids the formation of quaternary salts[6]. |
Experimental Protocols
Protocol 1: Mono-N-Boc-Piperazine Synthesis (Protecting Group Strategy)
This protocol details the synthesis of N-Boc-piperazine, a key intermediate for controlled mono-substitution.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve piperazine (2 equivalents) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of Boc₂O (1 equivalent) in DCM.
-
Add the Boc₂O solution dropwise to the stirred piperazine solution over 2-3 hours.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of Boc₂O.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate pure N-Boc-piperazine[1].
Protocol 2: One-Pot Mono-N-Alkylation via In Situ Protonation
This protocol provides a direct method for the mono-alkylation of piperazine.
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Alkyl halide
-
Methanol or Acetic Acid
Procedure:
-
If using methanol as a solvent, in a reaction vessel, combine piperazine (1 equivalent) and piperazine dihydrochloride (1 equivalent) in methanol to generate piperazine monohydrochloride in situ[3]. If using acetic acid, simply dissolve piperazine (2 equivalents) in acetic acid, which will form the monoacetate[3].
-
Stir the mixture at room temperature until a homogeneous solution or a fine slurry is formed.
-
Add the alkyl halide (0.8-0.95 equivalents) dropwise to the mixture.
-
Stir the reaction at room temperature or under gentle reflux, monitoring its progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizing the Strategy
A critical step in experimental design is choosing the appropriate strategy. The following workflow provides a decision-making framework.
Caption: Decision workflow for selecting a mono-substitution strategy.
The protecting group strategy is a cornerstone for achieving high selectivity. The following diagram illustrates this multi-step process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purity Analysis of 3-Chloro-6-piperazinopyridazine Hydrochloride by HPLC
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of 3-Chloro-6-piperazinopyridazine Hydrochloride (CAS No: 100241-11-0).[1][2][3] This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and a robust reference method, structured to solve problems efficiently based on scientific principles and field experience.
Section 1: Interactive Troubleshooting Guide
This section addresses the most common issues encountered during the analysis of nitrogen-containing heterocyclic compounds like this compound. Instead of a static list, we approach this from a problem-solving perspective.
Q1: My primary analyte peak is tailing or showing poor symmetry. What are the causes and how do I fix it?
Peak tailing is the most frequent challenge for basic compounds. It occurs when a portion of the analyte molecules experiences secondary, undesirable interactions with the stationary phase, causing them to elute later than the main peak band.
Underlying Cause: The piperazine and pyridazine moieties in your molecule contain basic nitrogen atoms.[4][5] At mobile phase pH values approaching the analyte's pKa, these nitrogens can interact strongly with acidic residual silanol groups (Si-OH) present on the surface of standard silica-based C18 columns.[6][7] This secondary ionic interaction is a primary cause of peak tailing.
Solutions, from simplest to most effective:
-
Adjust Mobile Phase pH: Lower the pH of your aqueous mobile phase to between 2.5 and 3.5 using an appropriate acid like phosphoric acid or formic acid.[8] At this low pH, the basic nitrogens on your analyte will be fully protonated (positively charged), and the silanol groups on the stationary phase will be non-ionized, minimizing the unwanted ionic interaction.[9]
-
Use a Base-Deactivated Column: Employ a modern, high-purity silica column that is end-capped or features a polar-embedded group.[6][10] These columns are specifically designed to shield or eliminate residual silanols, providing significantly better peak shape for basic compounds.
-
Add a Competing Base: As a traditional approach, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can improve peak shape.[6] The TEA preferentially interacts with the active silanol sites, masking them from the analyte. Caution: TEA can shorten column lifetime and is not suitable for LC-MS applications due to ion suppression.
-
Check for Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[7][11] To verify this, dilute your sample 10-fold and reinject. If peak shape improves, optimize the sample concentration.
Visual Workflow: Troubleshooting Peak Tailing
Below is a logical workflow to diagnose and resolve peak shape issues for basic analytes.
Caption: Troubleshooting workflow for poor peak shape.
Q2: My analyte retention time is drifting or inconsistent. What should I investigate?
Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an issue with the mobile phase, column equilibration, or hardware.
| Probable Cause | Explanation & Solution |
| Inadequate Column Equilibration | When changing mobile phase composition (especially during gradient elution), the column requires sufficient time for the stationary phase to fully equilibrate. Solution: Ensure your equilibration time is at least 5-10 column volumes before the first injection.[6] |
| Mobile Phase Composition Change | The organic-to-aqueous ratio is critical. Evaporation of the more volatile organic solvent (e.g., acetonitrile) from the mobile phase reservoir will increase the aqueous content, leading to longer retention times. Solution: Always use fresh mobile phase and keep reservoirs tightly capped. If preparing the mobile phase by hand-mixing, be precise.[12] |
| Unstable Column Temperature | Retention is temperature-dependent. Fluctuations in ambient lab temperature can cause drift. Solution: Use a thermostatted column compartment and set it to a stable temperature, typically slightly above ambient (e.g., 30-35 °C), to overcome daily variations.[6][9] |
| Mobile Phase pH Instability | If the mobile phase pH is too close to the analyte's pKa, small pH shifts can significantly alter its ionization state and, therefore, its retention. Solution: Use a buffer and operate at a pH at least one unit away from the analyte's pKa. For this basic compound, a low pH (2.5-3.5) provides a robust operating range. |
| Pump or System Leaks | A leak in the system will cause a drop in flow rate and pressure, leading to longer retention times. Solution: Systematically check all fittings from the pump to the detector for any signs of leakage.[13] |
Q3: I am seeing extraneous "ghost" peaks in my chromatogram, especially during a gradient run. Where are they from?
Ghost peaks are spurious peaks that do not originate from the injected sample. They are a common artifact in gradient elution.
Underlying Cause: Ghost peaks are typically impurities that have accumulated on the column from the mobile phase or system during the low-organic (weaker) portion of the gradient. When the percentage of organic solvent increases, these contaminants are eluted as sharp or broad peaks.
Solutions:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or LC-MS-grade water and organic solvents. Lower-grade solvents are a major source of contamination.
-
Clean Your System: Contamination can build up in the injector, tubing, or mixer. Flush the entire system with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed impurities.[13]
-
Filter Mobile Phases: Always filter aqueous buffers and mobile phases to remove particulate matter that could contaminate the system.
-
Run a Blank Gradient: To confirm the source of the peaks, run a gradient with no injection. If the ghost peaks are still present, the contamination is in your system or mobile phase, not your sample or sample diluent.
Section 2: Validated Reference HPLC Method
This method provides a robust starting point for the purity analysis of this compound, designed to yield excellent peak shape and resolution from common process impurities.
Analyte Chemical Properties & Chromatographic Impact
The structure of 3-Chloro-6-piperazinopyridazine dictates the chromatographic strategy.
Caption: Key molecular features and their chromatographic implications.
Recommended HPLC Parameters
| Parameter | Condition | Justification |
| HPLC Column | Base-deactivated C18 or C8, 50 mm x 2.1 mm, 1.8 µm | A short, narrow-bore column with small particles provides high efficiency and fast run times. Base-deactivation is critical for good peak shape.[6][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH (~2.7) to ensure the analyte is protonated and to suppress silanol activity. Volatile and suitable for LC-MS.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier offering good selectivity and low viscosity. |
| Gradient Program | 5% to 95% B over 5 minutes | A standard screening gradient to elute the main peak and any less or more retentive impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 30 °C | Ensures stable retention times.[9] |
| Detection | UV at 254 nm | A common wavelength for aromatic and heterocyclic compounds. A full UV scan (200-400 nm) should be performed initially to determine the optimal wavelength. |
| Injection Volume | 1-5 µL | Small volume minimizes potential peak distortion from the injection solvent and prevents column overload.[11] |
| Sample Diluent | 50:50 Acetonitrile:Water | A diluent that is similar to or weaker than the initial mobile phase conditions is recommended to ensure good peak shape. |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
For Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly.
-
For Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration, or online degasser).
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard or sample.
-
Dissolve in and dilute to 10.0 mL with the sample diluent to create a 1 mg/mL stock solution.
-
Further dilute this stock solution as needed to fall within the linear range of the detector (e.g., to 0.1 mg/mL for a working solution).
-
-
System Setup and Equilibration:
-
Install the recommended column in the column compartment.
-
Set the column temperature to 30 °C.
-
Begin pumping the mobile phase at initial conditions (95% A, 5% B) and a flow rate of 0.4 mL/min.
-
Allow the system to equilibrate until a stable baseline is observed (typically 15-20 minutes).
-
-
Analysis:
-
Inject a blank (sample diluent) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and system suitability parameters (e.g., peak symmetry, efficiency).
-
Inject the sample solutions for analysis.
-
Run a blank injection at the end of the sequence to check for carryover.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q: What are the potential degradation pathways for this molecule?
-
A: While specific data is limited, molecules with chloro-pyridazine structures can be susceptible to hydrolysis (replacement of the chlorine atom) under strong acidic or basic conditions. Oxidative degradation is also a possibility for nitrogen-containing compounds.[14] A forced degradation study is recommended to identify potential degradants.
-
-
Q: Can I use a C18 column that is not base-deactivated?
-
A: You can, but you will likely face significant peak tailing. If you must use a standard C18 column, lowering the mobile phase pH to <3 and potentially adding a competing base like TEA will be necessary to achieve an acceptable peak shape.[6]
-
-
Q: Is this method suitable for LC-MS?
-
A: Yes. The use of formic acid and volatile solvents (acetonitrile and water) makes this method fully compatible with mass spectrometry detection using an electrospray ionization (ESI) source. Phosphate buffers should be avoided as they are non-volatile and will contaminate the MS source.
-
-
Q: How do I confirm the identity of an impurity peak?
-
A: The most definitive method is to use a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) and fragmentation pattern of the impurity. This data can be used to propose a chemical structure.
-
References
- 1. chemscene.com [chemscene.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. welch-us.com [welch-us.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. 3-chloro-6-hydrazino-pyridazine | SIELC Technologies [sielc.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. interchim.fr [interchim.fr]
- 11. Blogs | Restek [discover.restek.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS [mdpi.com]
Technical Support Center: Stability of 3-Chloro-6-piperazinopyridazine Hydrochloride in Solution
Introduction: Welcome to the technical support guide for 3-Chloro-6-piperazinopyridazine Hydrochloride. This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. The stability of this compound in solution is paramount for achieving reproducible and reliable experimental outcomes. Inconsistent results, loss of potency, and the appearance of unknown impurities can often be traced back to solution instability. This guide provides in-depth answers to frequently asked questions, troubleshooting workflows, and validated protocols to help you navigate the challenges of working with this molecule.
Section 1: Foundational Knowledge - Understanding the Molecule's Stability Profile
This section delves into the inherent chemical properties of this compound that govern its behavior in solution. Understanding these principles is the first step toward preventing degradation.
Q1: What are the key structural features of this compound that influence its stability?
The stability of this compound is not governed by a single feature but by the interplay of its three core components: the pyridazine ring, the chloro substituent, and the piperazine moiety.
-
Pyridazine Ring: This six-membered aromatic ring contains two adjacent nitrogen atoms, making it a diazine. This configuration renders the ring π-electron deficient.[1] This electron deficiency makes the carbon atoms, particularly those adjacent to the nitrogen atoms (C3 and C6), susceptible to nucleophilic attack.[1]
-
Chloro Substituent (C3 Position): The chlorine atom at the C3 position is an electron-withdrawing group and a good leaving group. Its attachment to the electron-deficient pyridazine ring makes it susceptible to nucleophilic substitution reactions, with hydrolysis being a primary concern in aqueous solutions.[2]
-
Piperazine Moiety (C6 Position): The piperazine group is a basic, nucleophilic amine. While it is generally stable, the nitrogen atoms can participate in acid-base equilibria, influencing the overall solubility and stability of the molecule at different pH values.
-
Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which enhances its aqueous solubility compared to the free base. However, dissolving the salt in unbuffered water will result in an acidic solution, which itself can influence the rate of hydrolysis.
Q2: What are the primary degradation pathways for this compound in solution?
Based on its structure, two primary degradation pathways should be considered: hydrolysis and photolysis.
1. Hydrolysis: This is the most probable degradation route in aqueous or protic solvents. The chlorine atom on the electron-deficient pyridazine ring is the most likely site of attack by water or hydroxide ions.
-
Mechanism: The reaction is a nucleophilic aromatic substitution where a water molecule or hydroxide ion attacks the C3 carbon, leading to the displacement of the chloride ion and the formation of 3-Hydroxy-6-piperazinopyridazine. This reaction is often catalyzed by acidic or basic conditions.[2][3] The resulting hydroxylated impurity will have different polarity, biological activity, and chromatographic retention times than the parent compound.
References
Technical Support Center: Optimizing Reaction Conditions for Pyridazine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and functionalization of pyridazine derivatives. As a privileged scaffold in medicinal chemistry, understanding the nuances of pyridazine reactivity is paramount for successful drug discovery and development.[1][2][3] This resource offers troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflows and enhance your synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) - Common Issues in Pyridazine Synthesis
This section addresses prevalent challenges in a direct question-and-answer format, providing immediate insights into common experimental hurdles.
Question 1: My Suzuki-Miyaura cross-coupling reaction with a chloropyridazine substrate is giving low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura reactions involving pyridazines are a frequent issue, often stemming from the electron-deficient nature of the pyridazine ring and catalyst inhibition.[4][5] Here’s a breakdown of potential causes and actionable solutions:
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is critical. The high Lewis basicity of the pyridazine nitrogen atoms can lead to strong coordination with the palladium center, inhibiting catalytic activity.[4]
-
Troubleshooting:
-
Ligand Selection: Switch to more electron-rich and sterically hindered phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[6] These ligands can promote the reductive elimination step and stabilize the active catalytic species.[7]
-
Catalyst Precursor: Consider using a pre-formed palladium(II) catalyst like Pd(OAc)₂ or a more active Pd(0) source like Pd₂(dba)₃.
-
-
-
Suboptimal Base and Solvent: The base and solvent system significantly influences the transmetalation step and overall reaction kinetics.
-
Troubleshooting:
-
Base: Stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases like Na₂CO₃, especially with less reactive aryl chlorides.[8]
-
Solvent: Aprotic polar solvents such as dioxane, DME, or toluene are commonly used.[8] A combination of solvents, like DME/water or toluene/ethanol/water, can improve the solubility of both the organic and inorganic reagents.[8]
-
-
-
Side Reactions: Dehalogenation, where the halogen on the pyridazine is replaced by a hydrogen atom, is a common side reaction.[9]
-
Troubleshooting:
-
Ensure rigorous exclusion of oxygen and moisture by using anhydrous solvents and inert atmosphere (Argon or Nitrogen).
-
Lowering the reaction temperature or using a less reactive boronic acid or ester can sometimes mitigate this issue.
-
-
Question 2: I am observing poor regioselectivity in the C-H functionalization of my substituted pyridazine. How can I control the position of functionalization?
Answer:
Controlling regioselectivity in C-H functionalization of pyridazines is a nuanced challenge due to the electronic properties of the ring.[10] The positions ortho to the nitrogen atoms are electronically activated for nucleophilic attack and deprotonation.[11]
-
Directing Groups: The most effective strategy is to install a directing group on the pyridazine scaffold. Amide, ester, or other coordinating groups can direct the transition metal catalyst to a specific C-H bond, typically at the ortho position.[5]
-
Catalyst and Ligand Control: In the absence of a strong directing group, the inherent electronic bias of the pyridazine ring will dominate. However, the choice of catalyst and ligand can sometimes influence the regioselectivity. For instance, bulkier ligands may favor functionalization at less sterically hindered positions.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the transition state and, in some cases, the regiochemical outcome.
-
Additives: Certain additives, like silver salts in palladium-catalyzed reactions, can act as oxidants and may also play a role in directing the reaction.[10]
-
Question 3: My nucleophilic aromatic substitution (SNA_r) on a halopyridazine is sluggish and requires harsh conditions. Are there ways to accelerate this reaction?
Answer:
The reactivity of halopyridazines in SNAr reactions is dependent on the nature of the halogen and the electronic properties of the ring.[12][13]
-
Leaving Group Ability: The typical reactivity order for halogens in SNAr is F > Cl > Br > I. If your substrate is a chloro- or bromopyridazine, consider synthesizing the corresponding fluoro-derivative if possible.[12]
-
Ring Activation: The presence of electron-withdrawing groups on the pyridazine ring will increase its electrophilicity and accelerate the nucleophilic attack.[12][14][15]
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.[16]
-
Base: If your nucleophile is an alcohol or amine, using a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate it in situ will increase its nucleophilicity.
-
Temperature: While higher temperatures are often necessary, be mindful of potential side reactions and decomposition. Microwave irradiation can sometimes provide localized heating to accelerate the reaction with shorter reaction times.[17]
-
Part 2: Troubleshooting Guides for Specific Reaction Types
This section provides detailed troubleshooting guides for common synthetic transformations involving pyridazine derivatives.
Guide 1: Troubleshooting Low Yield in Suzuki-Miyaura Cross-Coupling
Low yields in Suzuki-Miyaura cross-coupling reactions involving pyridazine substrates are a common frustration. This guide provides a systematic approach to diagnosing and resolving the issue.
Decision Tree for Troubleshooting Low Yield
References
- 1. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridazine - Wikipedia [en.wikipedia.org]
- 4. Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dehalogenation - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. benchchem.com [benchchem.com]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
The Strategic Role of the Piperazinopyridazine Scaffold in Kinase Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a cornerstone of modern therapeutic discovery. Kinases, with their pivotal role in cellular signaling, represent a vast and fertile landscape for intervention in diseases ranging from cancer to inflammatory disorders. Within the medicinal chemist's arsenal, certain chemical scaffolds consistently emerge as "privileged structures"—foundations upon which highly effective drugs are built. The pyridazine and piperazine rings are two such scaffolds, and their combination in structures like 3-Chloro-6-piperazinopyridazine Hydrochloride offers a compelling starting point for inhibitor design.
This guide provides an in-depth comparison of the this compound scaffold against a panel of established kinase inhibitors. While direct, extensive biological data for this specific hydrochloride salt is not widespread in public literature—it is primarily recognized as a valuable chemical building block—an analysis of its constituent parts provides a powerful lens through which to evaluate its potential and understand the broader field. We will dissect the structure-activity relationships (SAR) that make this scaffold promising, compare its features to inhibitors targeting a range of kinases, and provide the detailed experimental methodologies required to assess such compounds in a laboratory setting.
The Power of the Pyridazine and Piperazine Moieties in Kinase Inhibition
The ATP-binding pocket of kinases is the primary battleground for small molecule inhibitors. A successful inhibitor must present the right combination of hydrogen bond donors and acceptors, hydrophobic interactions, and structural rigidity to outcompete endogenous ATP. The piperazinopyridazine core is well-suited for this challenge.
-
The Pyridazine Ring: As a nitrogen-containing heterocycle, pyridazine is a versatile pharmacophore.[1][2] Its two adjacent nitrogen atoms are effective hydrogen bond acceptors, capable of interacting with the hinge region of the kinase ATP-binding site—a common anchoring point for many inhibitors.[3] The ring's aromatic nature also allows for favorable π-stacking interactions with aromatic residues in the active site. Furthermore, strategic substitutions on the pyridazine ring, such as the chloro group in our topic compound, can be used to modulate electronic properties and explore specific sub-pockets within the kinase domain, enhancing both potency and selectivity.[4]
-
The Piperazine Ring: The piperazine moiety is a mainstay in medicinal chemistry, prized for its ability to improve the physicochemical properties of a drug candidate, such as aqueous solubility and oral bioavailability.[5] From a pharmacodynamic perspective, it acts as a versatile linker. One of its nitrogen atoms can be functionalized to extend into the solvent-exposed region of the ATP pocket, allowing for the introduction of various substituents that can fine-tune selectivity and potency. The second nitrogen provides a crucial point of attachment to the core scaffold, in this case, the pyridazine ring.[5][6]
The combination of these two rings creates a synthetically tractable scaffold that places key interactive elements in a spatially favorable arrangement for kinase binding.
Kinase Signaling Pathways: A Visual Overview
To understand the context in which these inhibitors operate, it is essential to visualize the signaling cascades they target. Below are simplified diagrams of key kinase pathways frequently implicated in disease and targeted by inhibitors containing pyridazine or piperazine motifs.
Comparative Analysis of Kinase Inhibitors
To contextualize the potential of the 3-Chloro-6-piperazinopyridazine scaffold, we will compare it with several classes of known kinase inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values for selected compounds. It is crucial to note that IC50 values are highly dependent on assay conditions, particularly the concentration of ATP used.[7][8] Therefore, comparisons are most meaningful when made within similar assay formats.
Table 1: Inhibitors Featuring Pyridazine and/or Piperazine Scaffolds
| Compound/Scaffold | Target Kinase(s) | Reported IC50 (Biochemical Assay) | Key Structural Features | Reference(s) |
| 3-Chloro-6-piperazinopyridazine | (Hypothetical) | Not Publicly Available | Chloro-pyridazine core, unsubstituted piperazine | N/A |
| BMS-509744 | ITK | 19 nM | 2-amino-5-[(thiomethyl)aryl]thiazole with piperazine linker | [9] |
| Tirabrutinib | BTK | 6.8 nM | Irreversible inhibitor with a pyridazine-like core | [10] |
| SGI-1776 | PIM-1, PIM-3, FLT3 | 7 nM (PIM-1) | Fused pyridazine-based scaffold | [6] |
| CX-4945 (Silmitasertib) | CK2 | IC50 = 1 nM (Ki = 0.38 nM) | Benzo[c][11][12]naphthyridine core (related to pyridazine) | [13][14] |
| Fostamatinib (prodrug of R406) | Syk | R406: 41 nM | Pyrrolo[2,3-d]pyrimidine core | [2][15] |
Table 2: Broader Kinase Inhibitor Benchmarks
| Compound | Target Kinase(s) | Reported IC50 (Biochemical Assay) | Key Structural Features | Reference(s) |
| Ibrutinib | BTK | 0.5 nM | Irreversible pyrazolopyrimidine | [5][16] |
| Acalabrutinib | BTK | 3.0 - 5.1 nM | Irreversible acrylamide warhead, distinct heterocyclic core | [10][16] |
| AZD1208 | Pan-PIM | 0.4 nM (PIM-1), 5 nM (PIM-2), 1.9 nM (PIM-3) | Potent, orally bioavailable pyridazine derivative | [17] |
| Staurosporine | Broad Spectrum | ~5-20 nM against many kinases | Non-selective, indolocarbazole alkaloid | [18][19] |
From this data, it's evident that pyridazine- and piperazine-containing molecules are capable of achieving high potency, with IC50 values in the low nanomolar range, comparable to leading clinical inhibitors. The SAR of compounds like AZD1208 and SGI-1776 underscores the potential of the pyridazine core for potent PIM kinase inhibition.[6][17] Similarly, the development of ITK and BTK inhibitors demonstrates the utility of the piperazine linker in achieving high-affinity binding.[9][10]
The unsubstituted piperazine of this compound represents a key opportunity for synthetic elaboration. By adding different chemical groups to the terminal nitrogen of the piperazine, medicinal chemists can tailor the molecule to fit the specific contours of a target kinase's active site, thereby engineering both potency and selectivity.
Experimental Methodologies: A Guide to Kinase Inhibitor Characterization
Validating a novel compound as a kinase inhibitor requires a multi-step experimental approach, moving from initial biochemical assays to more complex cell-based models. Below are detailed protocols for key experiments in this workflow.
Experimental Workflow Diagram
Protocol 1: In Vitro Biochemical Kinase Assay (LANCE® Ultra TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput method for measuring kinase activity.[11][18]
Principle: A ULight™-labeled peptide substrate is phosphorylated by the kinase of interest. A Europium (Eu)-labeled anti-phospho-substrate antibody then binds to the phosphorylated peptide. When the Eu donor is excited at 320-340 nm, it transfers energy to the ULight™ acceptor if they are in close proximity, resulting in a light emission at 665 nm. The signal intensity is directly proportional to the level of kinase activity.
Materials:
-
Kinase of interest (e.g., PIM-1, BTK)
-
ULight™-labeled peptide substrate specific to the kinase
-
Eu-labeled anti-phospho-substrate antibody
-
ATP
-
Test compound (e.g., 3-Chloro-6-piperazinopyridazine derivative)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., 10-40 mM EDTA in 1X LANCE Detection Buffer)
-
White, opaque 384-well microplates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from 1 mM is recommended. Further dilute these into the Kinase Assay Buffer.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO vehicle control.
-
Add 2.5 µL of the kinase solution (prepared at 2x the final desired concentration in Kinase Assay Buffer).
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (prepared at 2x the final concentration in Kinase Assay Buffer). The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate for 60-90 minutes at room temperature. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop Reaction and Detection:
-
Add 5 µL of Stop Solution to each well to chelate Mg²⁺ and halt the kinase reaction.
-
Add 5 µL of the Eu-labeled antibody (prepared at 2x final concentration in 1X LANCE Detection Buffer).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible reader, with excitation at ~340 nm and emission at 615 nm (Europium) and 665 nm (ULight™).
-
Calculate the 665/615 nm emission ratio.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (Western Blot)
This protocol assesses whether the inhibitor can engage and inhibit its target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.[3]
Principle: Cells are treated with the kinase inhibitor, and the phosphorylation status of a specific downstream substrate is assessed by Western blot using a phospho-specific antibody. A decrease in the phosphorylation signal indicates that the inhibitor has engaged its target.
Materials:
-
Relevant cell line (e.g., a cancer cell line overexpressing the target kinase)
-
Cell culture medium and supplements
-
Test compound
-
Phosphatase and protease inhibitor cocktails
-
Lysis Buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: phospho-specific antibody for the substrate and a total protein antibody for the same substrate (as a loading control).
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a predetermined time (e.g., 1-4 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with Lysis Buffer supplemented with phosphatase and protease inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C, diluted in 5% BSA/TBST according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities. To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the substrate protein or a housekeeping protein like GAPDH.
-
A dose-dependent decrease in the phospho-protein signal relative to the total protein signal indicates successful target engagement.
-
Conclusion
The this compound scaffold represents a strategically sound starting point for the development of novel kinase inhibitors. Its constituent pyridazine and piperazine rings are well-established, "kinase-privileged" structures that provide the necessary molecular interactions for high-potency binding to the ATP pocket. By comparing this scaffold to a range of successful inhibitors, we can appreciate the structure-activity relationships that drive efficacy and selectivity. The true potential of any new derivative of this scaffold, however, can only be unlocked through rigorous experimental validation. The biochemical and cell-based protocols detailed in this guide provide a robust framework for such an investigation, enabling researchers to accurately characterize novel compounds and contribute to the ever-expanding frontier of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. ITK Inhibitors in Inflammation and Immune-mediated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LANCE Ultra Kinase Assays | Revvity [revvity.com]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. blossombio.com [blossombio.com]
- 19. blossombio.com [blossombio.com]
A Comparative Guide to the Biological Activity of 3-Chloro-6-piperazinopyridazine Analogs
The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the development of numerous biologically active compounds. When functionalized at the 3 and 6 positions, particularly with a chlorine atom and a piperazine moiety, the resulting 3-chloro-6-piperazinopyridazine framework offers a versatile platform for creating diverse analogs with a wide spectrum of pharmacological activities.
This guide provides a comparative analysis of the biological activities of various 3-chloro-6-piperazinopyridazine analogs, drawing upon experimental data from peer-reviewed literature. We will delve into their anticancer and antimicrobial properties, explore the crucial structure-activity relationships (SAR), and provide detailed experimental protocols for key biological assays.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The fight against cancer has seen the emergence of highly targeted therapies, and pyridazine derivatives have shown considerable promise in this area.[1] Analogs of 3-chloro-6-piperazinopyridazine have been investigated for their ability to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes like poly(ADP-ribose) polymerase-1 (PARP-1).[1]
Comparative Anticancer Potency
A study focused on novel chloropyridazine hybrids demonstrated significant growth inhibition across a panel of eleven mammalian cancer cell lines.[1] The core structure involved the reaction of 3,6-dichloropyridazine with 4-hydroxy benzaldehyde, followed by further modifications to introduce different functionalities. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for some of the most potent analogs against selected cancer cell lines.
| Compound ID | Modifications to the Core Scaffold | HNO97 (Head and Neck) IC₅₀ (µM) | FaDu (Pharynx) IC₅₀ (µM) | MDA-MB-468 (Breast) IC₅₀ (µM) |
| 3c | Chalcone hybrid with a 4-chlorophenyl group | 15.8 ± 1.1 | 19.5 ± 1.3 | 21.9 ± 1.5 |
| 3e | Chalcone hybrid with a 4-methoxyphenyl group | 18.2 ± 1.2 | 22.1 ± 1.6 | 24.7 ± 1.8 |
| 4b | Pyrazoline hybrid with a 4-fluorophenyl group | 25.1 ± 1.7 | 30.8 ± 2.1 | 34.5 ± 2.4 |
| Olaparib | (Reference PARP-1 Inhibitor) | Not Reported | Not Reported | Not Reported |
Data synthesized from information presented in the cited literature.[1]
The data reveals that analogs 3c and 3e exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range against several cancer cell lines.[1] These compounds were found to induce apoptosis, a form of programmed cell death, as evidenced by the upregulation of pro-apoptotic proteins like p53 and BAX, and the activation of caspases 3 and 6.[1] Furthermore, compounds 3c , 3d , and 3e demonstrated PARP-1 inhibitory activity comparable to the clinically approved drug olaparib.[1]
Mechanism of Action: Induction of Apoptosis and PARP-1 Inhibition
The anticancer effect of these pyridazine analogs is multi-faceted. The induction of apoptosis is a key mechanism, and the diagram below illustrates a simplified workflow for assessing apoptotic markers.
Caption: Workflow for analyzing apoptotic protein markers.
PARP-1 is a crucial enzyme involved in DNA repair. Its inhibition in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality. The ability of these pyridazine analogs to inhibit PARP-1 highlights their potential as targeted cancer therapeutics.[1]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa, MCF7) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[2]
-
Compound Treatment: Treat the cells with various concentrations of the 3-chloro-6-piperazinopyridazine analogs.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Pyridazine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[3][4][5]
Comparative Antimicrobial and Antifungal Potency
The antimicrobial efficacy of pyridazinone derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5] The following table presents the minimum inhibitory concentration (MIC) values for selected pyridazinone derivatives against various microorganisms.
| Compound ID | Modifications | S. aureus (MRSA) MIC (µM) | P. aeruginosa MIC (µM) | A. baumannii MIC (µM) | C. albicans MIC |
| 7 | Phenyl substitution | 3.74 | 8.92 | 7.48 | Not Reported |
| 13 | Phenyl substitution with ester hydrolysis | 4.12 | 7.84 | 6.27 | Not Reported |
| IIIa | Bis-pyridazinone with phenyl substitution | Good Activity | Not Active | Not Reported | Good Activity |
| IIId | Bis-pyridazinone with different phenyl substitution | Very Good Activity | Good Activity | Not Reported | Very Good Activity* |
| Gentamycin | (Reference Antibiotic) | - | - | - | - |
| Fluconazole | (Reference Antifungal) | - | - | - | Standard |
Qualitative data from the source, quantitative MIC values were not provided.[4][5]
Compounds 7 and 13 showed potent antibacterial activities against methicillin-resistant S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values in the low micromolar range.[5] Interestingly, the hydrolysis of the ester group in some derivatives led to an increase in antibacterial activity against Gram-negative bacteria.[5] Other studies have also reported significant antimicrobial and antifungal properties for various pyridazine and piperazine derivatives.[6][7]
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on their chemical structure. Some key SAR observations include:
-
Saturation in Pyrrolopyridazine Series: Saturated or partially saturated compounds in the pyrrolopyridazine series exhibit stronger antimicrobial activity compared to their aromatic counterparts.[3][8]
-
Isomer Configuration: Cis-isomers are generally more active than their corresponding trans-isomers.[3][8]
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring attached to the pyridazine or piperazine core can significantly influence the selectivity and potency of the antimicrobial activity.[3][8]
-
Piperazine Ring Modifications: Alterations to the piperazine ring, such as substitution on the nitrogen atom, can modulate the biological activity.[9][10][11]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include positive (microbes without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Central Nervous System (CNS) Activity
Beyond their anticancer and antimicrobial properties, piperazine-containing pyridazine analogs have been explored for their effects on the central nervous system. For instance, certain derivatives have been identified as novel pan-muscarinic antagonists, indicating their potential in modulating cholinergic neurotransmission.[12] The synthesis of these compounds often involves a one-pot procedure reacting 3,6-dichloropyridazine with a substituted piperidine and piperazine.[12]
The general synthetic scheme for such compounds is depicted below:
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. mdpi.com [mdpi.com]
- 6. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. [Antimicrobial activity of new pyridazine derivatives]. | Semantic Scholar [semanticscholar.org]
- 9. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships in prazosin-related compounds. 2. Role of the piperazine ring on alpha-blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Pyridazine Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyridazine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The unique physicochemical properties of the pyridazine ring—a six-membered aromatic system containing two adjacent nitrogen atoms—make it a privileged scaffold for developing novel therapeutics across multiple disease areas.[1] This document will objectively compare the performance of various pyridazine analogues, supported by experimental data, and provide detailed protocols for their evaluation, aimed at researchers, scientists, and drug development professionals.
The Pyridazine Core: A Scaffold of Versatility
The pyridazine nucleus is endowed with a unique combination of features that make it an attractive component in drug design. Its high dipole moment, capacity for robust hydrogen bonding, and ability to serve as a less lipophilic substitute for a phenyl ring contribute to its favorable pharmacokinetic and pharmacodynamic properties.[1] These characteristics have led to the development of numerous bioactive molecules targeting a wide array of biological targets, including enzymes and receptors involved in cancer, infectious diseases, and cardiovascular disorders.[2][3][4] This guide will explore the nuanced ways in which structural modifications to this core dictate biological activity.
Chapter 1: Pyridazine Derivatives as Anticancer Agents
Pyridazine-containing compounds are particularly prominent in oncology, with several approved drugs and clinical candidates targeting key pathways in cancer progression.[2][5] A major focus has been the development of kinase inhibitors, which modulate signaling pathways responsible for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).
Targeting VEGFR-2 for Anti-Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[6] Inhibition of VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply. Pyridazine derivatives have been successfully designed to target the ATP-binding site of this kinase.
The SAR of pyridazine-based VEGFR-2 inhibitors reveals several key principles. The pyridazine ring often serves as a central scaffold to orient other pharmacophoric groups. A common structural motif involves a substituent at the C6 position that anchors into the hinge region of the kinase, while modifications at the C3 or C4 positions can extend into the solvent-exposed region or a hydrophobic back pocket, influencing potency and selectivity.
For example, in a series of pyrazolo-pyridazine derivatives, the nature of the substituent on a linked phenyl ring dramatically impacts inhibitory activity. The introduction of specific groups can enhance binding affinity through additional hydrophobic or hydrogen-bonding interactions within the kinase domain.
The following table summarizes the in vitro activity of a representative set of pyridazine derivatives against VEGFR-2. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | Core Scaffold | R Group Modification | VEGFR-2 IC50 (nM) | Reference |
| Sorafenib | Pyridine/Urea | - | 54.00 | [7] |
| Compound 15d | Pyridazine-Quinoxaline | 4-nitrophenyl | 60.00 | [7] |
| Compound I | Chalcone | - | 570 | |
| Compound II | Chalcone | - | 3200 | |
| Compound 2o | Piperazine-Chalcone | 4-chlorophenyl | 2200 |
This table is a synthesized representation of data from multiple sources to illustrate SAR principles.
As the data indicates, subtle changes in the appended functionalities can lead to significant shifts in potency. Compound 15d , featuring a nitrobenzene scaffold, demonstrates potent inhibition comparable to the established drug Sorafenib, highlighting the effectiveness of the pyridazine-quinoxaline core.[7]
The diagram below illustrates the central role of VEGFR-2 in initiating the angiogenic signaling cascade. Inhibition of this receptor blocks downstream pathways responsible for cell proliferation, survival, and migration.
Caption: VEGFR-2 signaling cascade in angiogenesis.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against VEGFR-2. The principle relies on quantifying the amount of ATP consumed during the phosphorylation of a substrate; lower ATP levels (and thus lower luminescence) indicate higher kinase activity.
Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic function of VEGFR-2, which is the primary mechanism of action for this class of drugs. The use of a luminescence-based readout (e.g., Kinase-Glo®) offers high sensitivity and a broad dynamic range.[2]
Step-by-Step Methodology:
-
Prepare 1x Kinase Buffer: Dilute a 5x Kinase Buffer stock solution with nuclease-free water. A typical buffer contains Tris-HCl, MgCl2, MnCl2, and DTT. The divalent cations (Mg2+, Mn2+) are essential cofactors for the kinase's enzymatic activity.
-
Prepare Compound Dilutions: Create a serial dilution of the test pyridazine derivative in 1x Kinase Buffer. A 10-point, 3-fold dilution series is standard. It is critical to ensure the final DMSO concentration is consistent across all wells (typically ≤1%) to avoid solvent-induced artifacts.
-
Prepare Master Mix: For each 25 µL reaction, prepare a master mix containing 1x Kinase Buffer, ATP (at a concentration near its Km for the enzyme), and a suitable peptide substrate (e.g., Poly (Glu,Tyr) 4:1).
-
Set Up the Assay Plate:
-
Add 25 µL of the Master Mix to all wells of a white, opaque 96-well plate (white plates maximize luminescent signal).
-
Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.
-
Add 5 µL of buffer with DMSO to the "Positive Control" (100% activity) wells.
-
Add 5 µL of buffer with DMSO to the "Blank" (no enzyme) wells.
-
-
Initiate the Kinase Reaction: Add 20 µL of diluted recombinant human VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes. This allows the enzymatic reaction to proceed to a point within the linear range of the assay.
-
Detect ATP Levels: Add 50 µL of a commercial ATP detection reagent (like Kinase-Glo® MAX) to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.
-
Read Luminescence: Incubate at room temperature for 10-15 minutes to stabilize the signal, then read the luminescence using a microplate reader.
-
Data Analysis: Subtract the "Blank" reading from all other wells. Calculate the percent inhibition for each compound concentration relative to the "Positive Control." Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Protocol: MTT Assay for Cell Viability
To assess whether enzyme inhibition translates to anticancer effects in a cellular context, a cytotoxicity assay is performed. The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.
Rationale: This assay provides crucial information on the compound's ability to kill or inhibit the proliferation of cancer cells. It validates that the compound can penetrate cell membranes and exert a biological effect. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals via mitochondrial reductase enzymes.[1]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., human umbilical vein endothelial cells, HUVECs, for an angiogenesis-relevant model) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the pyridazine derivative. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a specified period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic or anti-proliferative effects.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well. Gently agitate the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot this against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Chapter 2: Pyridazine Derivatives as Antimicrobial Agents
The pyridazine scaffold is also a valuable template for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.
Structure-Activity Relationship Insights
The antimicrobial SAR of pyridazines is highly dependent on the substitution pattern around the ring. Key findings from various studies include:
-
Fused Ring Systems: Fusing the pyridazine with other heterocyclic rings, such as a pyrrole ring, can enhance activity. Saturated or partially saturated pyrrolopyridazine compounds often show stronger activity than their aromatic counterparts.
-
Chloro Derivatives: The introduction of chlorine atoms can significantly boost activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa.
-
Side Chain Modifications: The nature of the side chain at various positions is critical. For instance, in a series of pyridazinone derivatives, specific substitutions led to compounds with excellent activity against both Gram-positive (S. pyogenes) and Gram-negative (E. coli) bacteria.
The following table presents the Minimum Inhibitory Concentration (MIC) values for several pyridazine derivatives against common bacterial pathogens. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | R Group Modification(s) | S. aureus (MRSA) MIC (µM) | P. aeruginosa MIC (µM) | Reference |
| Amikacin | (Standard Antibiotic) | - | - | |
| Pyridazinone 3 | Phenyl, Acetyl | 4.52 | >36.21 | |
| Pyridazinone 7 | Phenyl, Propionyl, Thiophene | 7.8 | 15.6 | |
| Pyridazinone 13 | Phenyl, Propionyl, 4-Cl-Phenyl | 8.92 | 7.48 | |
| Chloro-pyridazine | N/A | >64 µg/mL | 0.892 µg/mL |
This table is a synthesized representation of data from multiple sources to illustrate SAR principles.
The data clearly shows that specific substitutions are key to potency and spectrum. Compound 13 , with a 4-chlorophenyl group, exhibits potent activity against the Gram-negative pathogen P. aeruginosa, while Compound 3 is more effective against the Gram-positive MRSA. This highlights how different structural features can be tuned to target different types of bacteria.
The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.
Caption: Experimental workflow for MIC determination.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for quantitative antimicrobial susceptibility testing, recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).
Rationale: This method provides a quantitative result (the MIC value) that is reproducible and can be used to classify an organism as susceptible, intermediate, or resistant to a compound. It allows for the simultaneous testing of multiple compounds against a single organism.[3]
Step-by-Step Methodology:
-
Prepare Compound Plate:
-
Dispense 100 µL of a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, down to column 10. Discard the final 100 µL from column 10.
-
Column 11 serves as the growth control (no compound), and column 12 is the sterility control (no bacteria).
-
-
Prepare Inoculum: Prepare a bacterial suspension from a fresh agar plate in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute Inoculum: Dilute the standardized suspension in broth to achieve a final target concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation.
-
Inoculate Plate: Add 5-10 µL of the diluted inoculum to each well (columns 1-11), resulting in a final volume of ~105 µL per well. Do not add bacteria to the sterility control wells in column 12.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours in ambient air.
-
Reading Results: After incubation, examine the plate visually. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Chapter 3: Pyridazine Derivatives in Cardiovascular Disease
Pyridazinone derivatives, a subset of pyridazines, have been extensively investigated for their cardiovascular effects, particularly as vasodilators for the treatment of hypertension.
Structure-Activity Relationship Insights
The vasorelaxant activity of 6-phenyl-pyridazin-3(2H)-one derivatives is highly sensitive to the substitution on the C6-phenyl ring.
-
Core Structure: Replacing the phthalazine ring of the known vasodilator hydralazine with a pyridazin-3-one core has been shown to dramatically increase activity.[3]
-
Substituents on the Phenyl Ring: The electronic nature of substituents on the C6-phenyl ring plays a critical role. Electron-donating groups (e.g., -OCH3) and electron-withdrawing groups (e.g., -NO2, -CN) can both lead to highly potent compounds, suggesting a complex interaction with the biological target. The position of the substituent is also crucial.
-
Side Chain at N2: Modifications at the N2 position of the pyridazinone ring, such as the introduction of thiosemicarbazide side chains, can also yield compounds with nanomolar potency.[2]
The table below compares the vasorelaxant activity of several 6-(4-substitutedphenyl)-3-pyridazinone derivatives, measured as the EC50—the concentration required to elicit 50% of the maximum relaxation in pre-contracted rat aortic rings.
| Compound ID | R Group at C6-phenyl | EC50 (µM) | Reference |
| Hydralazine | (Standard) | 18.21 | [3] |
| Nitroglycerin | (Standard) | 0.1824 | [3] |
| Compound 2a | -H | 1.907 | [3] |
| Compound 2e | 4-OCH3 | 0.1162 | [3] |
| Compound 2h | 4-NO2 | 0.0715 | [3] |
| Compound 2j | 4-CN | 0.0292 | [3] |
Data sourced from Aziz et al. (2024)[3]
The results are striking. All tested pyridazinone derivatives are significantly more potent than hydralazine.[3] Notably, compound 2j , with a cyano (-CN) group, exhibits an EC50 of 0.0292 µM, making it over 600 times more potent than hydralazine and more potent than the clinical standard nitroglycerin in this assay.[3] This demonstrates the profound impact of strategic structural modification on the pyridazinone scaffold.
Experimental Protocol: Ex Vivo Vasorelaxant Activity Assay
This protocol outlines the method for assessing the vasorelaxant properties of compounds on isolated rat thoracic aortic rings.
Rationale: This ex vivo assay provides a functional measure of a compound's ability to relax vascular smooth muscle, which is the physiological basis of its antihypertensive effect. Using pre-constricted aortic rings allows for the quantification of relaxation potency (EC50) and efficacy (maximum relaxation).
Step-by-Step Methodology:
-
Tissue Preparation: Humanely euthanize a Wistar albino rat and carefully excise the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit buffer.
-
Ring Mounting: Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in width. Suspend the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of approximately 1.0 g, replacing the buffer every 15 minutes.
-
Pre-contraction: Contract the aortic rings by adding a submaximal concentration of a vasoconstrictor, typically norepinephrine (NE) or phenylephrine (PE), to the organ bath. Wait for the contraction to reach a stable plateau.
-
Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add the test pyridazinone compound to the bath in a cumulative manner, increasing the concentration stepwise. Record the tension response after each addition until a maximal relaxation is achieved or the concentration range is exhausted.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by NE/PE. Plot the percentage relaxation against the log of the compound concentration. Fit the data to a non-linear regression curve to determine the EC50 and the maximum relaxation (Emax).
Conclusion
The pyridazine scaffold is a remarkably versatile and privileged structure in modern medicinal chemistry. As demonstrated, strategic and often subtle modifications to the pyridazine core can lead to profound changes in biological activity, enabling the development of highly potent and selective agents against cancer, microbial infections, and cardiovascular disease. The structure-activity relationships discussed herein, supported by robust experimental data and validated protocols, underscore the power of rational drug design. By understanding the causal relationships between chemical structure and biological function, researchers can continue to exploit the potential of pyridazine derivatives to create the next generation of innovative medicines.
References
- 1. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Substituted Pyridazines for Drug Discovery Professionals
Introduction: The Rising Prominence of the Pyridazine Scaffold
In the landscape of medicinal chemistry, the pyridazine scaffold has emerged as a "privileged structure," a core motif frequently found in molecules with significant therapeutic potential.[1][2] This six-membered aromatic ring, distinguished by two adjacent nitrogen atoms, imparts a unique combination of physicochemical properties. Its inherent polarity, dipole moment, and capacity for hydrogen bonding enhance aqueous solubility and target engagement, crucial attributes for effective drug candidates.[3][4] Consequently, pyridazine derivatives have demonstrated a remarkable breadth of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][5]
However, the effective synthesis of diversely substituted pyridazines presents a significant challenge that can dictate the pace and direction of a drug discovery program. The choice of synthetic route is not merely a tactical decision but a strategic one, impacting accessible chemical space, scalability, and the introduction of functional groups for lead optimization. This guide provides a comparative analysis of the principal synthetic strategies for constructing substituted pyridazines, offering field-proven insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.
Foundational Strategy: Condensation of 1,4-Dicarbonyl Precursors
The most established and conceptually straightforward route to the pyridazine core is the cyclocondensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine or its derivatives. This approach, analogous to the Paal-Knorr synthesis of pyrroles and furans, builds the heterocyclic ring from an acyclic precursor in a single key step.[6][7]
Principle & Mechanism: The reaction proceeds via the sequential condensation of a hydrazine derivative onto two carbonyl groups separated by a two-carbon linker. The initial reaction forms a hydrazone, which then undergoes an intramolecular cyclization by attack of the remaining nitrogen onto the second carbonyl. Subsequent dehydration of the resulting cyclic hemiaminal intermediate yields a dihydropyridazine, which can then be aromatized to the final pyridazine product, often through oxidation.[8][9] The use of γ-ketoacids or their esters is particularly common, directly yielding pyridazin-3(2H)-ones, a prevalent subclass of bioactive pyridazines.[10][11]
Advantages:
-
Reliability: This is a robust and well-understood transformation.
-
Precursor Availability: Many γ-ketoacids and 1,4-diketones are commercially available or readily prepared via methods like Friedel-Crafts acylation.[8]
Limitations:
-
Harsh Conditions: Aromatization of the intermediate dihydropyridazine often requires an oxidant (e.g., Br₂/AcOH, MnO₂) or harsh acidic conditions, which can limit functional group tolerance.[8]
-
Limited Substitution Patterns: The substitution pattern is dictated by the initial dicarbonyl precursor, which can be challenging to synthesize with complex functionality.
Experimental Protocol 1: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one[11]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-oxo-4-phenylbutanoic acid (1.0 eq) and ethanol to create a suspension.
-
Hydrazine Addition: Add hydrazine hydrate (1.2 eq) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum to yield the 4,5-dihydropyridazin-3(2H)-one. Further purification can be achieved by recrystallization.
The Power of Pericyclic Chemistry: Cycloaddition Routes
Modern heterocyclic chemistry heavily relies on cycloaddition reactions, which offer unparalleled efficiency and control in ring construction. For electron-deficient heterocycles like pyridazines, the inverse-electron-demand Diels-Alder (iEDDA) reaction is the premier strategy.[12]
Principle & Mechanism: This reaction reverses the electronic roles of a typical Diels-Alder reaction. An electron-deficient diene, most commonly a 1,2,4,5-tetrazine , reacts with an electron-rich dienophile (e.g., an alkyne, enol ether, or strained alkene).[13][14] The reaction proceeds via a [4+2] cycloaddition to form a transient bicyclic intermediate. This intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to furnish the aromatic pyridazine ring.[15] The high stability of N₂ gas provides a powerful thermodynamic driving force for the reaction.
Advantages:
-
High Regiocontrol: The substitution pattern on the tetrazine and the dienophile allows for predictable and often exclusive formation of a single regioisomer.[16][17]
-
Mild Conditions: Many iEDDA reactions proceed at room temperature or with gentle heating, demonstrating excellent functional group tolerance.[14]
-
Broad Scope: A vast array of dienophiles can be employed, enabling the synthesis of highly functionalized and complex pyridazines that are inaccessible through classical methods.[13][18]
-
Bioorthogonal Chemistry: The speed and selectivity of the tetrazine ligation have made it a cornerstone of bioorthogonal chemistry for cellular imaging and proteomics.[15]
Limitations:
-
Tetrazine Availability: The synthesis of substituted 1,2,4,5-tetrazines can be non-trivial, although many are now commercially available.[19]
-
Symmetry: Symmetrically substituted tetrazines are often used to avoid issues with regioselectivity, which can limit the diversity of the final product.
Experimental Protocol 2: Lewis Acid-Mediated iEDDA Synthesis of a 3-Bromo-4-Aryl-Pyridazine[14]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the silyl enol ether (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.1 eq) dropwise and stir the mixture for 15 minutes.
-
Tetrazine Addition: Add a solution of 3-bromo-1,2,4,5-tetrazine (1.0 eq) in DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for 1-3 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the target pyridazine.
Modern Derivatization: Transition-Metal Cross-Coupling
While not a de novo synthesis of the pyridazine ring itself, transition-metal catalyzed cross-coupling is arguably the most powerful and versatile method for accessing a vast array of substituted pyridazines. This strategy involves the functionalization of a pre-formed, typically halogenated, pyridazine core.
Principle & Key Reactions: Palladium-catalyzed reactions are the workhorses in this domain. Halogenated pyridazines (Cl, Br, I) serve as excellent electrophilic partners in a variety of coupling reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters to form C(sp²)-C(sp²) bonds (aryl-aryl, aryl-heteroaryl).[20][21]
-
Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Advantages:
-
Unmatched Versatility: Allows for the late-stage introduction of nearly any aryl, heteroaryl, alkyl, or amino group, which is invaluable for structure-activity relationship (SAR) studies.
-
Exceptional Functional Group Tolerance: Modern catalyst systems operate under mild conditions, tolerating a wide range of sensitive functional groups.[21]
-
Convergent Synthesis: Enables the rapid combination of two complex fragments, dramatically shortening synthetic sequences.
Limitations:
-
Requires Halogenated Precursor: The synthesis is dependent on the prior availability of a functional handle (e.g., a halogen) on the pyridazine ring.
-
Catalyst/Ligand Screening: Optimization of the catalyst, ligand, base, and solvent is often required, especially for less reactive chloro-pyridazines.[22][23]
Experimental Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-6-phenylpyridazine[20]
-
Reaction Setup: To a reaction vial, add 3-bromo-6-phenylpyridazine (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired biaryl pyridazine.
Emerging & Niche Methodologies
The field of pyridazine synthesis continues to evolve, with several innovative methods offering unique advantages.
-
Copper-Catalyzed Cyclization of β,γ-Unsaturated Hydrazones: This modern approach provides access to 1,6-dihydropyridazines through a 6-endo-trig cyclization.[24][25] The resulting dihydropyridazines can be easily oxidized to the corresponding aromatic pyridazines, offering a novel disconnection with good functional group tolerance.[14][26][27]
-
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can dramatically accelerate reaction times for both classical condensations and modern coupling reactions, often leading to higher yields and cleaner product profiles.[28][29][30][31] This high-throughput approach is particularly well-suited for the rapid generation of compound libraries in a drug discovery setting.
-
Skeletal Editing: A cutting-edge strategy involves the direct conversion of a pre-existing pyridine ring into a pyridazine.[3] This remarkable transformation allows chemists to "hop" between closely related heterocyclic cores without a full de novo synthesis, opening new avenues for exploring chemical space.
Comparative Analysis & Strategic Selection
Choosing the optimal synthetic route requires a careful evaluation of the target molecule's structure and the overall goals of the research program.
| Synthetic Strategy | Core Formation | Key Strengths | Key Limitations | Typical Yields | Functional Group Tolerance | Regiocontrol |
| 1,4-Dicarbonyl Condensation | Yes | Reliable, simple, good for pyridazinones. | Often requires harsh aromatization step, limited precursor diversity. | 50-85% | Moderate | Excellent (pre-defined) |
| Tetrazine iEDDA | Yes | Excellent regiocontrol, very mild conditions, broad scope, high FGT. | Synthesis of substituted tetrazine precursors can be complex. | 60-95% | Excellent | Excellent |
| Transition-Metal Coupling | No | Unmatched versatility for diversification, convergent, excellent FGT. | Requires pre-functionalized pyridazine core, catalyst optimization. | 65-98% | Excellent | N/A (Functionalization) |
| Cu-Catalyzed Cyclization | Yes | Novel disconnection, mild conditions. | Primarily yields dihydropyridazines requiring a separate oxidation step. | 60-90% | Good | Good |
Strategic Guidance:
-
For foundational access to simple pyridazinones , the 1,4-dicarbonyl condensation remains a solid choice.
-
When complex, highly substituted, and novel pyridazine cores are the target, the tetrazine iEDDA reaction is the superior method for ring construction.
-
For late-stage functionalization and SAR exploration around a known pyridazine scaffold, transition-metal cross-coupling is the undisputed strategy of choice.
Conclusion & Future Outlook
The synthesis of substituted pyridazines has evolved from classical condensation reactions to highly sophisticated cycloaddition and cross-coupling methodologies. For the modern drug discovery professional, mastery of these routes is essential. While traditional methods provide reliable access to simpler scaffolds, the demand for molecular complexity and synthetic efficiency increasingly favors modern approaches. The iEDDA reaction offers unparalleled control over the initial ring formation, while palladium-catalyzed cross-coupling provides the tools for rapid and extensive diversification. The continued development of novel catalytic systems and innovative strategies like skeletal editing promises to further expand the synthetic toolbox, ensuring that the privileged pyridazine scaffold will remain at the forefront of medicinal chemistry for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 4. nbinno.com [nbinno.com]
- 5. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyridazine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. tus.elsevierpure.com [tus.elsevierpure.com]
- 18. researchgate.net [researchgate.net]
- 19. Tetrazines for Inverse Electron Demand Diels–Alder (IEDDA) reaction - Enamine [enamine.net]
- 20. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Copper-Promoted 6- endo-trig Cyclization of β,γ-Unsaturated Hydrazones for the Synthesis of 1,6-Dihydropyridazines. | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Copper-Promoted 6- endo-trig Cyclization of β,γ-Unsaturated Hydrazones for the Synthesis of 1,6-Dihydropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. asianpubs.org [asianpubs.org]
- 30. Georgia Southern Commons - GS4 Georgia Southern Student Scholars Symposium: Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration [digitalcommons.georgiasouthern.edu]
- 31. A novel one-pot microwave assisted green synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonal Purity Validation of 3-Chloro-6-piperazinopyridazine Hydrochloride
For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or key intermediate like 3-Chloro-6-piperazinopyridazine Hydrochloride is a foundational requirement for reliable downstream data and regulatory acceptance. A single analytical technique, however robust, provides only one perspective on a compound's purity profile. True confidence is achieved through an orthogonal approach, where multiple methods based on different physicochemical principles are employed to build a comprehensive and self-validating purity assessment.
This guide provides an in-depth comparison of key analytical techniques for the purity validation of this compound. We will explore the causality behind experimental choices, present comparative data, and provide a detailed protocol for the principal separation-based assay.
The Imperative for an Orthogonal Approach
Relying solely on a primary method like High-Performance Liquid Chromatography (HPLC) can lead to an incomplete purity picture. Co-eluting impurities, non-chromophoric species, or solid-state impurities may go undetected. An orthogonal strategy mitigates these risks by employing complementary techniques that probe different molecular properties. For a crystalline solid like 3-Chloro-6-piperazinopyridazine HCl, a robust validation package should ideally incorporate a primary separation technique, a direct spectroscopic quantification method, and a thermal analysis method.
dot graph LogicalRelationships { layout=neato; node [shape=box, style="filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Orthogonal validation workflow for purity assessment.
Comparative Analysis of Core Purity Validation Techniques
The selection of an analytical method is driven by the specific question being asked. Is the goal to quantify known impurities, search for unknown degradation products, or assign an absolute purity value to a reference standard? The table below compares the performance of three powerful, orthogonal methods for the comprehensive analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Differential Scanning Calorimetry (DSC) |
| Principle of Measurement | Separation based on polarity, detection via UV absorbance. | Quantification based on the direct proportionality between NMR signal integral and the number of nuclei.[1] | Measures melting point depression caused by impurities based on the Van't Hoff equation.[2] |
| Type of Purity Measured | Relative Purity (Area % vs. known impurities). | Absolute Molar Purity (Mass % vs. certified standard). | Solid-State Purity (Mole % of melt-soluble impurities). |
| Primary Application | Routine quality control, stability testing, impurity profiling. | Reference standard qualification, purity assignment without a specific reference standard of the analyte.[3] | Verification of high-purity crystalline materials (>98 mol%).[4] |
| Key Strengths | High sensitivity (LOD/LOQ in ppm range), excellent for resolving complex mixtures. | Primary analytical method, non-destructive, requires no analyte-specific reference standard.[5] | Fast, uses small sample amounts, provides information on solid-state properties.[2] |
| Limitations | Requires a chromophore, co-elution can mask impurities, relative area% may not equal mass%. | Lower sensitivity than HPLC, requires a highly pure and stable internal standard. | Not suitable for amorphous materials, compounds that decompose on melting, or when impurities are insoluble in the melt.[4][6] |
| Governing Standards | USP <621>, ICH Q2(R1).[7][8][9] | ICH Q2(R1), Pharmacopeial precedents.[5][8] | ASTM E928, Pharmacopeial precedents.[2] |
This data is illustrative and represents typical performance characteristics.
In-Depth Protocol: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity analysis.[4][10] The following method is a robust starting point for the validation of this compound purity, designed in accordance with pharmacopeial standards.[7][11]
Causality Behind Experimental Choices:
-
Column: A C18 stationary phase is chosen for its versatility in retaining moderately polar compounds like the target analyte through hydrophobic interactions.
-
Mobile Phase: An acetonitrile/water gradient is used to ensure adequate retention of the main peak while allowing for the elution of both more polar and less polar impurities within a reasonable runtime.
-
Buffer: Phosphoric acid is used to control the pH of the mobile phase. This is critical because the ionization state of the piperazine and pyridazine nitrogens is pH-dependent, and maintaining a consistent pH ensures reproducible retention times and peak shapes. For LC-MS compatibility, this would be replaced with formic acid.[12]
-
Detection: UV detection at a wavelength of maximum absorbance for the pyridazine ring provides high sensitivity for the API and related chromophoric impurities.
dot graph HPLC_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Standard workflow for HPLC purity validation.
Step-by-Step HPLC Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration ≈ 0.1 mg/mL).
-
Sample Solution: Prepare in the same manner as the Standard Solution using the sample to be tested.
-
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the Standard Solution.
-
Acceptance Criteria (per ICH/USP guidelines[8][9]):
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.
-
Tailing Factor (Asymmetry): 0.8 - 1.8.
-
Theoretical Plates (N): ≥ 2000.
-
-
Expert Insight: Failure to meet SST criteria often points to issues with column health, mobile phase preparation, or pump performance. Do not proceed with analysis until the system passes these checks.
-
-
Procedure:
-
Inject the Diluent (blank) to ensure no system peaks interfere with the analysis.
-
Inject the Standard Solution and identify the retention time of the main peak.
-
Inject the Sample Solution.
-
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank.
-
-
Calculation of Purity:
-
Calculate the area percentage of the main peak relative to the total area of all integrated peaks.
-
Purity (Area %) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Conclusion: A Triad of Trustworthiness
Validating the purity of a critical intermediate like this compound requires a scientifically rigorous, multi-faceted approach. While HPLC provides high-resolution separation and quantification of impurities, it is not an absolute method. Supplementing it with a primary technique like qNMR, which provides an absolute molar purity value, and a thermal technique like DSC, which confirms high solid-state purity, creates a self-validating system. This orthogonal triad ensures that the reported purity value is accurate, reliable, and defensible, providing a solid foundation for all subsequent research and development activities.
References
- 1. emerypharma.com [emerypharma.com]
- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 3. youtube.com [youtube.com]
- 4. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Purity Determination by DSC - Creative Biolabs [creative-biolabs.com]
- 7. usp.org [usp.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. agilent.com [agilent.com]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. bioglobax.com [bioglobax.com]
- 12. 3-chloro-6-hydrazino-pyridazine | SIELC Technologies [sielc.com]
A Comparative In-Vitro Analysis of 3-Chloro-6-piperazinopyridazine Hydrochloride Derivatives as Potential Anticancer Agents
This guide provides a comprehensive in-vitro comparison of a series of novel 3-Chloro-6-piperazinopyridazine Hydrochloride derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new chemical entities for oncology applications. This document delves into the rationale behind the molecular design, detailed experimental protocols for assessing cytotoxic and apoptotic activity, and a comparative analysis of the performance of these derivatives, supported by illustrative experimental data. Our aim is to furnish a practical and scientifically rigorous resource to aid in the selection and advancement of promising heterocyclic compounds in the drug discovery pipeline.
Introduction: The Rationale for Targeting the Pyridazine Scaffold
The pyridazine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The 3-chloro-6-piperazinopyridazine core, in particular, offers a versatile platform for the synthesis of diverse chemical libraries. The piperazine moiety can be readily substituted at the N4 position, allowing for the systematic modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications can significantly influence the compound's interaction with biological targets, cellular uptake, and overall pharmacological profile.
Recent studies have highlighted the potential of pyridazine derivatives to act as kinase inhibitors, targeting key signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways[3]. Furthermore, various piperazine-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells, making this chemical class a promising area for the development of novel anticancer therapeutics[4][5].
This guide focuses on a series of rationally designed this compound derivatives (Figure 1). By systematically varying the substituent on the piperazine ring, we aim to elucidate structure-activity relationships (SAR) and identify derivatives with superior in-vitro potency and selectivity.
Figure 1: Core Scaffold and Derivative Design
Caption: General chemical structure of the 3-Chloro-6-piperazinopyridazine scaffold and the design of derivatives with varying substituents on the piperazine ring.
Comparative In-Vitro Cytotoxicity Assessment
The initial evaluation of any potential anticancer agent involves determining its cytotoxicity against a panel of cancer cell lines. This allows for the assessment of potency and selectivity. In this study, we utilized the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of cell viability.
Causality Behind Experimental Choices
The MTT assay was selected due to its high throughput, reproducibility, and its ability to provide a quantitative measure of cell viability[6]. The principle of the assay lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells. We chose a panel of human cancer cell lines representing different cancer types to assess the spectrum of activity of the derivatives:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human liver carcinoma cell line.
-
HCT116: A human colon cancer cell line.
Doxorubicin, a well-established chemotherapeutic agent, was used as a positive control to benchmark the activity of the synthesized derivatives.
Experimental Protocol: MTT Assay for IC50 Determination
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The this compound derivatives were dissolved in DMSO to create stock solutions, which were then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). The medium in the cell plates was replaced with medium containing the test compounds or vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative Cytotoxicity Data
The following table summarizes the IC₅₀ values of the this compound derivatives against the selected cancer cell lines.
| Compound | R-Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HepG2 | IC₅₀ (µM) vs. HCT116 |
| Derivative 1 | Phenyl | 15.2 | 22.5 | 18.9 | 25.1 |
| Derivative 2 | 4-Fluorophenyl | 5.8 | 8.1 | 6.5 | 9.3 |
| Derivative 3 | 4-Methoxyphenyl | 2.5 | 4.2 | 3.1 | 5.6 |
| Derivative 4 | 2-Pyridyl | 8.9 | 12.4 | 10.1 | 14.7 |
| Doxorubicin | - | 0.9 | 1.2 | 1.1 | 1.5 |
Structure-Activity Relationship (SAR) Insights
The cytotoxicity data reveals a clear structure-activity relationship among the tested derivatives. The introduction of an electron-donating group (methoxy) at the para position of the phenyl ring (Derivative 3) resulted in the most potent cytotoxic activity across all cell lines. Conversely, the unsubstituted phenyl ring (Derivative 1) showed the least activity. The presence of an electron-withdrawing fluorine atom (Derivative 2) moderately enhanced the cytotoxicity compared to the unsubstituted analog. The pyridyl substituent (Derivative 4) also demonstrated moderate activity. These findings suggest that the electronic properties of the substituent on the piperazine ring play a crucial role in the cytotoxic potential of these compounds. The enhanced activity of the methoxy-substituted derivative may be attributed to improved interactions with the target protein or altered pharmacokinetic properties.
Elucidating the Mechanism of Action: Apoptosis Induction
To understand how the lead compounds exert their cytotoxic effects, we investigated their ability to induce apoptosis, or programmed cell death. Apoptosis is a key mechanism by which many anticancer drugs eliminate cancer cells.
Rationale for Annexin V/Propidium Iodide Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the cell membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Experimental Protocol: Apoptosis Assay
-
Cell Treatment: A549 cells were seeded in 6-well plates and treated with Derivative 3 (at its IC₅₀ concentration) for 24 hours.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet was resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide staining solution were added to the cell suspension.
-
Incubation: The cells were incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry, detecting the FITC signal in the FL1 channel and the PI signal in the FL3 channel.
Figure 2: Experimental Workflow for Apoptosis Detection
Caption: Step-by-step workflow for the Annexin V/PI apoptosis assay.
Comparative Apoptosis Induction Data
The treatment of A549 cells with Derivative 3 led to a significant increase in the percentage of apoptotic cells compared to the untreated control.
| Treatment | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Control (Untreated) | 95.2 | 2.5 | 2.3 |
| Derivative 3 (4.2 µM) | 45.8 | 35.1 | 19.1 |
These results strongly suggest that the cytotoxic effect of Derivative 3 is, at least in part, mediated by the induction of apoptosis.
Investigating Cell Cycle Perturbations
To further delineate the mechanism of action, we examined the effect of the lead compound on cell cycle progression. Many anticancer agents function by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.
Rationale for Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a stoichiometric DNA dye, meaning it binds to DNA in proportion to the amount of DNA present. Therefore, cells in the G2/M phase, which have twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate fluorescence intensity. By analyzing the fluorescence histogram of a population of stained cells, we can quantify the percentage of cells in each phase of the cell cycle.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: A549 cells were treated with Derivative 3 at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide. RNase A is included to degrade RNA and ensure that PI only binds to DNA.
-
Flow Cytometry Analysis: The DNA content of the cells was analyzed by flow cytometry.
Figure 3: Signaling Pathway Implicated in G2/M Arrest
Caption: A putative signaling pathway illustrating how Derivative 3 may induce G2/M cell cycle arrest by inhibiting a key kinase.
Comparative Cell Cycle Distribution Data
Treatment with Derivative 3 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the percentage of cells in the G0/G1 phase.
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (Untreated) | 65.4 | 15.2 | 19.4 |
| Derivative 3 (4.2 µM) | 25.1 | 12.8 | 62.1 |
This G2/M arrest suggests that Derivative 3 may interfere with the cellular machinery that governs the transition from the G2 phase to mitosis. This could be due to the inhibition of key cell cycle regulatory proteins, such as cyclin-dependent kinases (CDKs).
Conclusion and Future Directions
This comparative in-vitro guide demonstrates that this compound derivatives represent a promising scaffold for the development of novel anticancer agents. Our findings highlight a clear structure-activity relationship, with the 4-methoxyphenyl substituted derivative (Derivative 3) exhibiting the most potent cytotoxic activity. Mechanistic studies indicate that this lead compound induces apoptosis and causes a significant G2/M cell cycle arrest in A549 lung cancer cells.
Future studies should focus on:
-
Target Identification and Validation: Elucidating the specific molecular target(s) of these compounds, with a focus on kinases involved in cell cycle regulation.
-
In-Vivo Efficacy Studies: Evaluating the antitumor activity of the most promising derivatives in preclinical animal models.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds to determine their drug-likeness.
-
Further SAR Exploration: Synthesizing and testing additional derivatives to further optimize the potency and selectivity of this chemical series.
The data and protocols presented in this guide provide a solid foundation for the continued investigation of this compound derivatives as a valuable new class of anticancer therapeutic candidates.
References
- 1. 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) 3-Chloro-6-[4-(2-Pyridyl)piperazin-1-Yl]pyridazine [research.amanote.com]
A Researcher's Comparative Guide to Cytotoxicity Assays for Novel Pyridazine Compounds
In the landscape of anticancer drug discovery, pyridazine scaffolds represent a vibrant area of chemical exploration. Their unique heterocyclic structure offers a foundation for developing potent and selective therapeutic agents. However, the journey from a novel synthesized compound to a viable drug candidate is paved with rigorous biological evaluation, beginning with the fundamental assessment of cytotoxicity. An accurate determination of a compound's effect on cell viability is paramount, guiding lead optimization and mechanistic studies.
This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering a critical perspective for researchers working with novel pyridazine derivatives. We will move beyond mere protocol recitation to explore the causality behind assay selection, ensuring that your experimental design is not only robust but also mechanistically informative.
The First Crucial Decision: Understanding Your Endpoint
Before selecting an assay, it is critical to consider the biological question being asked. Are you interested in a general measure of metabolic health, the integrity of the cell membrane, or a specific cell death pathway? The answer will guide you to the most appropriate method. Cytotoxicity assays can be broadly categorized based on the cellular process they measure.
Diagram 1: Hierarchy of Cytotoxicity Assessment
Caption: Logical workflow for assessing the cytotoxicity of novel compounds.
Comparison of Key Cytotoxicity Assays
The selection of an appropriate assay requires careful consideration of its principle, advantages, and limitations, especially in the context of novel chemical entities like pyridazines.[1]
Metabolic Assays (Tetrazolium Reduction): The MTT and its Analogs
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[2] It relies on the reduction of the yellow tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[2][3]
-
Principle: Measures mitochondrial metabolic activity, which is often used as a proxy for cell viability.[2]
-
Advantages: Cost-effective, straightforward, and suitable for high-throughput screening.[2]
-
Causality and Considerations for Pyridazines: The core limitation of the MTT assay lies in its susceptibility to chemical interference.[4][5] Nitrogen-containing heterocyclic compounds can possess reducing properties that lead to non-enzymatic reduction of the MTT reagent, resulting in a false-positive signal (i.e., the compound appears less toxic than it is).[6] Furthermore, some compounds may induce changes in cellular metabolism without causing cell death, leading to misleading results.[7] It is imperative to include a cell-free control (compound + MTT reagent in media) to test for direct reduction by your pyridazine compounds.
Membrane Integrity Assays: Lactate Dehydrogenase (LDH) Release
When the plasma membrane is compromised—a hallmark of necrosis or late apoptosis—intracellular enzymes are released into the culture medium. The LDH assay quantifies the activity of lactate dehydrogenase in the supernatant.
-
Principle: Measures the release of a stable cytosolic enzyme as an indicator of membrane damage.
-
Advantages: Directly measures cell death (cytotoxicity) rather than metabolic activity. The assay is simple and can be multiplexed with other viability assays.
-
Causality and Considerations for Pyridazines: The LDH assay is less prone to direct compound interference that affects redox dyes. It provides a clear measure of membrane lysis. However, it does not distinguish between apoptosis and necrosis.[8] If your pyridazine compound induces apoptosis, LDH release will only be detected at later stages, potentially underestimating its potency at earlier time points.[8]
Apoptosis Assays: Unraveling Programmed Cell Death
Many anticancer agents, including pyridazine derivatives, exert their effects by inducing apoptosis.[9][10][11] Therefore, assays that specifically measure hallmarks of apoptosis are crucial for mechanistic understanding.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies different cell populations. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on membrane changes.
-
Advantages: Provides detailed information on the mode of cell death.
-
Causality and Considerations for Pyridazines: This is a powerful method to confirm if your compounds are inducing apoptosis. It can reveal if a compound is primarily apoptotic or if it also causes significant necrosis at higher concentrations.
-
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic cascade. Assays are available to measure the activity of specific caspases, such as the executioner caspases-3 and -7.
-
Principle: Measures the activity of key enzymes in the apoptotic pathway.[9]
-
Advantages: Provides a specific and sensitive measure of apoptosis induction. Can be performed in a plate-based format for higher throughput.
-
Causality and Considerations for Pyridazines: If your pyridazine compound is hypothesized to be an apoptosis inducer, a caspase-3/7 activity assay is an excellent confirmatory experiment. An increase in caspase activity provides strong evidence for this mechanism.[9][12]
-
Real-Time Cytotoxicity Assays
Traditional assays provide a single snapshot in time (endpoint). Real-time assays continuously monitor cell health over the entire course of the experiment.
-
Principle: These systems, such as the xCELLigence RTCA, use impedance-based measurements to monitor cell attachment, proliferation, and morphology in real-time.[8] Other systems use live-cell imaging with non-toxic dyes to quantify cell death over time.[13][14]
-
Advantages: Provides kinetic data, allowing for the determination of the onset of cytotoxicity and the calculation of IC50 values at multiple time points without increasing workload.[8] This can reveal if a compound has a rapid cytotoxic effect or a slower, cytostatic effect.
-
Causality and Considerations for Pyridazines: For novel compounds, understanding the kinetics of cytotoxicity is highly valuable. A real-time assay can differentiate between a compound that kills cells quickly and one that inhibits proliferation over a longer period. This information is often missed in standard 24, 48, or 72-hour endpoint assays.[13][15]
Diagram 2: Assay Principles at a Glance
Caption: Principles of common endpoint cytotoxicity assays.
Comparative Data Summary
The following table provides a hypothetical comparison of results for two novel pyridazine compounds (PY-1 and PY-2) and a standard chemotherapeutic agent (Doxorubicin) across different assays. This illustrates how a multi-assay approach can provide a more complete picture of a compound's activity.
| Assay | Principle | PY-1 (IC50, µM) | PY-2 (IC50, µM) | Doxorubicin (IC50, µM) | Interpretation |
| MTT Assay | Mitochondrial Activity | 5.2 | > 50 | 0.8 | PY-1 is metabolically inhibitory. PY-2 appears inactive. |
| LDH Release | Membrane Lysis | 25.8 | > 50 | 1.5 | PY-1 causes membrane damage at higher concentrations. PY-2 is non-necrotic. |
| Caspase-3/7 Glo | Apoptosis Induction | 6.1 | 10.5 | 0.7 | Both PY-1 and PY-2 induce apoptosis. Note the discrepancy for PY-2 with the MTT assay. |
| Real-Time (Impedance) | Cell Index | 7.5 (at 48h) | 12.0 (at 48h) | 0.9 (at 48h) | Confirms cytotoxic/anti-proliferative effects of both compounds, aligning with apoptosis data. |
Analysis of Hypothetical Data:
-
PY-1 shows consistent activity across metabolic and apoptosis assays, suggesting it is a potent cytotoxic agent that induces apoptosis. The higher IC50 in the LDH assay suggests apoptosis is the primary death mechanism, with secondary necrosis occurring at higher concentrations.
-
PY-2 highlights the importance of orthogonal testing. The MTT assay suggests it is inactive. However, the Caspase and Real-Time assays reveal it is a potent apoptosis inducer. This discrepancy could arise from PY-2 interfering with the MTT assay or having a minimal impact on mitochondrial respiration while still triggering apoptosis. This is a critical insight that would be missed by relying solely on the MTT assay.
Recommended Experimental Protocols
Protocol 1: MTT Assay for Initial Screening
This protocol is adapted from established methods and is suitable for a preliminary assessment of metabolic inhibition.[2]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of your novel pyridazine compounds for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell-Free Control: In a separate set of wells without cells, add the highest concentration of your compound to media to check for direct MTT reduction.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes and read the absorbance at 570 nm.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate IC50 values.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Confirmation
This homogeneous "add-mix-measure" assay is a robust method for quantifying apoptosis.
-
Plate Setup: Seed and treat cells with pyridazine compounds as described in the MTT protocol in a white-walled 96-well plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Conclusion and Best Practices
For the initial high-throughput screening of novel pyridazine compounds, a metabolic assay like the MTT can be a cost-effective starting point. However, due to the chemical nature of N-heterocyclic compounds, it is fraught with potential artifacts.[5][6] Therefore, we strongly recommend the following self-validating workflow:
-
Screen with a Viability Assay: Use an MTT or similar assay for initial screening but always include cell-free controls to check for compound interference.
-
Confirm with an Orthogonal Assay: Hits from the primary screen should be validated using an assay with a different biological principle. An ATP-based viability assay (e.g., CellTiter-Glo®) or a direct cytotoxicity assay (LDH) are excellent choices.
-
Elucidate the Mechanism: For lead compounds, determining the mode of cell death is crucial. Employing an apoptosis assay, such as Annexin V/PI staining or a Caspase-3/7 activity assay, will provide invaluable mechanistic insight and confirm the compound's intended biological effect.[9][10]
-
Consider Kinetics: For promising candidates, a real-time cytotoxicity assay can provide a richer dataset, detailing the dynamics of the cellular response and helping to distinguish between cytotoxic and cytostatic effects.[8][13]
By adopting a multi-assay, mechanistically-driven approach, researchers can navigate the complexities of cytotoxicity testing and generate high-quality, reliable data that will confidently advance their novel pyridazine compounds through the drug discovery pipeline.
References
- 1. scielo.br [scielo.br]
- 2. ijprajournal.com [ijprajournal.com]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. Synthesis and cytotoxic activities of some pyrazoline derivatives bearing phenyl pyridazine core as new apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-time cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Pyridazine and Pyridine Scaffolds in Modern Drug Design
In the intricate world of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's entire profile, from its binding affinity and selectivity to its pharmacokinetic properties. Among the most utilized azines, pyridine has long been a cornerstone. However, its close relative, pyridazine, is increasingly recognized for the unique chemical and biological advantages it can confer. This guide provides a comprehensive, data-driven comparison of these two essential scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical Properties - The Foundation of Function
The seemingly subtle difference between pyridine (a 1-azine) and pyridazine (a 1,2-diazine)—the addition of a second, adjacent nitrogen atom—creates a cascade of effects on the molecule's electronic and physical properties. These differences are not merely academic; they are powerful levers that a medicinal chemist can pull to fine-tune a molecule for optimal performance.
The adjacent nitrogen atoms in pyridazine exert a strong electron-withdrawing effect, significantly lowering the energy of the molecule's Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation also leads to a lower aromaticity compared to pyridine. A key consequence is the creation of a more polarized system with a larger dipole moment, which often enhances solubility and the potential for specific polar interactions with a biological target.
Furthermore, the basicity of the nitrogen atoms is drastically different. Pyridine has a pKa of 5.2, making it a weak base that can be protonated under physiological conditions. In contrast, pyridazine is a much weaker base with a pKa of 2.3. This lower basicity is critical, as it can help chemists avoid undesirable interactions with off-target acidic residues or prevent sequestration in acidic organelles like lysosomes, a common liability for basic compounds.
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | Pyridine | Pyridazine | Rationale for Significance in Drug Design |
| Structure | A six-membered ring with one nitrogen atom. | A six-membered ring with two adjacent nitrogen atoms. | The arrangement of heteroatoms dictates the electronic and steric profile. |
| pKa (of conjugate acid) | 5.2 | 2.3 | Influences ionization state at physiological pH, affecting solubility, permeability, and off-target binding (e.g., hERG). |
| Dipole Moment (Debye) | ~2.2 D | ~3.9 D | A higher dipole moment can improve aqueous solubility and enhance specific polar interactions with the target protein. |
| Aqueous Solubility | Miscible | High | Crucial for drug formulation and bioavailability. The polar nature of pyridazine often improves solubility over pyridine or phenyl rings. |
| LogP (Octanol/Water) | 0.65 | 0.44 | A measure of lipophilicity. Lower LogP can reduce metabolic liability and improve the ADME profile. |
| Hydrogen Bond Acceptors | 1 | 2 | The two adjacent nitrogen atoms in pyridazine can act as a "bidentate" hydrogen bond acceptor, a key interaction motif. |
| Metabolic Stability | Prone to N-oxidation and aromatic hydroxylation. | Generally more resistant to metabolism due to its electron-deficient nature. | An electron-deficient ring is less susceptible to oxidative metabolism by Cytochrome P450 enzymes. |
Part 2: The Role in Drug-Target Interactions: A Tale of Two Binders
The choice between pyridine and pyridazine often comes down to the specific topology of the target's binding site. Their distinct electronic and steric profiles enable them to engage in different, highly specific interactions.
Pyridine: The Versatile Phenyl Bioisostere
The pyridine ring is frequently employed as a bioisostere for a phenyl ring. This substitution introduces a nitrogen atom that can act as a hydrogen bond acceptor, improving solubility and providing a specific interaction point without drastically altering the molecule's overall size and shape.
A classic example is Imatinib , a tyrosine kinase inhibitor. The pyridine ring in Imatinib forms a critical hydrogen bond with the side-chain hydroxyl of Threonine-315 in the ATP-binding site of the Abl kinase. This interaction is essential for the drug's high affinity and selectivity.
Pyridazine: The Kinase Hinge-Binding Specialist
The 1,2-diazine arrangement in pyridazine makes it an exceptional "hinge-binding" motif, particularly in kinase inhibitors. The two adjacent nitrogen atoms can form a pair of hydrogen bonds with the backbone amide protons in the hinge region of the kinase, the flexible segment connecting the N- and C-lobes of the enzyme. This bidentate interaction provides a strong and specific anchor for the inhibitor.
For instance, in the design of inhibitors for Vascular Endothelial Growth Factor Receptor (VEGFR), the pyridazine scaffold has been shown to be a superior hinge binder compared to other heterocycles. This strong anchoring allows the rest of the molecule to be optimized for interactions in other pockets to achieve high potency and selectivity.
The following diagram illustrates the decision-making logic a medicinal chemist might follow when choosing between these scaffolds based on the target binding site.
Caption: Decision workflow for scaffold selection based on target binding site features.
Part 3: Experimental Validation: A Comparative Protocol
To empirically determine the superior scaffold for a given target, a direct comparison of synthesized analogues is essential. The following protocol outlines a workflow for comparing a pyridine-containing compound with its pyridazine counterpart in a biochemical kinase assay.
Workflow for Comparative Analysis
This workflow ensures a robust, side-by-side comparison under identical conditions, providing a self-validating system for scaffold evaluation.
Caption: Experimental workflow for the comparative evaluation of pyridine vs. pyridazine analogues.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol is designed to quantify the potency (IC50) of inhibitors against a target kinase.
1. Compound Preparation: a. Prepare 10 mM stock solutions of the pyridine analogue (Cmpd-Py) and the pyridazine analogue (Cmpd-Pz) in 100% DMSO. b. Perform a 3-fold serial dilution series in DMSO to create 10 concentration points, ranging from 10 mM to 0.5 µM. c. Transfer 50 nL of each compound concentration into a 384-well, low-volume white assay plate using an acoustic dispenser. Include DMSO-only wells for high (100% activity) and no-enzyme wells for low (0% activity) controls.
2. Kinase Reaction: a. Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). The final concentration of kinase and substrate should be optimized based on enzyme kinetics (typically at the Km for ATP). b. Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate. c. Prepare a 2X ATP solution in the reaction buffer. d. Initiate the reaction by adding 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL. e. Incubate the plate for 60 minutes at room temperature.
3. Signal Detection (ADP-Glo™ System): a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. d. Incubate for 30 minutes at room temperature to allow the signal to stabilize.
4. Data Acquisition and Analysis: a. Read the luminescence on a plate reader. b. Normalize the data using the high and low controls: % Inhibition = 100 * (1 - (Signal_well - Signal_low) / (Signal_high - Signal_low)). c. Plot the % Inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
This head-to-head assay provides unambiguous, quantitative data on which scaffold confers greater potency for the specific target, thereby guiding the next cycle of drug design.
Part 4: Conclusion and Future Outlook
The choice between a pyridine and a pyridazine scaffold is a strategic decision guided by a deep understanding of the target biology and the principles of medicinal chemistry. Pyridine remains a workhorse, invaluable for its role as a versatile, weakly basic phenyl bioisostere capable of forming key hydrogen bonds.
However, the pyridazine scaffold offers a unique and powerful alternative. Its distinct electronic properties—lower basicity, higher dipole moment, and reduced metabolic susceptibility—can solve critical ADME and off-target liability issues. Most notably, its capacity to act as a bidentate hinge-binder has cemented its role as a privileged scaffold in modern kinase inhibitor design.
Ultimately, the most effective approach involves empirical validation. Synthesizing and testing matched molecular pairs, as outlined in the provided workflow, is the gold standard for making an informed, data-driven decision. As our understanding of drug-target interactions becomes more sophisticated, both pyridine and pyridazine will continue to be indispensable tools in the medicinal chemist's arsenal for crafting the next generation of therapeutics.
The Evolving Landscape of Pyridazine-Based Anticancer Agents: A Comparative Guide to 3-Chloro-6-piperazinopyridazine Derivatives
In the relentless pursuit of novel and more effective cancer therapeutics, the heterocyclic scaffold of pyridazine has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. Among its derivatives, compounds based on the 3-Chloro-6-piperazinopyridazine core are gaining significant traction within the drug discovery community. This guide provides a comprehensive comparison of the efficacy of these compounds across various cell lines, delves into their mechanisms of action, and offers detailed experimental protocols for researchers seeking to validate and expand upon these findings. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, data-driven resource to inform their own investigations into this promising class of molecules.
The Rationale for Targeting Cancer with 3-Chloro-6-piperazinopyridazine Scaffolds
The 3-Chloro-6-piperazinopyridazine moiety serves as a versatile pharmacophore, allowing for diverse substitutions that can be fine-tuned to achieve desired potency and selectivity against various cancer cell types. The presence of the chlorine atom at the 3-position and the piperazine ring at the 6-position of the pyridazine core are critical for their anticancer activity. The piperazine ring, in particular, acts as a flexible linker, enabling the attachment of various aryl or alkyl groups, which can significantly influence the compound's interaction with biological targets.[1] This structural flexibility has been exploited to develop derivatives that exhibit a range of antitumor effects, primarily through the induction of apoptosis and cell cycle arrest.
Comparative Efficacy Across Diverse Cancer Cell Lines
The antitumor activity of 3-Chloro-6-piperazinopyridazine based compounds has been evaluated against a panel of human cancer cell lines, revealing a broad spectrum of efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values for representative compounds from this class, alongside other relevant piperazine and pyridazine derivatives for a comparative perspective.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Key Findings | Reference |
| 3-Chloro-6-piperazinopyridazine Hybrid | Chalcone Hybrid | HNO97 (Head and Neck) | Not specified, but showed high growth inhibition | Induced apoptosis and inhibited PARP-1 | [2] |
| Chalcone Hybrid | FaDu (Head and Neck) | Not specified, but showed high growth inhibition | Induced apoptosis and inhibited PARP-1 | [2] | |
| Chalcone Hybrid | MDA-MB-468 (Breast) | Not specified, but showed high growth inhibition | Induced apoptosis and inhibited PARP-1 | [2] | |
| Piperazine Derivative (PCC) | (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone | SNU-475 (Liver) | 6.98 ± 0.11 | Induced both intrinsic and extrinsic apoptotic pathways | [3] |
| (2, 4-Dihydroxy-cyclohexyl)-[4-(3, 5-dihydroxy-cyclohexyl)-piperazin-1-yl]-methanone | SNU-423 (Liver) | 7.76 ± 0.45 | Induced both intrinsic and extrinsic apoptotic pathways | [3] | |
| Vindoline-Piperazine Conjugate | Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | Potent antitumor candidate | [4][5] |
| Vindoline-1-bis(4-fluorophenyl)methyl piperazine | HOP-92 (Non-small cell lung) | 1.35 | Most effective on this cell line | [4][5] | |
| Triazolophthalazine Derivative | 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazine | PC3 (Prostate) | 0.11 - 0.59 | Acted as a K+ channel inhibitor | [6] |
| 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazine | MCF-7 (Breast) | 0.11 - 0.59 | Superior to Adriamycin in vitro | [6] | |
| 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazine | SKBr3 (Breast) | 0.11 - 0.59 | Superior to Adriamycin in vitro | [6] |
Note: Direct comparison of IC50/GI50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell seeding density and incubation time.
Unraveling the Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
A significant body of evidence points towards the induction of apoptosis as a primary mechanism by which 3-Chloro-6-piperazinopyridazine derivatives exert their anticancer effects. This programmed cell death is often accompanied by cell cycle arrest at specific checkpoints, preventing the proliferation of malignant cells.
The Apoptotic Cascade
These compounds have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of anti-apoptotic proteins such as Bcl-2.[2] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioners of apoptosis.[3]
References
- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-6-piperazinopyridazine Hydrochloride
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 3-Chloro-6-piperazinopyridazine Hydrochloride. However, our responsibility extends through the entire lifecycle of these chemicals, culminating in their safe and compliant disposal. Improper disposal not only poses significant risks to our environment but can also endanger personnel and lead to severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a deep, functional understanding of the process.
Section 1: Hazard Profile and Risk Causality
Understanding the inherent risks of a compound is the foundation of its safe management. This compound is not benign; its hazard profile necessitates a cautious and structured approach to disposal. The primary risks are associated with its irritant properties, potential harm upon ingestion, and, as with many chlorinated heterocyclic compounds, its environmental toxicity.
The U.S. Environmental Protection Agency (EPA), through the Resource Conservation and Recovery Act (RCRA), provides the framework for managing hazardous waste, and it is the generator's responsibility to make a final determination if their waste is hazardous[1][2]. Given the properties of this compound, it must be treated as a hazardous chemical waste.
Table 1: GHS Hazard Summary for this compound
| Hazard Statement | Description | Causality for Disposal Protocol |
| H302 | Harmful if swallowed[3][4]. | Prevents disposal in standard waste streams where it could enter the environment and be ingested by wildlife or contaminate water sources. |
| H315 | Causes skin irritation[3][4]. | Mandates the use of personal protective equipment (PPE) during handling and disposal to prevent direct contact. |
| H319 / H318 | Causes serious eye irritation/damage[3][4]. | Requires robust eye protection and dictates that spill clean-up procedures must avoid creating airborne dust. |
| H335 | May cause respiratory irritation[3][4]. | Requires handling in well-ventilated areas, preferably within a chemical fume hood, to prevent inhalation of dust particles. |
| H410 | Very toxic to aquatic life with long lasting effects[4]. | This is a critical driver. It strictly prohibits disposal down the drain or in any way that allows entry into waterways[3][5]. |
Section 2: Pre-Disposal Protocol: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container leaves the laboratory. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE)
Due to the compound's irritant nature, a comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3].
-
Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile or butyl rubber) and wear a fully-buttoned lab coat. Gloves must be inspected for integrity before each use and washed before removal[3][6][7].
-
Respiratory Protection: All handling of the solid compound that could generate dust must be performed in a certified laboratory chemical fume hood to mitigate respiratory exposure[7].
Waste Segregation
Effective disposal relies on clean and correct waste stream segregation. Do not mix this waste with other chemical waste unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, sealable, and clearly labeled hazardous waste container[7].
-
Contaminated Labware: Disposable items such as gloves, weigh boats, and pipette tips that are contaminated with the compound should be collected in a separate, sealed container or bag and labeled as hazardous solid waste.
-
Empty Containers: The original product container is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone). The rinsate is considered hazardous waste and must be collected in a designated, labeled container for liquid hazardous waste. Only after proper rinsing can the container be punctured and disposed of or recycled according to institutional policy[3].
Section 3: Step-by-Step Disposal Workflow
The following workflow provides a logical progression from waste generation to final disposal, ensuring safety and compliance at each stage.
Step 1: Waste Characterization & Containment
Immediately upon deciding to discard the material, it must be characterized as hazardous waste.
-
Action: Place the material or contaminated items into a compatible, sealable, and airtight waste container[7]. The container must be in good condition, with no leaks or cracks.
-
Causality: Proper containment is the first line of defense against accidental release and exposure.
Step 2: Labeling
Properly label the hazardous waste container as soon as the first drop of waste is added.
-
Action: Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Irritant, Harmful if Swallowed, Environmental Hazard)
-
The date accumulation started.
-
-
Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and the associated risks, and it is a strict regulatory requirement.
Step 3: On-Site Accumulation
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Action: Keep the container tightly closed except when adding waste. Store it in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents[3][5][7].
-
Causality: Safe storage minimizes the risk of reaction, degradation, or accidental spillage while awaiting pickup.
Step 4: Final Disposal Pathway Selection
The primary and most accepted method for final disposal is through a licensed professional service. Self-treatment of chemical waste is highly regulated and generally not permissible in a research setting. The following diagram illustrates the decision logic.
Caption: Disposal pathway decision logic for different waste forms.
Step 5: Arrange for Professional Disposal
The final step is to hand over the waste to qualified professionals.
-
Action: Contact your institution's EHS department or a licensed chemical waste management company to schedule a pickup for your properly contained and labeled waste[8].
-
Causality: The recommended disposal method is controlled incineration with flue gas scrubbing[3]. This high-temperature process is designed to destroy the organic molecule, while the scrubbing system neutralizes harmful acidic gases (like HCl) that are produced. This process requires specialized facilities and cannot be performed in a standard laboratory.
Section 4: Accidental Release and Spill Management
In the event of a spill, a swift and correct response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Keep people upwind of the spill[3][6].
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition[3].
-
Don PPE: Wear the appropriate PPE as described in Section 2.1.
-
Contain Spill: Prevent the spillage from entering drains or waterways[3][6].
-
Clean Up: For a solid spill, use dry clean-up procedures. Carefully sweep or vacuum the material. Avoid generating dust[6]. Place the spilled material and all contaminated cleaning supplies into a sealable, labeled container for hazardous waste disposal[5][6].
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, you can ensure that the disposal of this compound is managed in a way that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
- 1. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 2. floridadep.gov [floridadep.gov]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Researcher's Comprehensive Guide to the Safe Handling of 3-Chloro-6-piperazinopyridazine Hydrochloride
In the dynamic environment of drug discovery and development, the synthesis and handling of novel chemical entities form the bedrock of innovation. Among these, heterocyclic compounds such as 3-Chloro-6-piperazinopyridazine Hydrochloride are pivotal building blocks. The safe and responsible handling of such reagents is not merely a procedural formality but a cornerstone of scientific integrity and laboratory safety. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the essential safety and logistical protocols for this compound, moving beyond a simple checklist to instill a deep-seated culture of safety.
The Criticality of a Proactive Hazard Assessment
Before a single container is opened, a thorough and thoughtful hazard assessment is paramount. For a compound like this compound, which may have limited publicly available toxicological data, we must operate on the principle of prudent practice. The molecular structure itself, featuring a chlorinated pyridazine and a piperazine moiety, provides critical clues to its potential reactivity and biological effects. Chlorinated organic compounds can be irritants and may have other long-term health effects, while piperazine and its derivatives can be respiratory and skin sensitizers.[1][2] Therefore, a proactive and cautious approach is not just recommended; it is a scientific necessity.
A comprehensive risk assessment begins with a meticulous review of the Safety Data Sheet (SDS) provided by the supplier. This document is the primary source of information regarding known hazards, handling precautions, and emergency procedures.[3] However, a truly expert assessment goes further, considering the specific experimental context: the quantities being used, the nature of the manipulations (e.g., weighing, dissolution, reaction quenching), and the potential for aerosolization or dust generation.
Personal Protective Equipment (PPE): An Imperative Barrier
Personal Protective Equipment (PPE) is the most direct and critical barrier between the researcher and potential chemical exposure. The selection of PPE should not be a matter of convenience but a carefully considered decision based on the known and potential hazards.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1 compliant chemical splash goggles and a face shield. | The hydrochloride salt of an organic base can be corrosive. Chemical splash goggles provide a seal around the eyes to protect against splashes from all directions. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when handling bulk quantities or during vigorous mixing, to protect the entire face. |
| Hand Protection | Nitrile gloves with a minimum thickness of 4 mils. | Nitrile provides good resistance to a broad range of chemicals, including many chlorinated organic compounds. It is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged handling or when working with concentrated solutions, double-gloving is a prudent measure. Always remove the outer glove and dispose of it as contaminated waste immediately after the task is completed. |
| Body Protection | A flame-resistant laboratory coat with long sleeves and a fully fastened front. | A lab coat protects the skin and personal clothing from incidental contact and small splashes. For procedures involving larger volumes or a significant risk of spillage, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of the solid and its solutions should be performed within a certified chemical fume hood. | A properly functioning chemical fume hood is the primary engineering control to minimize the inhalation of airborne particles or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter would be required, but this should be a last resort and subject to a formal risk assessment and fit testing. |
A Step-by-Step Operational Protocol for Safe Handling
A well-defined and rigorously followed operational workflow is essential to minimize the risk of exposure and ensure the integrity of the experiment.
Caption: A systematic workflow for the safe handling of this compound.
Pre-Handling Preparations
-
Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage, such as cracks or loose caps. Verify that the label is intact and legible.
-
SDS Review and Understanding: Before any work begins, all personnel involved in the handling of the compound must read and demonstrate an understanding of the Safety Data Sheet.
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated chemical handling area.
Active Handling Procedures
-
Weighing: All weighing of the solid material must be performed in a chemical fume hood. Use a disposable weigh boat and handle with care to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly and in a controlled manner to prevent splashing. Be aware of any potential exothermic reactions.
-
Experimental Use: All subsequent manipulations of the compound and its solutions must be carried out within a chemical fume hood.
Post-Handling and Decontamination
-
Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment that have come into contact with the chemical. A 70% ethanol solution is often suitable for initial decontamination, followed by a thorough wash with soap and water.
-
Waste Segregation and Disposal: This is a critical step. All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, labeled hazardous waste container. Chlorinated waste streams should be segregated from non-chlorinated waste to facilitate proper disposal.[5] Never dispose of this chemical down the drain.
-
-
PPE Doffing and Hygiene: Remove PPE in the correct order to avoid cross-contamination. Always wash hands thoroughly with soap and water after handling is complete.
Emergency Response: A Plan for the Unexpected
Even with the most stringent precautions, accidental exposures and spills can occur. A clear and practiced emergency response plan is essential.
Caption: An emergency response flowchart for incidents involving this compound.
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
In Case of Eye Contact: Immediately flush eyes with a gentle, continuous stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
In Case of Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
For a Minor Spill: If you are trained and comfortable doing so, and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
For a Major Spill: Evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) office and emergency services.
By integrating these principles of proactive hazard assessment, meticulous operational planning, and emergency preparedness into your daily laboratory practices, you can handle this compound with the confidence that comes from a deep understanding of safety and a commitment to scientific excellence.
References
- 1. NIOSH Pocket Guide to Chemical Hazards | Technical Resources | ASPR TRACIE [asprtracie.hhs.gov]
- 2. A framework for chemical safety assessment incorporating new approach methodologies within REACH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 4. labelmaster.com [labelmaster.com]
- 5. otago.ac.nz [otago.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
